Estriol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-ZXXIGWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Record name | estriol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Estriol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022366 | |
| Record name | Estriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Odorless white crystals. | |
| Record name | Estriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRIOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/847 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Slightly soluble in ethyl ether, benzene, trifluoroacetic acid; very soluble in pyridine, Soluble in alcohol, dioxane, chloroform, ether, vegetable oils; freely soluble in pyridine, in solutions of fixed alkali hydroxides, In double-distilled water, 13.25 mg/L | |
| Record name | ESTRIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.27 g/cu cm at 25 °C | |
| Record name | ESTRIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Reported impurities include: estradiol, estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol (9,11-didehydroestriol), estra-1,3,5(10)-triene-3,16alpha,17beta-triol (17-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17beta-triol (16-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17alpha-triol (16,17-epi-estriol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone); 3,16alpha-dihydroxyestra- 1,3,5(10)-trien-17-one, 3-hydroxy-17-oxa-D-homoestra-1,3,5(10)-trien-17a-one and 3-methoxyestra-1,3,5(10)-triene-16alpha,17beta-diol (estriol 3-methyl ether). | |
| Record name | ESTRIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Leaflets from alcohol, Very small monoclinic crystals from dilute alcohol, White, microcrystalline powder | |
CAS No. |
50-27-1 | |
| Record name | Estriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estriol [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | estriol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Estriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oestriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Estriol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB33469R8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ESTRIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Estriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRIOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/847 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
82-86, 288 °C (decomposes), 282 °C | |
| Record name | Estriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ESTRIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Estriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRIOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/847 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
The Feto-Placental Symphony: An In-depth Technical Guide to Estriol Biosynthesis in Placental Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
During human pregnancy, the biosynthesis of estrogens, particularly estriol (B74026) (E3), is a critical physiological process essential for maintaining a healthy pregnancy and supporting fetal development. Unlike the non-pregnant state where ovaries are the primary site of estrogen synthesis, during gestation, this function is taken over by the placenta. However, the placenta is an incomplete steroidogenic organ; it lacks the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme necessary to convert C21 steroids (like pregnenolone) into C19 androgens, the immediate precursors for estrogens.[1][2] This deficiency necessitates a unique and intricate collaboration between the fetus and the placenta, a concept known as the "feto-placental unit".[3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in placental cells, detailing the molecular steps, key enzymes, quantitative kinetics, and the experimental protocols used to investigate this vital process.
The this compound Biosynthesis Pathway: A Multi-Step, Multi-Organ Process
The production of this compound is a testament to the symbiotic relationship between the fetus and the placenta. The pathway begins with precursors synthesized in the fetal adrenal glands and liver, which are then transported to the placenta for the final conversion steps.
-
Fetal Precursor Synthesis: The fetal adrenal glands, specifically the large fetal zone, are highly active in steroidogenesis, producing vast quantities of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) from cholesterol.[1][4][5] A significant portion of this DHEA-S is then transported to the fetal liver.
-
16α-Hydroxylation in the Fetal Liver: In the fetal liver, the enzyme CYP3A7 catalyzes the 16α-hydroxylation of DHEA-S, converting it into 16α-hydroxy-DHEA-S (16α-OH-DHEAS).[6][7] This step is crucial, as 16α-OH-DHEAS is the primary and direct precursor for placental this compound synthesis.[6][8] Approximately 90% of the precursors for this compound synthesis originate from the fetus.[1]
-
Transport into Placental Cells: The sulfated steroid precursor, 16α-OH-DHEAS, must enter the placental syncytiotrophoblast cells from the fetal circulation to be metabolized.[6][8] This transport is not passive but is mediated by specific carrier proteins. Studies have identified several organic anion transporters, including Organic Anion Transporter 4 (OAT4) and the Sodium-dependent Organic Anion Transporter (SOAT), expressed in the syncytiotrophoblast that facilitate the uptake of 16α-OH-DHEAS.[8][9][10]
-
Placental Conversion Cascade: Once inside the syncytiotrophoblast, a series of enzymatic reactions occurs:
-
Desulfation: The first step is the removal of the sulfate group from 16α-OH-DHEAS by the enzyme steroid sulfatase (STS) .[6][11] This reaction yields 16α-hydroxy-DHEA. A deficiency in this enzyme leads to very low this compound levels.[12][13]
-
Dehydrogenation/Isomerization: The resulting 16α-hydroxy-DHEA is then acted upon by 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) . This enzyme catalyzes the conversion of the Δ5-3β-hydroxyl group to a Δ4-3-keto group, producing 16α-hydroxyandrostenedione.[3][14] The human placenta expresses the type I isoform of this enzyme (HSD3B1).[3][14]
-
Aromatization: The final and rate-limiting step is the conversion of 16α-hydroxyandrostenedione to this compound (E3). This reaction is catalyzed by aromatase (CYP19A1) , a cytochrome P450 enzyme.[1][3][15] Aromatase is highly expressed in the syncytiotrophoblast and is responsible for the characteristic high estrogen levels of pregnancy.[2]
-
The newly synthesized this compound is then secreted into the maternal circulation, where its levels can be monitored as an indicator of feto-placental health.[5][11]
Caption: The feto-placental unit's collaborative pathway for this compound synthesis.
Quantitative Data on Pathway Components
The efficiency of the this compound biosynthesis pathway is determined by the kinetic properties of the transporters and enzymes involved.
Table 1: Kinetic Parameters of 16α-OH-DHEAS Transporters in HEK293 Cells
| Transporter | Substrate | Apparent Km (μM) | Vmax (pmol/mg protein/min) | Sodium Dependence | Reference |
| OAT4 | 16α-OH-DHEAS | 23.1 ± 5.1 | 485.0 ± 39.1 | Partial | [8] |
| SOAT | 16α-OH-DHEAS | 319.0 ± 59.5 | 1465.8 ± 118.8 | Yes | [8] |
| NTCP | 16α-OH-DHEAS | 51.4 ± 9.9 | 1423.3 ± 109.6 | Yes | [8] |
Data obtained from studies using stably transfected HEK293 cells.
Table 2: Kinetic Parameters of Key Placental Steroidogenic Enzymes
| Enzyme | Substrate | Apparent Km | Vmax | Tissue Preparation | Reference |
| Steroid Sulfatase (STS) | DHEA-S | 15.4 μM | 1420 pmol/min/mg protein | Placental Homogenate | [16] |
| 3β-HSD | DHEA | 14-19 nM | - | Placental Microsomes | [17] |
| 3β-HSD | Pregnenolone | 36-42 nM | - | Placental Microsomes | [17] |
| 3β-HSD | Pregnenolone | ~3-6 µM | 10 nmol/mg protein/min | Placental Microsomes | [18] |
Note: Km values for 3β-HSD vary significantly between studies, potentially due to different assay conditions and substrate preparations.[17][18][19]
Experimental Protocols for Studying this compound Biosynthesis
Investigating the placental this compound pathway requires a multi-faceted approach, combining cell biology, biochemistry, and analytical chemistry.
Caption: A typical experimental workflow for investigating placental steroid metabolism.
Protocol 1: Isolation and Culture of Primary Human Trophoblasts
This protocol is adapted from methodologies described for studying placental cell function.[20]
-
Tissue Collection: Obtain fresh human term placental tissue immediately after delivery, following institutional review board (IRB) approval and patient consent.
-
Dissection: Excise villous tissue from the maternal side of the placenta, avoiding calcified regions and visible blood clots. Wash extensively with sterile phosphate-buffered saline (PBS) to remove blood.
-
Digestion: Mince the tissue into small fragments (~1 mm³) and subject it to sequential enzymatic digestion using Trypsin and DNase I to release the cells.
-
Cell Purification: Layer the cell suspension onto a discontinuous Percoll density gradient and centrifuge to separate trophoblasts from other cell types (e.g., red blood cells, fibroblasts).
-
Plating and Culture: Collect the purified trophoblast layer, wash the cells, and determine cell viability. Plate the cells onto culture dishes coated with an extracellular matrix like Matrigel. Culture in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics. The cells will spontaneously syncytialize over 72-96 hours in culture, forming a syncytiotrophoblast-like layer suitable for experiments.
Protocol 2: Quantification of Steroids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for accurate and specific steroid quantification.[20][21][22]
-
Sample Preparation (from Culture Supernatant):
-
Collect cell culture supernatant at desired time points.
-
Add an internal standard mixture (containing deuterated or ¹³C-labeled versions of the steroids of interest) to each sample for accurate quantification.
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol).
-
Centrifuge to pellet the precipitated proteins.
-
-
Steroid Extraction:
-
Transfer the supernatant to a new tube.
-
Perform liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) to concentrate the steroids and remove interfering substances like phospholipids.[20][21]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Inject the sample into an LC-MS/MS system.
-
Liquid Chromatography (LC): Separate the different steroids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid).
-
Tandem Mass Spectrometry (MS/MS): Detect and quantify the steroids using electrospray ionization (ESI) and multiple reaction monitoring (MRM). Each steroid is identified and quantified by its specific precursor ion-to-product ion transition.
-
-
Data Processing: Generate a standard curve using known concentrations of each steroid. Quantify the steroid concentrations in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
Protocol 3: Kinetic Assay for Placental Microsomal 3β-HSD
This protocol is based on methods developed for determining the kinetic parameters of 3β-HSD.[17][23]
-
Microsome Preparation:
-
Homogenize fresh placental tissue in a cold buffer.
-
Perform differential centrifugation: first, a low-speed spin to remove nuclei and debris, followed by a high-speed ultracentrifugation (~100,000 x g) of the supernatant to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Enzyme Assay:
-
Prepare reaction mixtures in tubes containing buffer, the cofactor NAD+, and varying concentrations of the substrate (e.g., [³H]-DHEA).
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding a small amount of the microsomal preparation.
-
Incubate for a short, defined period where the reaction rate is linear.
-
Stop the reaction by adding a quenching solution (e.g., an organic solvent with unlabeled carrier steroids like DHEA and androstenedione).
-
-
Product Separation and Quantification:
-
Extract the steroids from the aqueous mixture using an organic solvent.
-
Separate the substrate ([³H]-DHEA) from the product ([³H]-androstenedione) using thin-layer chromatography (TLC).
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity in each fraction using liquid scintillation counting.
-
-
Kinetic Analysis:
-
Calculate the initial velocity (V) of the reaction at each substrate concentration.
-
Plot the data using a Michaelis-Menten plot (V vs. [S]) or a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the apparent Km and Vmax values for the enzyme.
-
Conclusion
The biosynthesis of this compound is a finely tuned process that highlights the profound integration of maternal, placental, and fetal systems. This pathway is not only fundamental for a successful pregnancy but also serves as a valuable diagnostic window into feto-placental well-being. A thorough understanding of the precursor transport mechanisms, enzymatic cascades, and their kinetics is crucial for researchers in reproductive biology and for professionals involved in the development of drugs intended for use during pregnancy. The experimental protocols outlined herein provide a robust framework for further investigation into this complex and elegant biological system.
References
- 1. The Interplay between Estrogen and Fetal Adrenal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steroid Endocrinology of Pregnancy | GLOWM [glowm.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and function of the fetal adrenal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transport of the placental this compound precursor 16α-hydroxy-dehydroepiandrosterone sulfate (16α-OH-DHEAS) by stably transfected OAT4-, SOAT-, and NTCP-HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An update on placental drug transport and its relevance to fetal drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Placental steroid sulphatase deficiency: an approach to antenatal care and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Placental steroid metabolism in a case of placental sulfatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfatase deficiency in the human placenta: clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Steroid sulfatase in the human ovary and placenta: enzyme kinetics and phosphate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic analysis of the placental microsomal 3 beta-hydroxysteroid dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic analysis of human placental, ovarian, and adrenal 3 beta-hydroxysteroid dehydrogenase inhibition by epostane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetic comparison of the 3 beta-hydroxysteroid dehydrogenase activity in human placenta, chorion laeve, and ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Revisiting Steroidogenic Pathways in the Human Placenta and Primary Human Trophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Landscape of Steroid Dynamics in Pregnancy: Insights From the Maternal-Placental-Fetal Unit and Placental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3 beta-Hydroxysteroid dehydrogenase activity in glandular and extraglandular human fetal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Estriol Action on Estrogen Receptor Beta: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of Estriol (E3) with Estrogen Receptor Beta (ERβ). This compound, a weak endogenous estrogen, exhibits a preferential binding affinity for ERβ over ERα, making it a molecule of significant interest for therapeutic applications where ERβ-selective agonism is desired. This document details the binding kinetics, transcriptional activation, and downstream signaling pathways initiated by the this compound-ERβ complex. It also provides detailed protocols for key experimental assays used to characterize these interactions.
Quantitative Analysis of this compound Interaction with Estrogen Receptors
The binding affinity and transcriptional potency of this compound for ERβ have been quantified in various studies. The following tables summarize key quantitative data, comparing this compound's activity on ERβ and ERα, with Estradiol (E2) as a reference.
Table 1: Competitive Binding Affinities of Estrogens for ERα and ERβ
| Ligand | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%) vs. Estradiol | Reference |
| Estradiol | ERα | ~0.2 | 100 | [1] |
| ERβ | ~0.5 | 100 | [1] | |
| This compound | ERα | ~1.8 | ~11 | [1] |
| ERβ | ~2.8 | ~18 | [1] | |
| Estrone | ERα | ~1.8 | ~11 | [1] |
| ERβ | ~5.0 | ~10 | [1] |
Note: IC50 and RBA values can vary depending on the specific assay conditions and cell types used.
Table 2: Transcriptional Activation Potency of Estrogens on ERα and ERβ
| Ligand | Receptor | EC50 (nM) | Relative Transcriptional Potency (%) vs. Estradiol | Reference |
| Estradiol | ERα | ~0.03 | 100 | |
| ERβ | ~0.05 | 100 | ||
| This compound | ERα | ~0.28 | ~10.7 | |
| ERβ | ~0.30 | ~16.7 | ||
| Estrone | ERα | ~0.15 | ~20 | |
| ERβ | ~0.25 | ~20 |
Note: EC50 values are typically determined using reporter gene assays and can vary based on the cell line, reporter construct, and assay conditions.
Signaling Pathways of the this compound-ERβ Complex
Upon binding to this compound, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate gene expression through both genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the direct or indirect interaction of the this compound-ERβ complex with DNA to modulate gene transcription.
In the classical genomic pathway, the this compound-ERβ complex can directly bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, typically leading to the recruitment of co-activators like Steroid Receptor Co-activator-1 (SRC-1) and subsequent gene transcription.[2] Additionally, the this compound-ERβ complex can indirectly regulate gene expression by tethering to other transcription factors, such as AP-1 and NF-κB, that are already bound to their respective DNA response elements.[3] This interaction can modulate the transcriptional activity of these factors, often leading to anti-proliferative and anti-inflammatory effects through the repression of pro-inflammatory genes.[4]
Non-Genomic Signaling Pathway
This compound can also elicit rapid, non-genomic effects through membrane-associated ERβ. This signaling cascade involves the activation of intracellular kinase pathways.
The binding of this compound to a subpopulation of ERβ located at the cell membrane can rapidly activate intracellular signaling cascades, most notably the p38 MAP kinase (p38/MAPK) pathway.[5][6] Activation of this pathway can lead to a variety of cellular responses, including the induction of apoptosis in certain cancer cells, contributing to the anti-proliferative effects of this compound.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with ERβ.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of Rat Uterine Cytosol:
-
Competitive Binding Incubation:
-
Separation of Bound and Free Ligand:
-
A hydroxylapatite (HAP) slurry is added to the incubation mixture to adsorb the receptor-ligand complexes.
-
The mixture is centrifuged, and the supernatant containing the free radioligand is discarded.
-
-
Quantification and Data Analysis:
-
The radioactivity in the HAP pellet (representing the bound ligand) is measured using a scintillation counter.
-
A competition curve is generated by plotting the percentage of bound [3H]-Estradiol against the log concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of [3H]-Estradiol binding) is determined from this curve.[7]
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a ligand-receptor complex to activate the transcription of a reporter gene.
Methodology:
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T) is cultured in appropriate media.[8]
-
Cells are transiently transfected with two plasmids: one expressing human ERβ and another containing a luciferase reporter gene driven by a promoter with multiple EREs.[8] A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, the cells are treated with a range of concentrations of this compound.
-
-
Incubation and Cell Lysis:
-
Cells are incubated for 24-48 hours to allow for receptor activation, gene transcription, and protein expression.
-
The cells are then lysed to release the cellular contents, including the expressed luciferase enzyme.[9]
-
-
Luminescence Measurement:
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
A dose-response curve is generated by plotting the normalized luciferase activity against the log concentration of this compound.
-
The EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated from this curve.
-
Co-regulator Recruitment Assay (TR-FRET)
This assay measures the ligand-dependent interaction between a nuclear receptor and a co-regulator peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Methodology:
-
Assay Principle:
-
The assay utilizes a GST-tagged ERβ ligand-binding domain (LBD), a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled co-regulator peptide (e.g., containing the LXXLL motif of SRC-1) (acceptor fluorophore).[10]
-
In the presence of an agonist like this compound, the ERβ-LBD undergoes a conformational change that promotes the recruitment of the co-regulator peptide.
-
This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur.
-
-
Assay Procedure:
-
The ERβ-LBD, terbium-labeled antibody, fluorescein-labeled co-regulator peptide, and varying concentrations of this compound are incubated together in a microplate.[10]
-
The plate is incubated at room temperature to allow the interactions to reach equilibrium.
-
-
TR-FRET Measurement:
-
The plate is read in a TR-FRET-compatible plate reader, which excites the terbium donor and measures the emission from both the terbium donor and the fluorescein (B123965) acceptor after a time delay.[11]
-
-
Data Analysis:
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated for each concentration of this compound.
-
A dose-response curve is generated by plotting the TR-FRET ratio against the log concentration of this compound.
-
The EC50 value for co-regulator recruitment is determined from this curve.[11]
-
Conclusion
This compound acts as a selective agonist for Estrogen Receptor Beta, exhibiting a binding affinity and transcriptional potency that, while lower than Estradiol, is preferential for ERβ over ERα. Its mechanism of action involves both classical genomic pathways, leading to the modulation of target gene expression through direct ERE binding and tethering to other transcription factors, and rapid non-genomic pathways that activate intracellular signaling cascades like the p38/MAPK pathway. This dual mechanism contributes to the diverse cellular effects of this compound, including its anti-proliferative and anti-inflammatory properties. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other selective ERβ modulators, which hold significant promise for the development of novel therapeutics with improved safety profiles.
References
- 1. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Estrogen receptor (ER)-beta reduces ERalpha-regulated gene transcription, supporting a "ying yang" relationship between ERalpha and ERbeta in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen Modulates NFκB Signaling by Enhancing IκBα Levels and Blocking p65 Binding at the Promoters of Inflammatory Genes via Estrogen Receptor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. assaygenie.com [assaygenie.com]
- 10. A dual estrogen receptor TR-FRET assay for simultaneous measurement of steroid site binding and coactivator recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Estriol Signaling Cascades in Neuronal Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (B74026) (E3) is one of the three major naturally occurring estrogens in humans, predominantly produced during pregnancy. While less potent than estradiol (B170435) (E2), this compound exhibits significant biological activity and has garnered interest for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases and demyelinating disorders like multiple sclerosis.[1] Its neuroprotective actions are primarily mediated through its interaction with estrogen receptors (ERs), initiating a cascade of intracellular signaling events. This guide provides a detailed overview of the core signaling pathways activated by this compound in neuronal cell lines, methodologies for their investigation, and a summary of quantitative data, largely extrapolated from studies on the more extensively researched estradiol.
This compound has a higher affinity for estrogen receptor beta (ERβ) than for estrogen receptor alpha (ERα), which is significant as ERβ is more prevalent in various brain regions, including the hippocampus.[2] This preferential binding suggests that this compound may exert its effects through ERβ-dominant pathways. The signaling cascades initiated by this compound can be broadly categorized into rapid, non-genomic pathways originating from membrane-associated estrogen receptors (mERs) and slower, genomic pathways involving the translocation of nuclear ERs to the nucleus to regulate gene expression. This guide will focus on the rapid signaling cascades that are critical for the immediate neuroprotective responses of neuronal cells to this compound.
Core Signaling Pathways
This compound, primarily through its interaction with ERβ and to a lesser extent ERα and the G-protein coupled estrogen receptor 1 (GPER1), activates several key intracellular signaling cascades that are crucial for neuronal survival, differentiation, and plasticity.[3] The two most prominent of these are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.
MAPK/ERK Signaling Cascade
The MAPK/ERK pathway is a critical signaling route that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[2] In neuronal cells, activation of this pathway by this compound is thought to be a key mechanism underlying its neuroprotective effects. The binding of this compound to membrane-associated ERs can lead to the activation of G-proteins, which in turn triggers a phosphorylation cascade involving Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to the expression of genes involved in neuronal survival and plasticity, including the anti-apoptotic protein Bcl-2 and the activity-regulated cytoskeleton-associated protein (Arc).[4]
PI3K/Akt Signaling Cascade
The PI3K/Akt pathway is another major survival pathway in neurons that is activated by this compound.[5][6] Upon this compound binding to its receptor, PI3K is activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Activated Akt has several downstream targets that promote cell survival. For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Forkhead box protein O3 (FOXO3a).[7] Furthermore, Akt can activate the mammalian target of rapamycin (B549165) (mTOR) and also lead to the phosphorylation and activation of CREB, thereby promoting the transcription of pro-survival genes.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of estrogens on key signaling molecules in neuronal cell lines. It is important to note that the majority of this data is derived from studies using estradiol, and this compound is expected to produce similar, though potentially less potent, effects.
Table 1: Effect of Estrogen on ERK Phosphorylation
| Cell Line | Estrogen Concentration | Treatment Time | Fold Change in p-ERK/Total ERK | Reference |
| SH-SY5Y | 10 nM Estradiol | 15 min | ~2.5 | [3] |
| Primary Cortical Neurons | 10 nM Estradiol | 10 min | ~3.0 | [7] |
Table 2: Effect of Estrogen on Akt Phosphorylation
| Cell Line | Estrogen Concentration | Treatment Time | Fold Change in p-Akt/Total Akt | Reference |
| Primary Mesencephalic Neurons | 10 nM Estradiol | 15 min | Significant Increase | [8] |
| Hippocampal Neurons | 10 nM Estradiol | 10 min | Significant Increase | [7] |
Table 3: Effect of Estrogen on CREB Phosphorylation
| Cell Model | Estrogen Treatment | Treatment Time | % of Neurons with p-CREB | Reference |
| Ovariectomized Rat Hippocampus | 10 µg Estradiol Benzoate | 14 days | Significant Increase | [9][10] |
| Basal Forebrain Cholinergic Neurons (in vivo) | 33 ng/g Estradiol | 15 min | Significant Increase | [11] |
Table 4: Effect of Estrogen on Bcl-2 Gene Expression
| Cell/Tissue Model | Estrogen Treatment | Treatment Time | Change in Bcl-2 mRNA/Protein | Reference |
| Ischemic Rat Cerebral Cortex | Estradiol | 24 hours | Prevents injury-induced downregulation | [12][13] |
| Rat Hypothalamic Neurons | Estradiol | Dose-dependent | Increase | [14] |
| Primary Cerebrocortical Neurons | 10 nM Estradiol | 12-72 hours | Modest Increase | [15] |
Detailed Experimental Protocols
The following are example protocols for key experiments to investigate this compound signaling cascades in neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.
Experimental Workflow: Investigating this compound Signaling
Protocol 1: Western Blot Analysis of Protein Phosphorylation
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium prior to treatment.
-
Treat cells with this compound (e.g., 100 nM) or vehicle (e.g., 0.1% DMSO) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, p-CREB, and total CREB overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as in Protocol 1, but with a longer treatment duration (e.g., 4, 8, or 24 hours) to allow for changes in gene expression.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Extract total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., BCL2, ARC) and a housekeeping gene (e.g., GAPDH), and the cDNA template.
-
Example Primer Sequences (Human):
-
BCL2 Forward: 5'-GGTGGGGTCATGTGTGTGG-3'
-
BCL2 Reverse: 5'-CGGTTCAGGTACTCAGTCATCC-3'
-
ARC Forward: 5'-GGAGTCCTGCAGCCAAGTTG-3'
-
ARC Reverse: 5'-CTTGCCGACAGAGCAGGTTT-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Protocol 3: Immunocytochemistry for ERβ Localization
-
Cell Culture and Treatment:
-
Grow SH-SY5Y cells on poly-L-lysine-coated glass coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., 100 nM) for different time points to observe potential translocation of ERβ.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against ERβ overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Conclusion
This compound holds promise as a neuroprotective agent, and understanding its signaling cascades in neuronal cells is crucial for harnessing its therapeutic potential. While much of our current knowledge is extrapolated from studies on estradiol, it is evident that this compound can activate key pro-survival pathways, including the MAPK/ERK and PI3K/Akt cascades, likely through its preferential interaction with ERβ. The experimental protocols provided in this guide offer a framework for further investigation into the specific molecular mechanisms of this compound's action. Future research focusing on generating quantitative data specific to this compound will be invaluable for a more complete understanding of its role in neuronal health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. EFFECTS OF ESTROGEN TREATMENT ON EXPRESSION OF BDNF AND CREB EXPRESSION AND PHOSPHORYLATION IN RAT AMYGDALOID AND HIPPOCAMPAL STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estradiol Activates PI3K/Akt/GSK3 Pathway Under Chronic Neurodegenerative Conditions Triggered by Perinatal Asphyxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute estradiol protects CA1 neurons from ischemia-induced apoptotic cell death via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen protects against dopamine neuron toxicity in primary mesencephalic cultures through an indirect P13K/Akt mediated astrocyte pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hetereogeneity of Dose and Time Effects of Estrogen on Neuron-specific Neuronal Protein (NeuN) and Phosphorylated Cyclic AMP Response Element-binding Protein (pCREB) in the Hippocampus of Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hetereogeneity of dose and time effects of estrogen on neuron-specific neuronal protein and phosphorylated cyclic AMP response element-binding protein in the hippocampus of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogen Induces Estrogen Receptor α-Dependent cAMP Response Element-Binding Protein Phosphorylation via Mitogen Activated Protein Kinase Pathway in Basal Forebrain Cholinergic Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estradiol modulates bcl-2 in cerebral ischemia: a potential role for estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen modulates Bcl-2 family proteins in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estradiol upregulates Bcl-2 expression in adult brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrogen Regulates Bcl-w and Bim Expression: Role in Protection against β-Amyloid Peptide-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Estriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (B74026), a primary estrogen during pregnancy, has garnered significant scientific interest for its immunomodulatory and neuroprotective properties. Historically, the amelioration of autoimmune diseases such as multiple sclerosis (MS) during pregnancy has pointed towards a protective role for pregnancy-associated hormones.[1][2][3][4] Emerging evidence strongly suggests that this compound is a key contributor to this phenomenon, exerting potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanisms of Action: A Multi-pronged Approach
This compound's anti-inflammatory effects are not mediated by a single pathway but rather through a concerted regulation of multiple cellular and molecular processes. The primary mechanisms include:
-
Modulation of Cytokine Production: this compound has been shown to suppress the production of pro-inflammatory cytokines while in some contexts promoting the expression of anti-inflammatory cytokines. This shift in the cytokine milieu is a cornerstone of its immunomodulatory function.[2][5][6]
-
Inhibition of the NF-κB Signaling Pathway: A central hub for inflammatory responses, the Nuclear Factor-kappa B (NF-κB) pathway is a key target of this compound. By interfering with this pathway, this compound can effectively dampen the transcription of numerous pro-inflammatory genes.[7][8][9][10]
-
Induction of a T-helper 2 (Th2) Immune Shift: In autoimmune diseases often characterized by a dominant T-helper 1 (Th1) response, this compound promotes a shift towards a Th2 phenotype, which is associated with an anti-inflammatory and humoral immune response.[3][4]
-
Neuroprotection and Blood-Brain Barrier Integrity: Beyond its systemic anti-inflammatory effects, this compound exhibits direct neuroprotective properties and can enhance the integrity of the blood-brain barrier, which is often compromised in neuroinflammatory conditions.[1][11][12]
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize key quantitative data from preclinical and clinical studies investigating the anti-inflammatory effects of this compound.
Table 1: Clinical Trial Data in Multiple Sclerosis
| Parameter | Treatment Group | Placebo Group | Percentage Reduction/Change | Study Reference |
| Annualized Relapse Rate | 0.25 | 0.37 | 32% reduction | [13] |
| Gadolinium-enhancing lesions | Significantly decreased from baseline | - | - | [1][3][5] |
| Serum Neurofilament Light Chain | Reduced | - | Supports neuroprotective effect | [13] |
| Cognitive Function (PASAT scores) | Improved | No significant change | - | [5] |
Table 2: Preclinical Data (In Vitro and Animal Models)
| Model System | Parameter Measured | Effect of this compound Treatment | Quantitative Change | Study Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Disease Severity | Ameliorated | Significant reduction in clinical scores | [4][14][15] |
| EAE Mice | CNS Infiltrating Cells | Reduced | Decreased T-cell and monocyte infiltration | [4] |
| EAE Mice | Pro-inflammatory Cytokines (IFN-γ) | Decreased | Significant decrease in peripheral blood mononuclear cells | [1][3] |
| EAE Mice | Anti-inflammatory Cytokines (IL-10) | Increased | Significantly increased production by T-lymphocytes | |
| Ovariectomized Rats | Blood-Brain Barrier Permeability | Restored to control levels | 500% increase in permeability in untreated ovariectomized rats was reversed | [2] |
| Human Peripheral Blood Mononuclear Cells | Pro-inflammatory Cytokines (TNF-α, IFN-γ) | Decreased | Inhibition of production | [5] |
| Human Peripheral Blood Mononuclear Cells | Anti-inflammatory Cytokines (IL-5, IL-10) | Increased | Significantly increased levels |
Signaling Pathways
This compound's anti-inflammatory effects are intricately linked to the modulation of key signaling pathways. The inhibition of the NF-κB pathway is a well-documented mechanism.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assay using Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (dissolved in a suitable vehicle, e.g., ethanol).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-buffered saline (PBS).
-
ELISA kits for TNF-α and IL-6.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for Tnf, Il6, and a housekeeping gene (e.g., Gapdh).
Procedure:
-
Cell Culture: Culture macrophages in complete medium until they reach 80-90% confluency.
-
Cell Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 24 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours (for qPCR) or 24 hours (for ELISA). Include a non-stimulated control group.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants for cytokine analysis by ELISA.
-
RNA Extraction and qPCR: After the 6-hour incubation, lyse the cells and extract total RNA. Synthesize cDNA and perform qPCR to analyze the relative gene expression of Tnf and Il6.
-
Data Analysis: Quantify cytokine concentrations from the ELISA standard curve. For qPCR, calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To assess the in vivo efficacy of this compound in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old).
-
Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
This compound pellets for subcutaneous implantation (or this compound for oral gavage).
-
Clinical scoring scale for EAE.
Procedure:
-
EAE Induction: Emulsify MOG35-55 in CFA. On day 0, immunize mice subcutaneously with the MOG/CFA emulsion. Administer PTX intraperitoneally on day 0 and day 2.[9][15][16][17]
-
This compound Treatment: At the onset of clinical signs (or as per the study design), implant a subcutaneous pellet containing this compound or a placebo. Alternatively, administer this compound daily via oral gavage.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Histopathology: At the end of the experiment, perfuse the mice and collect the brain and spinal cord for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Data Analysis: Compare the mean clinical scores, disease incidence, and peak disease severity between the this compound-treated and placebo groups. Quantify the extent of inflammation and demyelination in the CNS.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of this compound in vitro.
Caption: A generalized in vitro experimental workflow.
Conclusion
The collective evidence strongly supports the significant anti-inflammatory properties of this compound. Its ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade, and to shift the immune response towards a less inflammatory state, underscores its therapeutic potential. The quantitative data from both preclinical and clinical studies provide a solid foundation for its further development as a treatment for autoimmune and neuroinflammatory diseases. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate and harness the beneficial effects of this intriguing hormone. Further research, including larger-scale clinical trials, is warranted to fully elucidate its therapeutic efficacy and long-term safety.[13]
References
- 1. The Effect of Ovariectomy and Estrogen on Penetrating Brain Arterioles and Blood-brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of ovariectomy and estrogen on penetrating brain arterioles and blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex hormone therapy in Multiple Sclerosis: A systematic review of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reduces Pulmonary Immune Cell Recruitment and Inflammation to Protect Female Mice From Severe Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen Treatment in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen alters baseline and inflammatory-induced cytokine levels independent from hypothalamic–pituitary–adrenal axis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane Estrogen Receptor Regulates EAE Through Upregulation of Programmed Death 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17β-Estradiol Inhibits Inflammatory Gene Expression by Controlling NF-κB Intracellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estradiol suppresses NF-κB activation through coordinated regulation of let-7a and miR-125b in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen protects the blood-brain barrier from inflammation-induced disruption and increased lymphocyte trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. Treatment with an Estrogen Receptor α Ligand Is Neuroprotective in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
Characterization of Estriol Metabolites In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (B74026) (E3) is one of the three major endogenous estrogens, primarily known for its significant increase in production during pregnancy.[1] Beyond its role in fetal well-being, understanding the metabolism of this compound is crucial in pharmacology and toxicology. As a metabolite of estradiol (B170435) and estrone (B1671321), its biotransformation provides insights into the broader pathways of estrogen metabolism, which are implicated in various physiological and pathological conditions, including hormone-dependent cancers.[2] In vitro models are indispensable for characterizing the specific enzymes involved, determining the kinetics of metabolite formation, and predicting potential drug-drug interactions. This guide provides a comprehensive overview of the in vitro characterization of this compound metabolites, detailing metabolic pathways, quantitative data, and robust experimental protocols.
Principal Metabolic Pathways of this compound
The in vitro metabolism of this compound, like other estrogens, is predominantly a two-phase process. Phase I involves oxidative reactions, primarily hydroxylation, catalyzed by Cytochrome P450 (CYP) enzymes. Phase II consists of conjugation reactions, where glucuronide or sulfate (B86663) groups are added to the molecule by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, to increase water solubility and facilitate excretion.[1][3]
Phase I Metabolism: Hydroxylation
The primary Phase I reactions involve the formation of catechol estrogens through hydroxylation at the C2 and C4 positions of the aromatic A-ring, yielding metabolites such as 2-hydroxythis compound (B72648) and 4-hydroxythis compound.[4] These reactions are catalyzed by various CYP enzymes. While much of the literature focuses on estradiol, the same enzyme families are responsible for this compound metabolism. Key enzymes include CYP1A1, CYP1A2, CYP1B1, and CYP3A4, which are highly expressed in the liver.[5][6]
Phase II Metabolism: Conjugation
Conjugation is the major metabolic fate of this compound.
-
Glucuronidation: This is a significant pathway where UGT enzymes conjugate glucuronic acid to the hydroxyl groups of this compound.[3] Studies have identified specific UGT isoforms responsible for these reactions. UGT1A10 is highly active in conjugating the 3-OH position, while UGT2B7 is the most active towards the 16-OH position.[7] The resulting metabolites include this compound-3-glucuronide and this compound-16α-glucuronide.[3]
-
Sulfation: Estrogen sulfotransferase, particularly SULT1E1, catalyzes the transfer of a sulfonate group to this compound, forming metabolites like this compound 3-sulfate.[8][9][10] This process typically inactivates the estrogenic activity of the molecule by preventing it from binding to estrogen receptors.[8]
Quantitative Analysis of Metabolite Formation
Quantitative analysis of enzyme kinetics is essential for understanding the efficiency and preference of different metabolic pathways. The following tables summarize kinetic parameters for the key enzymes involved in estrogen metabolism. Data specific to this compound is prioritized, but parameters for estradiol are included for comparison, given its structural similarity and the greater availability of data.
Table 1: Kinetics of Estrogen Hydroxylation by CYP Enzymes
| Enzyme | Substrate | Metabolite | Km (µmol/L) | Vmax (nmol/nmol/min) | Source |
|---|---|---|---|---|---|
| CYP1A2 | Estrone | 2-Hydroxyestrone | 19.3 ± 2.6 | 1.8 ± 0.1 | [11] |
| CYP1B1 | Estrone | 4-Hydroxyestrone | 4.3 ± 0.9 | 0.4 ± 0.02 | [11] |
| CYP3A4 | Estradiol | 2-Hydroxyestradiol | - | High Activity | [5][12] |
| CYP3A5 | Estrone | 16α-Hydroxyestrone | 22.8 ± 6.6 | 0.08 ± 0.01 | [11] |
Note: Kinetic data for this compound hydroxylation is limited in published literature. The data for estrone and estradiol indicate the primary enzymes involved in estrogen A-ring and D-ring hydroxylation.
Table 2: Kinetics of this compound Glucuronidation by UGT Enzymes
| Enzyme | Substrate | Metabolite Position | S50/Km (µM) | Hill Coefficient (n) | Source |
|---|---|---|---|---|---|
| UGT1A1 | Estradiol | 3-OH | 22 | 1.9 | [13] |
| UGT1A10 | This compound | 3-OH | High Affinity | - | [7] |
| UGT2B7 | This compound | 16-OH | High Affinity | - | [7] |
| UGT2B7 | Estradiol | 17-OH | 7 | - | [13] |
Note: UGT1A1 often exhibits sigmoidal (allosteric) kinetics for estradiol glucuronidation, hence S50 and Hill coefficient are reported instead of Km.[13][14] UGT1A10 and UGT2B7 show high activity towards this compound, but specific kinetic constants are not always detailed.[7]
Detailed Experimental Protocols
Reproducible in vitro studies require meticulously planned and executed protocols. The following sections describe a standard workflow for the characterization of this compound metabolites using human liver microsomes (HLM) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Incubation with Human Liver Microsomes
This protocol outlines a typical incubation to assess the formation of Phase I and Phase II metabolites.
-
Reagent Preparation:
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO or methanol.
-
Internal Standard (IS): Prepare a stock solution of a stable isotope-labeled standard, such as this compound-d3, for accurate quantification.[2]
-
Cofactors: Prepare fresh solutions of NADPH (for CYP-mediated reactions), UDPGA (for UGT-mediated reactions), and PAPS (for SULT-mediated reactions) in buffer.
-
Buffer: Use a potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration typically 0.2-1.0 mg/mL), and any necessary activating agents (e.g., alamethicin (B1591596) for UGT assays).
-
Add this compound from the stock solution to achieve the desired final substrate concentration (e.g., 1-50 µM).[11]
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the cofactor solution (e.g., NADPH for Phase I, or a mix of NADPH, UDPGA, and PAPS for a comprehensive screen).
-
Incubate at 37°C for a predetermined time (e.g., 5-60 minutes), ensuring the reaction remains in the linear range of metabolite formation.[11]
-
-
Reaction Termination:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing the internal standard.
-
Vortex vigorously to mix and precipitate the microsomal proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.
-
Sample Preparation for Analysis
Efficient extraction of analytes from the incubation matrix is critical for sensitive detection.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Liquid-Liquid Extraction (LLE) (Recommended for higher recovery):
-
Add 1 mL of an immiscible organic solvent like methyl tert-butyl ether (MTBE).[15]
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Allow phases to separate (centrifugation can aid this).
-
Freeze the lower aqueous layer (e.g., at -80°C for 30 minutes).[15]
-
Decant the upper organic layer containing the analytes into a new tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase.
-
Analytical Methodology: UPLC-MS/MS
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites.[2][16]
Table 3: Example UPLC-MS/MS Parameters for this compound Metabolite Analysis
| Parameter | Setting | Source |
|---|---|---|
| Chromatography (UPLC) | ||
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) | [15] |
| Mobile Phase A | Water with 0.1% ammonium (B1175870) hydroxide (B78521) or 0.1% formic acid | [15][17] |
| Mobile Phase B | Methanol or Acetonitrile | [15][17] |
| Flow Rate | 0.4 - 0.5 mL/min | [15] |
| Gradient | A linear gradient from low to high organic phase (e.g., 30% to 95% B) | [15] |
| Injection Volume | 5 - 50 µL | [15] |
| Mass Spectrometry (MS/MS) | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [15] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [15] |
| Example MRM Transitions | This compound: m/z 287 -> 145, 171 this compound-d3: m/z 290 -> 147, 173 | [2] |
Note: Specific MRM transitions must be optimized for each metabolite of interest and for the specific mass spectrometer used.
Conclusion
The in vitro characterization of this compound metabolism is a multi-faceted process that relies on a sound understanding of biochemical pathways and advanced analytical techniques. By employing robust in vitro systems like human liver microsomes and sensitive analytical platforms such as LC-MS/MS, researchers can effectively identify key metabolic pathways, quantify metabolite formation, and elucidate the roles of specific CYP, UGT, and SULT enzymes. The methodologies and data presented in this guide serve as a foundational resource for scientists in drug development and endocrine research, facilitating a deeper understanding of this compound's biological fate and its implications for human health.
References
- 1. oatext.com [oatext.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Endogenous estradiol metabolites stimulate the in vitro proliferation of human osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450-mediated Metabolism of Estrogens and Its Regulation in Human | Semantic Scholar [semanticscholar.org]
- 7. Regiospecificity and stereospecificity of human UDP-glucuronosyltransferases in the glucuronidation of this compound, 16-epithis compound, 17-epithis compound, and 13-epiestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Differential modulation of UDP-glucuronosyltransferase 1A1 (UGT1A1)-catalyzed estradiol-3-glucuronidation by the addition of UGT1A1 substrates and other compounds to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correlation between Bilirubin Glucuronidation and Estradiol-3-Gluronidation in the Presence of Model UDP-Glucuronosyltransferase 1A1 Substrates/Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Estriol's Modulation of Gene Expression in Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (B74026) (E3), a major estrogen metabolite, has a complex and often debated role in the context of breast cancer. While considered a weaker estrogen compared to estradiol (B170435) (E2), its impact on gene expression in breast cancer cells is significant and warrants detailed investigation for both basic research and therapeutic development. This technical guide provides an in-depth analysis of this compound's effects on gene expression, focusing on key signaling pathways, experimental methodologies, and quantitative data.
This compound-Induced Gene Expression Changes
This compound has been demonstrated to act as a potent estrogen in estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T-47D, leading to a robust estrogenic response.[1] This response is characterized by the altered expression of a suite of genes involved in cell proliferation and hormone signaling.
Quantitative Analysis of Gene Expression
The following tables summarize the quantitative changes in the expression of key genes in response to this compound treatment in breast cancer cell lines. These genes are critical regulators of the cell cycle and are established markers of estrogenic response.
Table 1: this compound-Induced Upregulation of Proliferation-Associated Genes in Breast Cancer Cells
| Gene | Cell Line | This compound Concentration | Fold Change (mRNA) | Method | Reference |
| Progesterone Receptor (PR) | MCF-7, T-47D | 10-10 M | Not specified, but activated | RT-qPCR | [1] |
| Cyclin A2 | MCF-7, T-47D | 10-10 M | Not specified, but activated | RT-qPCR | [1] |
| Cyclin B1 | MCF-7, T-47D | 10-10 M | Not specified, but activated | RT-qPCR | [1] |
| Ki-67 | MCF-7, T-47D | 10-10 M | Not specified, but activated | RT-qPCR, Western Blot | [1] |
| c-myc | MCF-7, T-47D | 10-10 M | Not specified, but activated | RT-qPCR | [1] |
| b-myb | MCF-7, T-47D | 10-10 M | Not specified, but activated | RT-qPCR | [1] |
Note: While the referenced study confirms the activation of these genes by this compound, specific fold-change values were not provided in the abstract. Further research is needed to quantify the precise magnitude of these changes.
Signaling Pathways Activated by this compound
This compound exerts its effects on gene expression through the activation of intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways. These pathways are central to the regulation of cell proliferation, survival, and differentiation.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical mediator of estrogen-induced cell proliferation. Estrogen, including this compound, can rapidly activate this pathway through a non-genomic mechanism that involves membrane-associated estrogen receptors. This activation can also occur via trans-activation of the Epidermal Growth Factor Receptor (EGFR).[2]
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another crucial signaling cascade activated by estrogens, playing a significant role in cell survival and proliferation. Estrogen can activate PI3K, which in turn leads to the phosphorylation and activation of AKT.[3][4][5][6]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of this compound on gene expression in breast cancer cells.
Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing breast cancer cells and treating them with this compound for subsequent gene expression analysis.
Detailed Steps:
-
Cell Seeding: Plate MCF-7 or T-47D cells in appropriate culture vessels.
-
Hormone Deprivation: Once cells reach approximately 80% confluency, switch to a hormone-free medium (phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum) for a minimum of 72 hours to minimize the influence of other hormones.[7]
-
This compound Treatment: Prepare a stock solution of this compound in ethanol. Dilute the stock solution in the hormone-free medium to the desired final concentrations (e.g., 10-10 M to 10-7 M). Add the this compound-containing medium to the cells. A vehicle control (ethanol) should be run in parallel.[7]
-
Incubation: Incubate the cells for the desired period. For studying rapid signaling events, a short incubation of 45 minutes may be sufficient.[7] For analyzing changes in gene and protein expression, longer incubation times of 24 to 48 hours are typically used.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with either RNA or protein extraction.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is a sensitive method to quantify changes in mRNA levels of specific genes.
Protocol Overview:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., CCNA2, CCNB1, MYC) and a housekeeping gene (e.g., GAPDH), and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blot Analysis
Western blotting is used to detect and quantify changes in the protein levels of specific genes.
Protocol Overview:
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., Ki-67, Cyclin D1). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
This compound robustly stimulates the expression of key proliferation-associated genes in ER+ breast cancer cells. This effect is mediated through the activation of the MAPK/ERK and PI3K/AKT signaling pathways. The provided experimental protocols offer a framework for researchers to further investigate the nuanced role of this compound in breast cancer biology. A deeper understanding of the quantitative and mechanistic aspects of this compound's action is crucial for the development of novel therapeutic strategies and for providing informed guidance to clinicians and patients. Further research is warranted to obtain more precise quantitative data on this compound-induced gene expression changes and to fully elucidate the intricate signaling networks involved.
References
- 1. Effects of this compound on growth, gene expression and estrogen response element activation in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen-induced activation of Erk-1 and Erk-2 requires the G protein-coupled receptor homolog, GPR30, and occurs via trans-activation of the epidermal growth factor receptor through release of HB-EGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Up-regulation of PI3K/Akt signaling by 17beta-estradiol through activation of estrogen receptor-alpha, but not estrogen receptor-beta, and stimulates cell growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genome.ucsc.edu [genome.ucsc.edu]
The Physiological Advantage of Attenuation: A Technical Guide to Estriol's Lower Potency
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estriol (B74026) (E3), one of the three major endogenous estrogens, has long been characterized by its lower physiological potency compared to estradiol (B170435) (E2). This technical guide provides an in-depth exploration of the physiological relevance of this attenuated activity. By examining its distinct receptor binding kinetics, unique signaling pathways, and pharmacokinetic profile, we delineate how this compound's "weakness" is, in fact, its therapeutic strength. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms to offer a comprehensive resource for researchers and drug development professionals in the field of endocrinology and hormone therapy.
Introduction: The Concept of Estrogenic Potency
Estrogenic activity is primarily mediated by two nuclear hormone receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). The potency of an estrogen is a function of its binding affinity for these receptors and the subsequent transcriptional activity it elicits. Estradiol (E2) is the most potent endogenous estrogen, playing a crucial role in the development and function of the female reproductive system.[1] In contrast, this compound (E3) is considered a weaker estrogen, a characteristic that underpins its unique physiological and therapeutic profile.[2][3][4][5][6] This guide will dissect the molecular basis of this compound's lower potency and its significant implications for clinical applications.
Quantitative Analysis of Estrogen Receptor Binding and Potency
The differential effects of estradiol and this compound are rooted in their distinct interactions with estrogen receptors. The following tables summarize the quantitative data on receptor binding affinity and in vivo potency.
Table 1: Comparative Binding Affinities of Estrogens for Estrogen Receptors
| Estrogen | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Reference |
| 17β-Estradiol (E2) | ERα | 100 | [7] |
| This compound (E3) | ERα | 1.1 - 15 | [7] |
| 16-Ketoestradiol | ERα | 1.7 - 28 | [7] |
| Estrone (E1) | ERα | ~10 | [1] |
| Estradiol (E2) | ERβ | Equal affinity to ERα | [8] |
| This compound (E3) | ERβ | 3.2 times higher affinity than for ERα | [8] |
Table 2: In Vivo Uterine Growth Potency
| Estrogen | Potency (Rat Uterine Growth) (this compound = 1) | Reference |
| 17β-Estradiol (E2) | ~10 | [7] |
| This compound (E3) | 1 | [7] |
| 16-Ketoestradiol | 0.8 | [7] |
These data clearly illustrate that this compound's binding affinity for ERα is significantly lower than that of estradiol.[7] Notably, this compound exhibits a preferential binding to ERβ, which is thought to mediate some of its protective effects.[8][9][10]
Experimental Protocols
A precise understanding of estrogenic potency relies on robust experimental methodologies. The following are outlines of key experimental protocols used to generate the data presented above.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the estrogen receptor in comparison to a radiolabeled reference ligand (e.g., ³H-Estradiol).
Methodology:
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is then ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.[11]
-
Competitive Binding Reaction: A constant concentration of ³H-Estradiol and uterine cytosol are incubated with increasing concentrations of the unlabeled competitor (this compound or other test compounds).
-
Separation of Bound and Unbound Ligand: The reaction mixture is treated with a hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate the receptor-bound ³H-Estradiol from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of total ³H-Estradiol binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the maximum ³H-Estradiol binding) is determined. The relative binding affinity (RBA) is then calculated relative to the IC50 of unlabeled estradiol.[11]
In Vivo Uterotrophic Assay
Objective: To assess the estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized rodents.
Methodology:
-
Animal Model: Immature or ovariectomized female rats or mice are used as the experimental model.
-
Dosing: The animals are administered the test compound (e.g., this compound) or a vehicle control, typically via subcutaneous injection or oral gavage, for a specified period (e.g., 3-7 days).
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and their uteri are carefully dissected and weighed.
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A dose-response curve can be generated to determine the potency of the compound.
Pharmacokinetic Study of this compound
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.
Methodology:
-
Study Design: Healthy subjects (e.g., postmenopausal women) are administered a defined dose of this compound via a specific route (e.g., vaginal ring).[12][13][14]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated and sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12][15]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Signaling Pathways and Physiological Implications
The lower potency of this compound translates into a distinct signaling profile with significant physiological consequences.
Estrogen Signaling Pathways
Estrogens exert their effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of estrogen to its receptor in the cytoplasm, followed by translocation of the hormone-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA to regulate gene transcription.[16][17][18]
Figure 1. Simplified Estrogen Signaling Pathway.
This compound's lower affinity for ERα results in a shorter duration of receptor activation and a reduced transcriptional response compared to estradiol.[19] This transient interaction is a key factor in its attenuated uterotrophic effect and its improved safety profile.
The Physiological Relevance of Lower Potency
The weaker and more transient activation of estrogen receptors by this compound leads to several physiologically relevant outcomes:
-
Reduced Proliferative Effects: In tissues like the endometrium and breast, which are rich in ERα, this compound's lower potency translates to a significantly reduced proliferative stimulus compared to estradiol. This is a critical factor in its lower risk profile for endometrial hyperplasia and breast cancer.[3][20][21]
-
Tissue-Selective Activity: this compound's preferential binding to ERβ, which is more abundant in tissues like the brain, bone, and urogenital tract, may contribute to its beneficial effects on menopausal symptoms, bone density, and urogenital health without the strong systemic effects of estradiol.[5][8][9]
-
Antagonistic Properties: In the presence of the more potent estradiol, this compound can act as a partial antagonist by competing for receptor binding sites, thereby dampening the overall estrogenic signal.[5][20]
Figure 2. Logical Flow of this compound's Lower Potency to its Physiological Effects.
Pharmacokinetics and Clinical Implications
The pharmacokinetic profile of this compound further contributes to its physiological effects.
Table 3: Pharmacokinetic Parameters of Vaginally Administered this compound (0.500 mg/day for 21 days)
| Parameter | Value | Unit | Reference |
| Cmax | 106.3 ± 45.4 | pg/mL | [13] |
| Tmax | 4.0 (2.0 - 12.0) | h | [13] |
| AUC(0-t) | 12903.8 ± 5752.4 | pg·h/mL | [13] |
Values are presented as mean ± SD for Cmax and AUC, and median (min-max) for Tmax.
The relatively short half-life and rapid clearance of this compound, in conjunction with its lower receptor affinity, contribute to its attenuated systemic effects.
Clinically, the lower potency of this compound is advantageous in several scenarios:
-
Menopausal Hormone Therapy: this compound can effectively alleviate vasomotor symptoms (hot flashes) and urogenital atrophy with a potentially better safety profile than more potent estrogens.[3][20][22]
-
Urogenital Atrophy: Topical application of this compound is a well-established treatment for vaginal dryness and related symptoms, with minimal systemic absorption and effects.[4][23]
-
Autoimmune Diseases: Emerging research suggests that this compound may have immunomodulatory properties, with potential applications in conditions like multiple sclerosis.[20][24][25]
Figure 3. General Experimental Workflow for Assessing Hormone Potency.
Conclusion
The physiological relevance of this compound's lower potency is a paradigm of how attenuated biological activity can be leveraged for therapeutic benefit. Its reduced affinity for ERα, shorter receptor occupancy, and preferential binding to ERβ result in a tissue-selective and safer estrogenic profile. This makes this compound a valuable tool in the armamentarium of hormone therapies, particularly for conditions where a milder, more localized estrogenic effect is desired. For drug development professionals, a thorough understanding of these nuanced structure-activity relationships is crucial for the design of next-generation selective estrogen receptor modulators (SERMs) with optimized efficacy and safety profiles.
References
- 1. Estrogen - Wikipedia [en.wikipedia.org]
- 2. This compound vs. estradiol: Differences, similarities, and which is better for you [singlecare.com]
- 3. This compound: Its Weakness is its Strength - Life Extension [lifeextension.com]
- 4. justinhealth.com [justinhealth.com]
- 5. bodylogicmd.com [bodylogicmd.com]
- 6. This compound vs. Estradiol: What’s the Difference, and Why It Matters - CleopatraRX [cleopatrarx.com]
- 7. benchchem.com [benchchem.com]
- 8. womensinternational.com [womensinternational.com]
- 9. Estrogen: The Difference Between this compound and Estradiol - CleopatraRX [cleopatrarx.com]
- 10. Efficacy and safety of ultra-low dose 0.005% this compound vaginal gel for the treatment of vulvovaginal atrophy in postmenopausal women with early breast cancer treated with nonsteroidal aromatase inhibitors: a phase II, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of three dosages of othis compound after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of three dosages of othis compound after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trial.medpath.com [trial.medpath.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. cusabio.com [cusabio.com]
- 18. biochemia-medica.com [biochemia-medica.com]
- 19. Interaction of estradiol and this compound with uterine estrogen receptor in vivo and in excised uteri or cell suspensions at 37 C: noncooperative estradiol binding and absence of this compound inhibition of estradiol-induced receptor activation and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. restorativemedicine.org [restorativemedicine.org]
- 21. biolabspro.com [biolabspro.com]
- 22. ijrcog.org [ijrcog.org]
- 23. clinicaltrials.eu [clinicaltrials.eu]
- 24. This compound: emerging clinical benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What is the mechanism of this compound? [synapse.patsnap.com]
The Neuroprotective Potential of Estriol: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Therapeutic Promise of a Key Pregnancy Hormone in Neurodegenerative Disease
For Immediate Release
This technical guide provides a comprehensive overview of the neuroprotective properties of Estriol (B74026) (E3), a primary estrogen of pregnancy. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for neurodegenerative disorders, with a particular focus on Multiple Sclerosis (MS). This document synthesizes findings from preclinical and clinical studies, detailing this compound's mechanisms of action, relevant signaling pathways, and experimental data.
Executive Summary
This compound, a steroid hormone that is significantly elevated during pregnancy, has emerged as a promising neuroprotective agent. Its therapeutic potential is being actively explored, primarily in the context of autoimmune and neurodegenerative diseases such as Multiple Sclerosis. Research indicates that this compound exerts its beneficial effects through a dual mechanism: potent immunomodulation and direct neuroprotection within the central nervous system (CNS). This guide will delve into the scientific evidence supporting these claims, providing detailed experimental protocols and quantitative data to facilitate further research and development in this field.
Mechanisms of Neuroprotection
This compound's neuroprotective effects are multifaceted, involving both the suppression of neuroinflammation and the direct support of neuronal and glial cell populations.
Immunomodulatory Effects
A significant body of evidence points to this compound's ability to temper the autoimmune response that drives diseases like MS. In the experimental autoimmune encephalomyelitis (EAE) model, the most widely used animal model for MS, this compound treatment has been shown to decrease the severity of the disease.[1][2] This is achieved, in part, by modulating the cytokine profile from a pro-inflammatory Th1 and Th17 phenotype to a more anti-inflammatory and regulatory Th2 phenotype.[3][4] Specifically, this compound treatment leads to a significant increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and a decrease in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][5]
Direct Neuroprotective Actions
Beyond its influence on the immune system, this compound has direct protective effects on the cells of the CNS. These actions are primarily mediated through its binding to Estrogen Receptor Beta (ERβ), which is highly expressed in the brain.[6][7] This interaction triggers downstream signaling cascades that promote neuronal survival, reduce axonal damage, and support myelin repair.[6][7] Preclinical studies have demonstrated that this compound treatment can prevent neuronal and synaptic loss and preserve gray matter volume in the cerebral cortex and cerebellum of EAE mice.[8][9][10] Furthermore, there is evidence that this compound can promote remyelination, a critical process for restoring neurological function after demyelinating injury.[6]
Key Signaling Pathways
The neuroprotective effects of this compound are orchestrated by its interaction with specific signaling pathways within neuronal and immune cells. The primary mediator of these effects is Estrogen Receptor Beta (ERβ).
Estrogen Receptor Beta (ERβ) Signaling
This compound exhibits a higher binding affinity for ERβ over Estrogen Receptor Alpha (ERα).[7] Upon binding, the this compound-ERβ complex can translocate to the nucleus to directly regulate gene expression, or it can initiate rapid, non-genomic signaling cascades from the cell membrane. These pathways are crucial for both the immunomodulatory and direct neuroprotective effects of this compound.
Modulation of Inflammatory Pathways
This compound has been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, this compound effectively dampens the inflammatory cascade.
Quantitative Data from Preclinical and Clinical Studies
The neuroprotective effects of this compound have been quantified in various studies. The following tables summarize key findings.
Table 1: Effects of this compound in Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Animal Model | This compound Treatment | Outcome | Reference |
| Clinical Score | C57BL/6 mice | Dose-dependent | Significant reduction in disease severity | [1] |
| Gray Matter Volume | C57BL/6 mice | ERβ ligand | Prevention of cerebellar gray matter atrophy | [10] |
| Neuronal Loss | C57BL/6 mice | This compound | Reduction in neuronal loss in the cerebral cortex | [8] |
| Axonal Transection | C57BL/6 mice | This compound | Prevention of axonal transection in the spinal cord | [8] |
| Cytokine Profile | SJL and C57BL/6 mice | This compound | Decreased pro-inflammatory cytokine production | [2] |
| Myelin Sparing | EAE mice | This compound | Sparing of myelin and axons | [7][9] |
Table 2: Effects of this compound in Multiple Sclerosis (MS) Clinical Trials
| Parameter | Study Population | This compound Treatment | Outcome | Reference |
| Gray Matter Atrophy | Women with RRMS | 8 mg/day + Glatiramer Acetate | 47% less atrophy compared to placebo | [9] |
| Cognitive Function | Women with RRMS | 8 mg/day + Glatiramer Acetate | Sparing of cortical gray matter correlated with improved cognitive function | [9][12] |
| Relapse Rate | Women with RRMS | 8 mg/day + Glatiramer Acetate | Trend towards reduced relapse rate | [13] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments investigating the neuroprotective properties of this compound.
In Vivo: Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is the most common in vivo model for studying MS.
Protocol:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[14][15]
-
Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.[15]
-
This compound Administration: this compound is typically administered via a subcutaneous pellet that releases a constant dose over a specified period. Treatment can be initiated before or after the onset of clinical signs.[1]
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, ranging from no signs to paralysis.
-
Endpoint Analysis: At the end of the experiment, tissues are collected for histological analysis of inflammation, demyelination, and axonal loss. Brains may also be analyzed by MRI to assess gray matter volume. Spleen and lymph node cells can be isolated for cytokine analysis.
In Vitro: Glutamate-Induced Excitotoxicity in Primary Neurons
This assay is used to assess the direct neuroprotective effects of this compound against a common mechanism of neuronal injury.
Protocol:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured on poly-D-lysine coated plates.
-
This compound Pre-treatment: Neurons are pre-treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).[16]
-
Induction of Excitotoxicity: Neurons are then exposed to a neurotoxic concentration of L-glutamic acid for a short duration (e.g., 15-30 minutes).[16]
-
Cell Viability Assessment: After a recovery period, neuronal viability is assessed using standard assays such as the MTT assay, LDH release assay, or by staining with fluorescent viability dyes like fluorescein (B123965) diacetate and propidium (B1200493) iodide.[16][17]
Future Directions and Conclusion
The evidence presented in this guide strongly supports the neuroprotective potential of this compound. Its dual action on both the immune system and the CNS makes it a particularly attractive candidate for the treatment of complex neurodegenerative diseases like MS. Phase 2 clinical trials have shown promising results in reducing gray matter atrophy and improving cognitive function in women with relapsing-remitting MS.[9][12]
Future research should focus on further elucidating the precise molecular mechanisms underlying this compound's neuroprotective effects, particularly the downstream targets of ERβ signaling in different cell types within the CNS. Larger, Phase 3 clinical trials are warranted to confirm the efficacy and safety of this compound as a therapeutic agent for MS and potentially other neurodegenerative conditions. The development of selective ERβ modulators inspired by the action of this compound may also offer a promising therapeutic strategy with an improved safety profile.
References
- 1. This compound ameliorates autoimmune demyelinating disease: implications for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment ameliorates disease in males with experimental autoimmune encephalomyelitis: implications for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Oestrogen modulates experimental autoimmune encephalomyelitis and interleukin-17 production via programmed death 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of estrogen on Th1, Th2 and Th17 cytokines production by proteolipid protein and PHA activated peripheral blood mononuclear cells isolated from multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of estrogens and androgens in CNS inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bedside to Bench to Bedside Research: Estrogen Receptor Beta Ligand as a Candidate Neuroprotective Treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining the neuroprotective role of this compound in experimental autoimmune encephalomyelitis - Cassandra Meyer [grantome.com]
- 9. youtube.com [youtube.com]
- 10. Estrogen Treatment Prevents Gray Matter Atrophy in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen Receptor Signaling and Its Relationship to Cytokines in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound‐mediated neuroprotection in multiple sclerosis localized by voxel‐based morphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Outlook on the neuroprotective effect of estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Membrane Estrogen Receptor Regulates EAE Through Upregulation of Programmed Death 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estradiol and Lithium Chloride Specifically Alter NMDA Receptor Subunit NR1 mRNA and Excitotoxicity in Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estradiol and lithium chloride specifically alter NMDA receptor subunit NR1 mRNA and excitotoxicity in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Estriol's Role in Urogenital Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms and clinical evidence supporting the function of estriol (B74026) in maintaining urogenital health. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into signaling pathways, experimental methodologies, and quantitative clinical data.
Introduction: The Critical Role of this compound in Postmenopausal Urogenital Health
The decline in estrogen levels during menopause leads to a cascade of changes in the urogenital tract, collectively known as genitourinary syndrome of menopause (GSM). These changes include vulvovaginal atrophy (VVA), characterized by vaginal dryness, itching, and pain, as well as urinary symptoms like urgency, frequency, and recurrent urinary tract infections (UTIs). This compound, a weak endogenous estrogen, has emerged as a key therapeutic agent in managing these conditions due to its targeted action on the urogenital tissues with minimal systemic effects.[1][2] This guide delves into the core functions of this compound, from its interaction with estrogen receptors to its influence on the vaginal microbiome, providing a robust scientific foundation for its clinical application.
Mechanism of Action: this compound's Molecular Signaling in Urogenital Tissues
This compound exerts its physiological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are ligand-activated transcription factors.[3][4] The urogenital tract is rich in these receptors, making it highly responsive to estrogen therapy.[5] this compound exhibits a higher binding affinity for ERβ compared to ERα.[1] This differential binding is significant, as ERα stimulation is associated with proliferative effects in tissues like the endometrium, while ERβ activation is linked to anti-inflammatory and anti-proliferative effects.[1]
The signaling cascade initiated by this compound can be broadly categorized into two pathways:
-
Genomic (Nuclear) Pathway: This is the classical mechanism of steroid hormone action. Upon binding to this compound, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus.[6] The this compound-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[4][6] This leads to the synthesis of proteins that are crucial for the maintenance of urogenital tissue integrity.[3]
-
Non-Genomic (Membrane-Initiated) Pathway: this compound can also initiate rapid signaling events through membrane-associated ERs (mERs), such as the G-protein coupled estrogen receptor (GPER).[3][7] This pathway does not directly involve gene transcription but instead activates various intracellular signaling cascades, including protein kinases.[8] These rapid signals can influence cell proliferation, survival, and other cellular functions.
Signaling Pathway Diagram
Impact on Urogenital Tissues and the Microbiome
This compound's activation of the signaling pathways described above results in a range of beneficial effects on the urogenital tract.
Epithelial Maturation and Integrity
One of the most well-documented effects of this compound is the restoration of the vaginal epithelium. Estrogen signaling promotes the proliferation and maturation of vaginal epithelial cells, leading to a thicker, more resilient mucosal layer.[9] This increased maturation is clinically assessed by the Vaginal Maturation Index (VMI), which quantifies the proportion of superficial, intermediate, and parabasal cells. This compound treatment leads to a significant increase in the percentage of superficial cells, indicating a healthier, more estrogenized epithelium.[4]
Restoration of the Vaginal Microbiome
A healthy vaginal microbiome in premenopausal women is typically dominated by Lactobacillus species. These bacteria metabolize glycogen, produced by mature vaginal epithelial cells under the influence of estrogen, into lactic acid.[10] The resulting acidic environment (pH < 4.5) is crucial for inhibiting the growth of pathogenic microorganisms.[10]
During menopause, the decline in estrogen leads to reduced glycogen production, a decrease in Lactobacillus populations, and an increase in vaginal pH. This shift creates an environment conducive to the overgrowth of pathogenic bacteria, increasing the risk of vaginal infections and UTIs.
This compound therapy helps to restore the vaginal microbiome by:
-
Promoting Glycogen Production: By stimulating the maturation of vaginal epithelial cells, this compound increases the availability of glycogen.[10]
-
Supporting Lactobacillus Growth: The increased glycogen serves as a substrate for Lactobacillus species, promoting their proliferation and dominance in the vaginal microbiota.[10][11]
-
Lowering Vaginal pH: The metabolism of glycogen by lactobacilli produces lactic acid, which lowers the vaginal pH, creating an acidic environment that is inhospitable to pathogens.[9][10]
This restoration of a Lactobacillus-dominant microbiome is a key mechanism by which this compound helps to prevent recurrent UTIs.
Logical Relationship Diagram
Quantitative Data from Clinical Studies
Numerous clinical trials have demonstrated the efficacy of this compound in treating GSM symptoms. The following tables summarize key quantitative findings from these studies.
| Table 1: Effect of this compound on Vaginal pH and Maturation Value | ||
| Parameter | Baseline (Mean ± SD) | After this compound Treatment (Mean ± SD) |
| Vaginal pH | 5.5 ± 0.8 | 3.8 ± 0.5 |
| Maturation Value | 10.2 ± 5.1 | 65.4 ± 12.3 |
| p-value | < 0.001 |
| Table 2: Efficacy of this compound in Preventing Recurrent Urinary Tract Infections (UTIs) | |
| Metric | Value |
| Incidence of UTI (episodes per patient-year) - Placebo Group | 5.9 |
| Incidence of UTI (episodes per patient-year) - this compound Group | 0.5 |
| Reduction in UTI Incidence with this compound | 91.5% |
| p-value | < 0.001 |
| Table 3: Impact of this compound on the Vaginal Microbiome | |
| Microbiome Parameter | Observation after this compound Treatment |
| Lactobacillus Abundance | Significant Increase |
| Reappearance of Lactobacilli in women who were negative at baseline | 61% of patients |
| Colonization with Enterobacteriaceae | Significant Decrease (from 67% to 31%) |
| p-value for Lactobacilli reappearance | < 0.001 |
| p-value for Enterobacteriaceae reduction | < 0.005 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on urogenital health.
Protocol for Determination of Vaginal Maturation Index (VMI)
Objective: To quantify the estrogenic effect on the vaginal epithelium by assessing the proportions of parabasal, intermediate, and superficial cells.
Materials:
-
Sterile cotton swabs or cytobrushes
-
Glass microscope slides
-
Cytology fixative (e.g., 95% ethanol)
-
Papanicolaou staining reagents
-
Light microscope
Procedure:
-
Sample Collection: A sample of exfoliated vaginal epithelial cells is collected from the upper third of the lateral vaginal wall using a sterile cotton swab or cytobrush.
-
Smear Preparation: The collected cells are immediately and gently rolled onto a clean glass microscope slide to create a thin, even smear.
-
Fixation: The slide is immediately fixed with a cytology fixative spray or by immersion in 95% ethanol (B145695) for at least 15 minutes to preserve cellular morphology.
-
Staining: The fixed smear is stained using the Papanicolaou (Pap) staining method, which differentially stains the cytoplasm and nuclei of the epithelial cells.
-
Microscopic Examination: The stained slide is examined under a light microscope at 100x and 400x magnification.
-
Cell Counting: At least 200 epithelial cells are counted, and each cell is classified as parabasal, intermediate, or superficial based on its size, shape, and nuclear characteristics.
-
Calculation of VMI: The VMI is expressed as the percentage of each cell type (Parabasal:Intermediate:Superficial). For example, a VMI of 0:20:80 indicates 0% parabasal cells, 20% intermediate cells, and 80% superficial cells.
-
Calculation of Maturation Value (MV): The MV is calculated using the formula: MV = (% Intermediate cells × 0.5) + (% Superficial cells × 1).
Protocol for Measurement of Vaginal pH
Objective: To determine the acidity of the vaginal environment, which is an indicator of the health of the vaginal microbiome.
Materials:
-
Sterile cotton swabs
-
pH indicator strips (with a range of approximately 3.0 to 7.0) or a pH meter with a flat-surface electrode
-
Deionized water (for pH meter calibration)
Procedure:
-
Sample Collection: A sterile cotton swab is inserted into the mid-vagina and gently rotated against the lateral vaginal wall to absorb vaginal secretions.
-
pH Measurement (using pH strips): a. The swab is immediately rolled onto the pH indicator strip. b. The color of the strip is compared to the color chart provided with the kit to determine the pH value. The reading should be taken immediately as the color may change upon drying.
-
pH Measurement (using a pH meter): a. The pH meter is calibrated according to the manufacturer's instructions using standard buffer solutions. b. The flat-surface electrode of the pH meter is gently pressed against the lateral vaginal wall for a direct reading. Alternatively, the swab containing vaginal secretions can be pressed against the electrode. c. The pH reading is recorded.
Protocol for 16S rRNA Gene Sequencing of the Vaginal Microbiome
Objective: To characterize the composition of the vaginal bacterial community.
Materials:
-
Sterile flocked swabs
-
DNA extraction kit (e.g., DNeasy PowerSoil Kit, QIAGEN)
-
PCR reagents (polymerase, dNTPs, buffer)
-
Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region)
-
PCR thermocycler
-
Gel electrophoresis equipment
-
DNA purification kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)
Procedure:
-
Sample Collection: A sterile flocked swab is used to collect a sample from the vaginal fornix. The swab is then placed in a sterile tube and stored at -80°C until processing.
-
DNA Extraction: Total genomic DNA is extracted from the vaginal swab using a commercial DNA extraction kit following the manufacturer's protocol.
-
PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers. The primers are typically barcoded to allow for multiplexing of samples.
-
Amplicon Purification and Quantification: The PCR products are purified to remove primers and other contaminants. The concentration of the purified amplicons is quantified.
-
Library Preparation: The purified amplicons are pooled in equimolar concentrations to create a sequencing library.
-
Sequencing: The library is sequenced on an NGS platform.
-
Bioinformatic Analysis: a. Quality Control: The raw sequencing reads are filtered to remove low-quality reads and adapter sequences. b. OTU Picking/ASV Inference: The high-quality reads are clustered into Operational Taxonomic Units (OTUs) based on sequence similarity (typically 97%) or processed to infer Amplicon Sequence Variants (ASVs). c. Taxonomic Assignment: A representative sequence from each OTU/ASV is compared to a reference database (e.g., Greengenes, SILVA) to assign a taxonomic classification. d. Diversity Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to compare the microbial communities of different samples.
Experimental Workflow Diagram
Conclusion
This compound plays a multifaceted and crucial role in maintaining urogenital health, particularly in postmenopausal women. Its targeted action on the urogenital tissues, mediated through both genomic and non-genomic estrogen receptor signaling pathways, leads to the restoration of the vaginal epithelium and the re-establishment of a healthy, Lactobacillus-dominant vaginal microbiome. The resulting decrease in vaginal pH creates a protective barrier against pathogenic microorganisms, significantly reducing the incidence of recurrent urinary tract infections and alleviating the symptoms of vulvovaginal atrophy. The quantitative data from clinical studies provide robust evidence for the efficacy of this compound in improving key biomarkers of urogenital health. The detailed experimental protocols outlined in this guide offer a standardized approach for researchers to further investigate the mechanisms of this compound action and to evaluate the efficacy of new therapeutic interventions for genitourinary syndrome of menopause. A thorough understanding of this compound's function at the molecular and clinical levels is paramount for the continued development of effective and safe treatments for this prevalent condition.
References
- 1. womensinternational.com [womensinternational.com]
- 2. 16S rRNA sequencing and analysis [bio-protocol.org]
- 3. Estrogen - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The mysteries of menopause and urogynecologic health: clinical and scientific gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of lactobacilli and this compound combination in the treatment of disturbed vaginal ecosystem: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Vaginal Microenvironment: The Physiologic Role of Lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the links between estrogen and gut microbiota in sex-hormone driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Ultrasensitive Quantification of Estriol in Human Serum by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (B74026) (E3) is an estrogenic hormone that serves as a key biomarker in various physiological and pathological conditions.[1] During pregnancy, rising levels of unconjugated this compound are indicative of fetal well-being.[1] In non-pregnant individuals, the quantification of low-level this compound is crucial for applications such as monitoring hormone replacement therapy and in studies related to estrogen-dependent cancers.[1] Due to its low physiological concentrations, highly sensitive and specific analytical methods are required for accurate measurement.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis, offering superior sensitivity and specificity over traditional immunoassays, which can be susceptible to cross-reactivity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound-d3, is critical for robust and reliable quantification, as it effectively corrects for variations in sample preparation and matrix effects.[1] This application note provides a detailed protocol for the sensitive quantification of this compound in human serum using an HPLC-MS/MS method.
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
This compound-d3 internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human serum (drug-free)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
-
Polypropylene (B1209903) tubes
Instrumentation
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Experimental Protocols
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.[1]
-
Working Standards: Prepare a series of this compound working standards by serially diluting the stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 pg/mL to 1000 pg/mL.[1]
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound-d3 stock solution with a 50:50 methanol:water mixture.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of serum sample, calibrator, or quality control sample in a polypropylene tube, add 50 µL of the this compound-d3 internal standard working solution.[1]
-
Vortex the mixture for 10 seconds.[1]
-
Add 2 mL of MTBE to the tube and vortex vigorously for 2 minutes.[1]
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).[1]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.[1]
-
HPLC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS/MS) Conditions:
-
Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode.[1]
-
Monitor the specified Multiple Reaction Monitoring (MRM) transitions.
-
Results and Discussion
This HPLC-MS/MS method demonstrates excellent performance for the sensitive and accurate quantification of this compound in human serum. The use of a stable isotope-labeled internal standard ensures high precision and accuracy by compensating for matrix effects and variations during sample processing.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described method.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.2 ng/mL | [3] |
| Linearity (r²) | > 0.99 | [4] |
| Precision (% CV) | < 15% | [3] |
| Accuracy (% Recovery) | 95.9% - 104.2% | [3] |
Chromatography
The chromatographic conditions provide good separation of this compound from endogenous interferences. The use of a C18 column with a methanol or acetonitrile gradient results in sharp, symmetrical peaks, which is essential for accurate quantification.
Mass Spectrometry
Negative mode ESI is often preferred for underivatized estrogens due to the presence of a phenolic hydroxyl group.[5] The MRM transitions are highly specific, ensuring that only the target analyte and internal standard are detected.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for method validation.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific workflow for the quantification of this compound in human serum. This method is well-suited for clinical research and drug development applications where accurate measurement of low-level estrogens is essential. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC-MS/MS instrumentation.
References
Application Note: Quantitative Analysis of Estriol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estriol (B74026) (E3) is a major estrogenic hormone, with its quantification in biological matrices being crucial for numerous clinical and research applications, particularly in monitoring pregnancy and in studies related to hormone-dependent conditions.[1] Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive and specific method for the analysis of this compound.[1] Due to this compound's polar nature and low volatility, a derivatization step is essential to enhance its chromatographic performance and detection sensitivity.[1][2] This application note details a validated GC-MS method for the quantitative analysis of this compound, utilizing a stable isotope-labeled internal standard, such as this compound-d3, for precise and accurate quantification.[1]
Quantitative Data Summary
The performance of the GC-MS method for this compound analysis is summarized in the tables below. These values are typical and may vary depending on the specific instrumentation, sample matrix, and laboratory conditions.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 12.5 - 500 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Quantification (LOQ) | 0.02 - 12.5 ng/mL | |
| Intraday Precision (% RSD) | ≤ 4.72% | |
| Interday Precision (% RSD) | ≤ 6.25% | |
| Accuracy (% Bias or Recovery) | 91.4 - 108.5% |
Table 2: GC-MS System Parameters
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm ID, 0.25µm film thickness) | |
| Carrier Gas | Helium | [2] |
| Flow Rate | 1.0 - 2.0 mL/min | [1] |
| Injection Mode | Splitless | [1][2] |
| Injection Volume | 1 µL | |
| Injector Temperature | 250 - 280°C | [1] |
| Oven Temperature Program | Initial: 140°C for 1 min, Ramp: 40°C/min to 310°C, Hold: 2.5 min | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | [1][2] |
| Electron Energy | 70 eV | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [2] |
| Monitored Ion (m/z) for this compound-TMS | 504 | [3] |
| Transfer Line Temperature | 280°C |
Estrogen Signaling Pathway
While the GC-MS analysis of this compound is a chemical measurement, its biological importance is tied to the estrogen signaling pathway. The following diagram provides a simplified overview of this pathway.
Protocols: GC-MS Analysis of this compound
This section provides a detailed protocol for the quantitative analysis of this compound in biological samples such as serum, plasma, or urine.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Detailed Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
This compound-d3 (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
Deionized water
-
Nitrogen gas (high purity)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and this compound-d3 in methanol at a concentration of 1 mg/mL. Store these solutions at -20°C.[1]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve a concentration range of 12.5 to 500 ng/mL (e.g., 12.5, 25, 50, 100, 250, 400, and 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 75, 250, and 450 ng/mL) in the same manner as the working standards.
-
Sample Preparation (Serum/Plasma):
-
To 1 mL of serum or plasma, add a known amount of the this compound-d3 internal standard solution.[1]
-
Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., methyl tert-butyl ether). Vortex the mixture for 5-10 minutes and then centrifuge to separate the layers.[4]
-
Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.[1][5]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.[4]
-
3. Derivatization
-
To the dried residue of the standards, QC samples, and prepared samples, add 50 µL of MSTFA and 50 µL of pyridine.[1]
-
Tightly cap the vials and heat at 60-75°C for 30-45 minutes to ensure complete derivatization of the hydroxyl groups to form the tris-trimethylsilyl (TMS) ether derivative.[1][6]
4. GC-MS Analysis
-
Set up the GC-MS system according to the parameters outlined in Table 2.
-
Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.
-
Acquire data in the Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ion of the derivatized this compound (m/z 504).[3]
5. Data Analysis and Quantification
-
Integrate the peak areas for the this compound-TMS derivative and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]
6. Method Validation
The analytical method should be validated for linearity, precision, accuracy, and sensitivity according to established guidelines. The typical performance characteristics are presented in Table 1.
This application note provides a comprehensive protocol for the quantitative analysis of this compound in biological matrices using GC-MS. The method is sensitive, specific, and reliable, making it suitable for a wide range of research and clinical applications.[1] Proper sample preparation and derivatization are critical for achieving accurate and reproducible results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of methods for determination of urinary this compound during pregnancy using mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Determining the Estrogenic Activity of Estriol: In Vitro Bioassay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for determining the estrogenic activity of Estriol (E3) using common in vitro bioassays. This compound is a natural human estrogen and a significant metabolite of estradiol (B170435) (E2). While considered a weaker estrogen compared to estradiol, quantifying its activity is crucial for understanding its physiological roles and pharmacological potential.
Introduction to In Vitro Bioassays for Estrogenic Activity
Several in vitro bioassays are routinely employed to characterize the estrogenic activity of compounds. These assays assess different aspects of the estrogen signaling pathway, from direct interaction with the estrogen receptor (ER) to downstream cellular responses. The three primary assays detailed in this document are:
-
Estrogen Receptor (ER) Competitive Binding Assay: This assay determines the ability of a test compound to bind to the estrogen receptor by competing with a radiolabeled estrogen, providing a measure of the compound's binding affinity.
-
MCF-7 Cell Proliferation (E-SCREEN) Assay: This cell-based assay quantifies the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Estrogen Response Element (ERE) Reporter Gene Assay: This assay measures the ability of a compound to activate the estrogen receptor, leading to the transcription of a reporter gene (e.g., luciferase) that is under the control of an estrogen response element.
Estrogen Signaling Pathway
Estrogens exert their effects primarily through two estrogen receptor subtypes, ERα and ERβ. The classical genomic signaling pathway involves the binding of an estrogen to the ER in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The dimerized receptor then binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Estrogen signaling pathway overview.
Quantitative Data Summary
The following tables summarize the available quantitative data for the estrogenic activity of this compound (E3) from the described in vitro bioassays. It is important to note that consistent EC50 and IC50 values for this compound are not always readily available in the literature, and the reported values can vary between studies. The data presented here are based on available findings and are compared to Estradiol (E2) where possible.
Table 1: Estrogen Receptor Competitive Binding Assay Data for this compound
| Compound | Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA) vs. E2 (%) | Reference |
| This compound (E3) | ERα | Data not consistently available | ~11.3% | [1] |
| ERβ | Data not consistently available | ~17.6% | [1] | |
| Estradiol (E2) | ERα | ~0.2-1.0 | 100% | [1] |
Note: A study reported a Hill coefficient of 1.17 for this compound in a competitive binding assay, suggesting cooperative binding.
Table 2: Cell Proliferation and Reporter Gene Assay Data for this compound
| Assay Type | Cell Line | Parameter | Effective Concentration (M) | Reference |
| MCF-7 Cell Proliferation | MCF-7, T-47D | Mitogenic Effect | ≥ 1 x 10⁻⁹ | |
| ERE Reporter Gene Assay | Breast Cancer Cells | ERE Activation | ≥ 1 x 10⁻¹⁰ |
Note: Specific EC50 values for this compound in these assays are not consistently reported in the reviewed literature.
Experimental Protocols
The following are detailed protocols for the three key in vitro bioassays to determine the estrogenic activity of this compound.
Estrogen Receptor (ER) Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the estrogen receptor.
ER competitive binding assay workflow.
Materials:
-
Rat uterine cytosol (source of ER)
-
Radiolabeled estradiol ([³H]-E2)
-
Unlabeled this compound (test compound) and Estradiol (positive control)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
-
Scintillation counter
Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Excise uteri from ovariectomized rats.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to pellet nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the estrogen receptors.
-
Determine the protein concentration of the cytosol.
-
-
Competitive Binding Reaction:
-
In microcentrifuge tubes, add a constant amount of rat uterine cytosol.
-
Add a constant concentration of [³H]-E2.
-
Add increasing concentrations of unlabeled this compound or Estradiol (for the standard curve). Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled Estradiol (non-specific binding).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Incubate on ice with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP.
-
Wash the pellet multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Resuspend the final HAP pellet in scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding of [³H]-E2 at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2.
-
Calculate the Relative Binding Affinity (RBA) of this compound compared to Estradiol using the formula: (IC50 of Estradiol / IC50 of this compound) x 100%.
-
MCF-7 Cell Proliferation (E-SCREEN) Assay
This protocol outlines the procedure for the E-SCREEN (Estrogen-SCREEN) assay to measure the proliferative effect of this compound on MCF-7 cells.
MCF-7 E-SCREEN assay workflow.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) without phenol (B47542) red
-
Charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids
-
This compound (test compound) and Estradiol (positive control)
-
96-well cell culture plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Microplate reader
Protocol:
-
Cell Culture:
-
Maintain MCF-7 cells in DMEM supplemented with 10% FBS.
-
Prior to the assay, acclimatize the cells to estrogen-depleted conditions by culturing them in phenol red-free DMEM supplemented with 10% CS-FBS for at least 48 hours.
-
-
Cell Seeding:
-
Trypsinize the cells and resuspend them in the estrogen-depleted medium.
-
Seed the cells into 96-well plates at a low density (e.g., 2,000-4,000 cells/well) and allow them to attach for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound and Estradiol in the estrogen-depleted medium.
-
Remove the seeding medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent only).
-
Incubate the plates for 6 days in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Staining and Quantification:
-
After the incubation period, fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates several times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance (proportional to cell number) against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that induces a half-maximal proliferative response.
-
The estrogenic potency of this compound can be expressed relative to that of Estradiol.
-
Estrogen Response Element (ERE) Reporter Gene Assay
This protocol describes a cell-based reporter gene assay to measure the transcriptional activity induced by this compound through the estrogen receptor.
References
Application Notes and Protocols for Determining Estriol Potency using ER-CALUX® and E-SCREEN™ Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (E3) is a natural estrogen that plays a significant role during pregnancy and is investigated for various therapeutic applications, including hormone replacement therapy. Accurate assessment of its estrogenic potency is crucial for understanding its biological activity and ensuring safety and efficacy in drug development. This document provides detailed application notes and protocols for two widely used in vitro bioassays for quantifying the estrogenic potency of this compound: the Estrogen Receptor-mediated Chemical Activated LUciferase gene eXpression (ER-CALUX®) assay and the E-SCREEN™ (Estrogen-SCREEN) cell proliferation assay.
The ER-CALUX® assay is a reporter gene assay that measures the activation of the estrogen receptor alpha (ERα) by a test compound.[1] This activation leads to the expression of a luciferase reporter gene, and the resulting luminescence is proportional to the estrogenic activity. The E-SCREEN™ assay, on the other hand, is a cell proliferation assay that measures the estrogen-dependent growth of the human breast cancer cell line, MCF-7.[2] The increase in cell number is directly related to the estrogenic potency of the substance being tested.[3]
These assays provide valuable tools for screening and characterizing the estrogenic activity of compounds like this compound, contributing to a comprehensive understanding of their endocrine effects.
Estrogen Receptor Signaling Pathway
Estrogens, including this compound, exert their effects primarily through binding to estrogen receptors (ERs), which are ligand-activated transcription factors.[4] The classical genomic signaling pathway involves the binding of an estrogen to ERα or ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus if it was in the cytoplasm. The estrogen-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription and subsequent protein synthesis, which results in a physiological response.[5][6] Both the ER-CALUX® and E-SCREEN™ assays are based on the activation of this genomic pathway.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound potency as determined by the ER-CALUX® and E-SCREEN™ assays, with 17β-Estradiol (E2) as the reference compound.
| Assay | Cell Line | Parameter | This compound (E3) | 17β-Estradiol (E2) | Relative Potency (E3 vs. E2) |
| ER-CALUX® | U2OS | EC50 | ~120 pM[7] | ~5.6 - 16 pM[7][8] | ~0.05 - 0.13 |
| E-SCREEN™ | MCF-7 | EC50 | Not consistently reported | ~1-10 pM | - |
| RPP (%) | 10%[9] | 100%[9] | 0.1 |
EC50: Half-maximal effective concentration. RPP: Relative Proliferative Potency.
Experimental Protocols
ER-CALUX® Assay Protocol
This protocol is based on the OECD Test Guideline 455 for the Stably Transfected Human Estrogen Receptor-Alpha Transcriptional Activation Assay.[4]
1. Principle: The ER-CALUX® assay utilizes a human osteosarcoma (U2OS) cell line stably transfected with the human ERα and a luciferase reporter gene construct containing estrogen response elements (EREs).[1][10] Binding of an estrogenic substance to the ERα induces the expression of luciferase, and the resulting light emission is measured to quantify estrogenic activity.[11]
2. Materials:
-
ER-CALUX® cells (U2OS cell line)
-
Cell culture medium: DMEM/F12 without phenol (B47542) red, supplemented with 5% Dextran-Coated Charcoal stripped Fetal Bovine Serum (DCC-FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Test compound (this compound) and reference standard (17β-Estradiol)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
3. Experimental Workflow:
4. Detailed Procedure:
-
Cell Seeding: Seed ER-CALUX® cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound and 17β-Estradiol in culture medium. Remove the seeding medium from the cells and add 100 µL of the respective dilutions. Include a solvent control (e.g., DMSO) and a medium control.
-
Incubation: Incubate the plate for another 24 hours under the same conditions.[10]
-
Cell Lysis and Luciferase Assay: Remove the medium and wash the cells with phosphate-buffered saline (PBS). Lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence intensity against the logarithm of the compound concentration to generate dose-response curves. Calculate the EC50 value for this compound and 17β-Estradiol using a suitable non-linear regression model (e.g., four-parameter logistic curve). The relative potency of this compound is calculated by dividing the EC50 of 17β-Estradiol by the EC50 of this compound.
E-SCREEN™ Assay Protocol
This protocol is based on established methods for the E-SCREEN™ assay.[2][3]
1. Principle: The E-SCREEN™ assay uses the estrogen receptor-positive human breast cancer cell line MCF-7.[2] The proliferation of these cells is dependent on the presence of estrogens.[3] The assay measures the increase in cell number after a 6-day exposure to a test compound.[2]
2. Materials:
-
MCF-7 cells
-
Experimental medium: DMEM without phenol red, supplemented with 10% DCC-FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Test compound (this compound) and reference standard (17β-Estradiol)
-
24-well or 48-well cell culture plates
-
Cell counting method (e.g., Coulter Counter, hemocytometer, or a colorimetric assay like SRB or MTT)
3. Experimental Workflow:
4. Detailed Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 24-well plate at a density of 2 x 10^4 cells/well in 1 mL of experimental medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and 17β-Estradiol in experimental medium. Replace the medium in the wells with the respective dilutions. Include a solvent control and a negative control (hormone-free medium).
-
Incubation: Incubate the plates for 6 days. On day 3, replace the medium with freshly prepared dilutions of the compounds.
-
Cell Counting: On day 6, harvest the cells by trypsinization. Count the number of cells in each well using a Coulter Counter or a hemocytometer. Alternatively, use a colorimetric assay such as the sulforhodamine B (SRB) assay to determine cell density.[2]
-
Data Analysis: The proliferative effect (PE) is calculated as the ratio of the cell number in the presence of the test compound to the cell number in the negative control. The relative proliferative potency (RPP) of this compound is calculated as the ratio of the concentration of 17β-Estradiol to the concentration of this compound that produces the same proliferative effect (typically the maximal effect).
Conclusion
Both the ER-CALUX® and E-SCREEN™ assays are robust and reliable methods for determining the estrogenic potency of this compound. The ER-CALUX® assay is a high-throughput method that provides a rapid assessment of ERα activation. The E-SCREEN™ assay, while more time-consuming, measures a key physiological response to estrogenic compounds – cell proliferation. The choice of assay will depend on the specific research question, throughput requirements, and available resources. By following the detailed protocols provided in these application notes, researchers can obtain accurate and reproducible data on the estrogenic potency of this compound, contributing to a better understanding of its biological activity and potential therapeutic applications.
References
- 1. biodetectionsystems.com [biodetectionsystems.com]
- 2. medium.com [medium.com]
- 3. biodetectionsystems.com [biodetectionsystems.com]
- 4. sketchviz.com [sketchviz.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. E-SCREEN - Wikipedia [en.wikipedia.org]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Frontiers | Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models [frontiersin.org]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. research.wur.nl [research.wur.nl]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Estriol Treatment in Experimental Autoimmune Encephalomyelitis (EAE) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human autoimmune demyelinating disease, multiple sclerosis (MS).[1] EAE shares many clinical and pathological features with MS, including paralysis, central nervous system (MS) inflammation, and demyelination, making it an invaluable tool for studying disease pathogenesis and evaluating potential therapeutics.[1] Notably, both MS and EAE often show amelioration during the later stages of pregnancy, a phenomenon linked to elevated levels of certain hormones, particularly estriol (B74026).[2][3] this compound, an estrogen that is abundant during pregnancy, has demonstrated significant therapeutic potential in EAE models, reducing disease severity through both immunomodulatory and neuroprotective mechanisms.[2][4][5] These application notes provide detailed protocols for this compound treatment in EAE models and summarize key quantitative data to guide researchers in this field.
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice
This protocol describes the active immunization method to induce a chronic EAE phenotype in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 9-13 weeks old[1]
-
MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)[6]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37RA[7]
-
Pertussis toxin (PTX) in PBS[1]
-
Sterile PBS
-
0.9% sterile saline
-
Syringes (1 mL and 2 mL) and needles (27G and 20G)
-
Three-way stopcock
Procedure:
-
Antigen Emulsion Preparation:
-
Reconstitute lyophilized MOG35-55 peptide in sterile PBS or ddH₂O to a final concentration of 2 mg/mL.[7]
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
To create the emulsion, draw equal volumes of the MOG35-55 solution and CFA into two separate syringes. A common final concentration is 1 mg/mL of MOG35-55.[7]
-
Connect the two syringes with a three-way stopcock.
-
Forcefully mix the contents between the syringes for at least 10 minutes until a stable, thick white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice lightly if necessary, though experienced handlers can perform injections on conscious animals.
-
Inject a total of 0.2 mL of the MOG35-55/CFA emulsion subcutaneously (s.c.) over two sites on the upper and lower back (0.1 mL per site).[8]
-
Keep the needle inserted for 10-15 seconds after injection to prevent leakage.[8]
-
Within two hours of the immunization, administer the first dose of Pertussis Toxin (typically 100-200 ng) intraperitoneally (i.p.) in 0.1 mL of PBS.[8]
-
-
Second PTX Injection (Day 2):
-
Monitoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting on Day 7 post-immunization.[8]
-
Provide easy access to food and water on the cage floor for animals showing signs of paralysis.
-
Protocol 2: this compound Treatment Administration
This compound can be administered prophylactically (before disease onset) or therapeutically (after disease onset).[1] Slow-release pellets are a common method for ensuring consistent hormone levels.
Materials:
-
This compound (E3) time-release pellets (e.g., 5 mg, 60- or 90-day release)[3][10]
-
Placebo pellets
-
Surgical tools (scalpel, forceps)
-
Wound clips or sutures
-
70% ethanol (B145695) and betadine for sterilization
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Timing of Implantation:
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Shave a small area of fur on the dorsal side, between the shoulder blades.
-
Sterilize the skin with betadine followed by 70% ethanol.
-
Make a small incision (approx. 5 mm) with a sterile scalpel.
-
Using blunt forceps, create a subcutaneous pocket.
-
Insert the this compound or placebo pellet into the pocket.
-
Close the incision with a wound clip or suture.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 3: Clinical Scoring of EAE
Disease severity is monitored daily using a standard 0-5 scoring system. Half points can be used for intermediate signs.[8]
| Score | Clinical Signs |
| 0 | No clinical signs of EAE. |
| 1 | Limp tail. |
| 2 | Hind limb weakness or ataxia (wobbly gait). |
| 3 | Complete paralysis of one or both hind limbs. |
| 4 | Moribund state with paralysis of hind limbs and weakness of forelimbs. |
| 5 | Dead or euthanized due to severe paralysis. |
Data Presentation: Quantitative Summary
The following tables summarize the effects of this compound treatment on clinical and immunological parameters in EAE models, as reported in the literature.
Table 1: Effect of this compound Treatment on EAE Clinical Score
| Treatment Group | Mean Peak Clinical Score | Mean Cumulative Disease Index (CDI) | Key Finding |
| This compound (Prophylactic) | Significantly Reduced | Significantly Reduced | Treatment with pregnancy-level doses of this compound before disease onset significantly ameliorates EAE severity.[2][5] |
| Placebo/Vehicle | 2.5 - 3.5 | Variable | Control animals develop characteristic signs of chronic EAE.[1] |
| This compound (Therapeutic) | Significantly Reduced | Significantly Reduced | This compound administration after disease onset is also effective in reducing clinical signs of EAE.[3][5][14] |
Table 2: Immunological Effects of this compound Treatment in EAE
| Parameter | Effect of this compound Treatment | Mechanism |
| T-Cell Response | Shift from Pro-inflammatory Th1 to Anti-inflammatory Th2 phenotype.[2] | This compound suppresses the production of Th1 cytokines (e.g., IFN-γ, TNF-α) and enhances the production of Th2 cytokines (e.g., IL-10).[2][15] This shift helps to dampen the autoimmune attack on the CNS. |
| Cytokine Production | ↓ IFN-γ, ↓ TNF-α, ↑ IL-10 | T-lymphocytes are a primary source of the increased IL-10 production following this compound treatment.[2] |
| CNS Inflammation | Reduced infiltration of T-cells (CD3+) and macrophages (Mac3+) into the spinal cord.[5] | This compound treatment, particularly through Estrogen Receptor α (ERα), reduces CNS inflammation.[5][16] ERα signaling in astrocytes can decrease the expression of chemokines that attract inflammatory cells to the CNS.[17] |
| Humoral Response (Antibodies) | Increased levels of myelin-specific IgG1 antibodies.[2] | The increase in IgG1, a Th2-associated antibody isotype, is consistent with the overall shift towards an anti-inflammatory Th2 immune response.[2] |
| Neuroprotection | Preservation of axons and myelin; reduced neuronal loss in gray matter.[4][5][13] | This compound has direct neuroprotective effects, independent of its peripheral anti-inflammatory actions. It can reduce gray matter atrophy and preserve synapses, potentially through mechanisms involving Estrogen Receptor β (ERβ).[4][13][18] |
Signaling Pathways and Experimental Workflows
Diagram 1: Experimental Workflow
Caption: Workflow for prophylactic and therapeutic this compound treatment in the MOG-EAE mouse model.
Diagram 2: this compound's Immunomodulatory Signaling
Caption: this compound shifts the immune response from a pro-inflammatory Th1 to an anti-inflammatory Th2 profile.
Diagram 3: this compound's Neuroprotective Pathways
Caption: this compound promotes neuroprotection through direct actions on CNS cells and by reducing local inflammation.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. This compound ameliorates autoimmune demyelinating disease: implications for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6936599B2 - this compound therapy for multiple sclerosis and other autoimmune diseases - Google Patents [patents.google.com]
- 4. Determining the neuroprotective role of this compound in experimental autoimmune encephalomyelitis - Cassandra Meyer [grantome.com]
- 5. NEUROPROTECTIVE AND ANTI-INFLAMMATORY EFFECTS OF ESTROGEN RECEPTOR LIGAND TREATMENT IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Estrogen protection against EAE modulates the microbiota and mucosal-associated regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane Estrogen Receptor Regulates EAE Through Upregulation of Programmed Death 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with selective estrogen receptor modulators regulates myelin specific T-cells and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bedside to Bench to Bedside Research: Estrogen Receptor Beta Ligand as a Candidate Neuroprotective Treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen receptor-beta ligand treatment after disease onset is neuroprotective in the multiple sclerosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Treatment with an Estrogen Receptor α Ligand Is Neuroprotective in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. neurosciencenews.com [neurosciencenews.com]
Application Notes and Protocols: Utilizing Mouse Models to Investigate the Therapeutic Effects of Estriol in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple Sclerosis (MS) is a chronic, inflammatory, and neurodegenerative autoimmune disease of the central nervous system (CNS).[1] The disease is characterized by demyelination, inflammation, and axonal damage, leading to a progressive decline in neurological function.[1][2] Current therapeutic strategies for MS primarily focus on modulating the immune system to reduce inflammation and relapse rates.[3] However, there is a significant unmet need for therapies that can promote remyelination and neuroprotection.
Estriol (B74026), a natural estrogen that is present in high levels during pregnancy, has emerged as a promising therapeutic candidate for MS. Clinical observations have shown that MS symptoms often ameliorate during the third trimester of pregnancy, a period associated with peak this compound levels.[4][5] Preclinical studies using mouse models of MS, primarily Experimental Autoimmune Encephalomyelitis (EAE), have demonstrated that this compound treatment can significantly reduce disease severity, suppress inflammation, and promote remyelination.[4][5][6]
These application notes provide detailed protocols for utilizing mouse models of EAE to study the therapeutic effects of this compound on MS. The protocols cover EAE induction, this compound treatment, clinical assessment, and detailed histological and immunological analyses. The information provided is intended to guide researchers in designing and executing robust preclinical studies to further elucidate the mechanisms of this compound-mediated neuroprotection and to evaluate its potential as a novel therapy for MS.
Mouse Models of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most widely used animal model for MS, as it recapitulates many of the key pathological hallmarks of the human disease, including CNS inflammation, demyelination, and axonal loss.[7][8] The model is typically induced by immunizing susceptible mouse strains with myelin-derived proteins or peptides, such as Myelin Oligodendrocyte Glycoprotein (MOG), in combination with a potent adjuvant.[9]
Recommended Mouse Strain
C57BL/6 mice are a commonly used inbred strain for MOG-induced EAE.[9][10][11] This strain develops a chronic, non-relapsing form of EAE, which is particularly useful for studying disease progression and the effects of therapeutic interventions on long-term disability.[10][11] Female C57BL/6 mice, typically between 9 to 13 weeks of age, are recommended for these studies.[9]
Experimental Protocols
Induction of MOG35-55-Induced EAE in C57BL/6 Mice
This protocol describes the active immunization of C57BL/6 mice with MOG35-55 peptide to induce EAE.
Materials:
-
MOG35-55 peptide (synthesis grade)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with Luer-lock
-
Sterile 27G and 30G needles
-
Female C57BL/6 mice (9-13 weeks old)[9]
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Reconstitute lyophilized MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.[12]
-
In a sterile glass tube, mix an equal volume of the MOG35-55 solution with CFA (containing 4 mg/mL of M. tuberculosis) to achieve a final MOG35-55 concentration of 1 mg/mL.
-
Emulsify the mixture by drawing it up and down through a Luer-lock syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p. to each mouse.[15]
-
This compound Treatment Protocol
This compound can be administered via subcutaneous implantation of slow-release pellets, ensuring sustained hormone levels.
Materials:
-
This compound slow-release pellets (e.g., 5 mg/60-day release)[16]
-
Placebo pellets
-
Trocar for pellet implantation
-
Surgical scissors and forceps
-
70% ethanol
-
Wound clips or sutures
Procedure:
-
Pellet Implantation (Therapeutic Paradigm):
-
For a therapeutic treatment regimen, implant the pellets after the onset of clinical signs of EAE.
-
Anesthetize the mouse.
-
Shave a small area of fur on the dorsal side, between the shoulder blades.
-
Sterilize the skin with 70% ethanol.
-
Make a small incision (approximately 5 mm) in the skin.
-
Insert the trocar subcutaneously and advance it a short distance to create a pocket.
-
Insert the this compound or placebo pellet through the trocar.
-
Withdraw the trocar and close the incision with a wound clip or suture.
-
Clinical Assessment of EAE
Mice should be monitored daily for clinical signs of EAE and body weight.[17] A standard 0-5 scoring system is used to assess disease severity.[18][19]
EAE Clinical Scoring Scale: [18][19]
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Distal limp tail |
| 1 | Complete limp tail |
| 1.5 | Limp tail and hindlimb weakness |
| 2 | Unilateral partial hindlimb paralysis |
| 2.5 | Bilateral partial hindlimb paralysis |
| 3 | Complete bilateral hindlimb paralysis |
| 3.5 | Complete hindlimb paralysis and unilateral forelimb weakness |
| 4 | Complete hindlimb and partial forelimb paralysis |
| 5 | Moribund or dead |
Histological Analysis of the Spinal Cord
At the end of the experiment, spinal cords are collected for histological analysis of inflammation and demyelination.[1][2]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Hematoxylin and Eosin (H&E) staining reagents
-
Luxol Fast Blue (LFB) staining reagents
-
Microscope with imaging system
Procedure:
-
Tissue Collection and Preparation:
-
Perfuse the mice transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the spinal cords by incubating them in 15% sucrose in PBS until they sink, followed by 30% sucrose in PBS.
-
Embed the spinal cords in OCT compound and freeze.
-
Cut 10-20 µm thick transverse or longitudinal sections using a cryostat.[20]
-
-
H&E Staining for Inflammation:
-
Stain the sections with H&E to visualize cellular infiltrates.
-
Quantify inflammation by counting the number of inflammatory foci per spinal cord section or by using a scoring system (e.g., 0 = no inflammation, 1 = perivascular cuffs, 2 = parenchymal infiltration).[21]
-
-
LFB Staining for Demyelination:
-
Stain the sections with LFB to visualize myelin.
-
Counterstain with Cresyl Violet or H&E.
-
Quantify demyelination as the percentage of the white matter area with myelin loss.[22]
-
Immunohistochemistry
Immunohistochemistry can be used to identify specific immune cell populations and assess axonal damage.[20][23]
Procedure:
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against specific markers (e.g., CD4 for T helper cells, Mac-3/Iba1 for macrophages/microglia, neurofilament proteins for axons).
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount with a DAPI-containing mounting medium.
-
-
Quantification:
-
Capture images using a fluorescence microscope.
-
Quantify the number of positive cells or the intensity of the fluorescent signal in defined regions of the spinal cord.
-
Flow Cytometry for Immune Cell Profiling
Flow cytometry can be used to analyze immune cell populations in the spleen, lymph nodes, and CNS.[24]
Procedure:
-
Cell Isolation:
-
Isolate single-cell suspensions from the spleen and draining lymph nodes.
-
Isolate mononuclear cells from the spinal cord using a Percoll gradient.
-
-
Staining and Analysis:
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8, B220, CD11b) and intracellular cytokines (e.g., IFN-γ, IL-17, IL-10).
-
Acquire the data on a flow cytometer and analyze the cell populations using appropriate software.
-
Cytokine Analysis
Cytokine levels in the serum or in the supernatant of cultured splenocytes can be measured using ELISA or multiplex assays.[15][25][26]
Procedure:
-
Sample Collection:
-
Collect blood via cardiac puncture and isolate the serum.
-
Culture splenocytes in the presence of MOG35-55 peptide and collect the supernatant after 48-72 hours.[15]
-
-
Measurement:
-
Measure the concentrations of pro-inflammatory (e.g., IFN-γ, IL-17, TNF-α) and anti-inflammatory (e.g., IL-10, IL-4) cytokines using commercially available kits.[26]
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound Treatment on Clinical Parameters of EAE
| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Cumulative Disease Score |
| Placebo | |||
| This compound |
Table 2: Effect of this compound Treatment on Histopathological Parameters in the Spinal Cord
| Treatment Group | Mean Number of Inflammatory Foci/Section | Percentage of Demyelination |
| Placebo | ||
| This compound |
Table 3: Effect of this compound Treatment on Immune Cell Infiltration in the CNS
| Treatment Group | Mean Number of CD4+ T cells/mm² | Mean Number of Macrophages/Microglia/mm² |
| Placebo | ||
| This compound |
Table 4: Effect of this compound Treatment on Cytokine Production by Splenocytes
| Treatment Group | IFN-γ (pg/mL) | IL-17 (pg/mL) | IL-10 (pg/mL) |
| Placebo | |||
| This compound |
Visualizations
Diagrams created using Graphviz (DOT language) can be used to visualize experimental workflows and signaling pathways.
Caption: Experimental workflow for studying the effect of this compound in the EAE mouse model.
Caption: Proposed signaling pathway of this compound's therapeutic effects in EAE.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates autoimmune demyelinating disease: implications for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with selective estrogen receptor modulators regulates myelin specific T-cells and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the neuroprotective role of this compound in experimental autoimmune encephalomyelitis - Cassandra Meyer [grantome.com]
- 7. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oestrogen modulates experimental autoimmune encephalomyelitis and interleukin-17 production via programmed death 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. journals.viamedica.pl [journals.viamedica.pl]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Immunohistochemical analysis of spinal cord components in mouse model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 25. Membrane Estrogen Receptor Regulates EAE Through Upregulation of Programmed Death 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
Application Notes: Cell Culture Delivery of Estriol
Introduction
Estriol (B74026) (E3) is one of the three major endogenous estrogens, acting as a selective estrogen receptor modulator.[1][2] While it is a weaker estrogen compared to estradiol (B170435) (E2), it plays a significant role in various physiological processes, particularly during pregnancy, and is investigated for its therapeutic potential in conditions like multiple sclerosis and post-menopausal symptoms.[1][3][4] Accurate and reproducible delivery of this compound to in vitro cell cultures is critical for studying its mechanism of action, dose-response relationships, and effects on cellular processes like proliferation and gene expression.[3][5] These notes provide comprehensive guidance on the preparation, storage, and application of this compound in a cell culture setting.
Mechanism of Action
This compound exerts its biological effects primarily by binding to estrogen receptors (ERs), which are nuclear hormone receptors.[3] There are two main types, ERα and ERβ, and this compound generally shows a higher binding affinity for ERβ compared to ERα.[3][6] This differential binding contributes to its unique biological profile. The mechanism of action can be broadly divided into two pathways:
-
Genomic (Nuclear-Initiated) Pathway: Upon diffusing across the cell membrane, this compound binds to ERs in the cytoplasm or nucleus. This causes the receptor to dimerize, translocate to the nucleus, and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[2][7] This complex then recruits co-regulator proteins to modulate the transcription of genes involved in cellular proliferation, differentiation, and apoptosis.[3][7]
-
Non-Genomic (Membrane-Initiated) Pathway: this compound can also activate signaling cascades rapidly through membrane-associated ERs (mERs) and the G-protein coupled estrogen receptor (GPER).[2][8] This leads to the activation of downstream protein kinase pathways, such as PI3K/AKT and MAPK, influencing cellular functions independently of direct gene transcription.[9][10]
Data Summary
Table 1: Solubility and Storage of this compound
| Property | Details | Reference |
| Appearance | Crystalline solid | [11] |
| Molecular Weight | 288.4 g/mol | [11][12] |
| Solubility | DMSO: ~57 mg/mL (197 mM) | [13] |
| Ethanol (B145695): ~10 mg/mL | [13] | |
| Dimethyl formamide (B127407) (DMF): ~30 mg/mL | [11] | |
| Water / Aqueous Buffers: Sparingly soluble | [11][13] | |
| Storage (Solid) | -20°C for ≥ 2 years | [11] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [13][14] |
Table 2: Estrogen Receptor (ER) Binding Affinity
| Ligand | Receptor | Relative Binding Affinity (Estradiol = 100) | Notes |
| This compound (E3) | ERα | 12.65 | Estradiol has the highest affinity, followed by this compound and then estrone.[15] |
| ERβ | 26 | This compound binds to ERβ with higher affinity than to ERα.[3][6] | |
| Estradiol (E2) | ERα | 100 | Reference compound. |
| ERβ | 100 | Binds to both receptors with high and equal strength.[6] |
Table 3: Examples of Effective this compound Concentrations in Cell Culture
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| T-47D & MCF-7 | Proliferation | ≥ 10⁻⁹ M (1 nM) | Mitogenic effect (increased cell growth). | [5] |
| T-47D & MCF-7 | Gene Expression (ERE) | ≥ 10⁻¹⁰ M (0.1 nM) | Activation of estrogen response element (ERE). | [5] |
| SkBr3 | GPR30 Antagonism | 1 µM | Abolished proliferative effect induced by 100 nM G-1 (GPR30 agonist). | [13] |
Visualized Pathways and Workflows
Caption: this compound signaling via genomic and non-genomic pathways.
Caption: Workflow for in vitro cell culture studies with this compound.
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in a sterile solvent, a crucial first step for ensuring accurate dosing in cell culture experiments.
Materials:
-
This compound powder (MW: 288.4 g/mol )
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber glass vial
-
Sterile, solvent-compatible 0.22 µm syringe filter
-
Sterile syringe
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Work in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.[16]
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.884 mg of this compound powder.
-
Calculation: 0.010 mol/L * 0.001 L * 288.4 g/mol = 0.002884 g = 2.884 mg
-
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and transfer it into a sterile amber glass vial.[14] Using a glass vial is recommended as some plastics can leach compounds or bind steroids.
-
Dissolve the powder: Add 1 mL of sterile DMSO or 100% ethanol to the vial.[11][13] Cap the vial securely and vortex or mix thoroughly until the powder is completely dissolved.
-
Sterile filter the solution: To ensure sterility, draw the this compound solution into a sterile syringe, attach a 0.22 µm solvent-compatible syringe filter, and dispense the filtered solution into a new sterile amber vial or directly into sterile microcentrifuge tubes for aliquoting.[16]
-
Aliquot for storage: Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This practice minimizes the risk of contamination and avoids repeated freeze-thaw cycles that can degrade the compound.[16][17]
-
Label and store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent, and date of preparation. Store the aliquots protected from light at -20°C or -80°C.[13][14] The stock solution should be stable for at least one year under these conditions.
Protocol 2: General Method for Treating Cultured Cells with this compound
This protocol provides a general framework for treating adherent cells with this compound. A critical step is the hormone depletion phase to remove any endogenous estrogens or estrogen-like compounds from the culture medium, which could otherwise confound results.
Materials:
-
Adherent cells cultured in appropriate flasks or plates
-
Standard growth medium
-
Hormone-free medium: Phenol (B47542) red-free base medium (e.g., DMEM/F12) supplemented with charcoal-dextran stripped fetal bovine serum (CS-FBS) and other necessary supplements (e.g., L-glutamine, penicillin/streptomycin).[18][19]
-
Sterile phosphate-buffered saline (PBS)
-
Prepared sterile stock solution of this compound (e.g., 10 mM from Protocol 1)
-
Vehicle control (the same solvent used for the this compound stock, e.g., DMSO or ethanol)
Procedure:
-
Cell Seeding: Plate cells at the desired density in standard growth medium and allow them to attach and reach approximately 60-80% confluency.[18]
-
Hormone Depletion (Starvation):
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile PBS to remove residual serum and phenol red.
-
Add the pre-warmed hormone-free medium (phenol red-free medium + CS-FBS).
-
Incubate the cells in this hormone-free medium for a minimum of 72 hours.[18] This step is crucial to reduce basal estrogenic activity.
-
-
Preparation of Treatment Medium:
-
On the day of the experiment, perform serial dilutions of the this compound stock solution to prepare the final working concentrations.
-
Example for 10 nM final concentration: Prepare an intermediate dilution of the 10 mM stock in hormone-free medium. Then, add the appropriate volume of this intermediate dilution to the final volume of medium to be added to the cells. The final concentration of the solvent (e.g., DMSO) should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.1% to avoid toxicity.[17]
-
Prepare a vehicle control medium containing the same final concentration of solvent as the this compound-treated samples.
-
-
Cell Treatment:
-
Aspirate the hormone-depletion medium from the cells.
-
Add the prepared treatment media (containing different concentrations of this compound or the vehicle control) to the respective wells or flasks.
-
-
Incubation and Analysis:
-
Return the cells to the incubator for the desired treatment period (this can range from minutes for signaling studies to days for proliferation assays).[18]
-
Following incubation, harvest the cells or cell lysates for downstream analysis, such as RT-qPCR for gene expression, Western blotting for protein levels, or MTT/CellTiter-Glo assays for cell proliferation.[5][13]
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. cusabio.com [cusabio.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Effects of this compound on growth, gene expression and estrogen response element activation in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. womensinternational.com [womensinternational.com]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. youtube.com [youtube.com]
- 9. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. This compound | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 15. High-affinity binding of estrone, estradiol and this compound in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. stemcell.com [stemcell.com]
- 18. genome.ucsc.edu [genome.ucsc.edu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Estriol Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of estriol (B74026) in various animal models and detail protocols for its administration. This compound, a major estrogen during pregnancy, has shown therapeutic potential in preclinical studies for autoimmune diseases, menopausal symptoms, and other conditions.
Application Note 1: Amelioration of Experimental Autoimmune Encephalomyelitis (EAE)
Rationale: Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS). Research has shown that this compound treatment can significantly reduce the severity of EAE in mice.[1][2] This effect is believed to be mediated by a shift in the immune response from a pro-inflammatory Th1 phenotype to a more protective Th2 phenotype, characterized by increased production of cytokines like IL-10.[1]
Key Findings:
-
This compound administration, at doses that achieve serum levels comparable to those in late pregnancy, has been shown to ameliorate EAE.[1]
-
Treatment is effective in both female and male mice, and in both relapsing and progressive EAE models.[2]
-
This compound can be administered either before or after the onset of EAE symptoms.[2]
-
In addition to reducing disease severity, this compound treatment has been associated with sparing of myelin and axons in the spinal cord.[2]
Quantitative Data Summary for EAE Models
| Animal Model | Route of Administration | This compound Dose/Formulation | Key Outcome | Reference |
| Mice | Subcutaneous Pellet | Not specified, sufficient to induce pregnancy-level serum concentrations | Reduced EAE severity, increased IL-10 production | [1] |
| Mice | Not specified | Doses to induce physiologic pregnancy levels | Disease protection, sparing of myelin and axons | [2] |
Application Note 2: Modeling Menopause and Hormone Replacement Therapy
Rationale: Ovariectomized (OVX) rodents are a common model to study the effects of menopause and to evaluate hormone replacement therapies.[3] this compound, as a weaker estrogen, is investigated for its potential to alleviate menopausal symptoms with a potentially better safety profile than stronger estrogens like estradiol (B170435).
Key Findings:
-
Estrogen replacement in OVX rats can reverse the hyperphagia and obesity that often follow ovariectomy.[4]
-
In a rat model of perimenopause, estradiol supplementation helped stabilize core body temperature, food intake, weight gain, and locomotor activities.[5]
-
The method of estrogen administration is crucial, as it can significantly influence the resulting serum concentrations and, consequently, the experimental outcomes.[6]
Quantitative Data Summary for Menopause Models
| Animal Model | Route of Administration | Estrogen Formulation | Key Outcome | Reference |
| Rats | Oral (in Nutella) | 28 µg 17β-estradiol/kg body weight | Mimics peroral hormone replacement | [6] |
| Mice | Oral (in Nutella) | 1.12 µg 17β-estradiol/30g mouse | Non-invasive administration | [6] |
| Rats | Subcutaneous Silastic Capsule | 180 µg/mL 17β-estradiol in sesame oil | Stable serum concentrations | [6] |
| Mice | Subcutaneous Silastic Capsule | 18-36 µg/mL 17β-estradiol in sesame oil | Stable serum concentrations | [6] |
| Rats | Subcutaneous Injection | 10 µg β-Estradiol-3-Benzoate for 7 days | Inhibition of food and water intake, and body weight | [4] |
Application Note 3: Treatment of Urinary Incontinence in Dogs
Rationale: this compound is an FDA-approved treatment for urinary incontinence in female dogs.[7][8] It is believed to act on the urethral sphincter mechanism to increase urethral resistance.[9]
Key Findings:
-
Oral administration of this compound at a dose of 2 mg per day for 7 days significantly increased urethral resistance in both intact and spayed female dogs.[9]
-
The brand name Incurin® is a commercially available form of this compound for this purpose.[7][10]
-
The typical protocol involves a daily dose for about two weeks, followed by a tapering to the lowest effective dose for the individual dog.[8]
Quantitative Data Summary for Urinary Incontinence in Dogs
| Animal Model | Route of Administration | This compound Dose | Key Outcome | Reference |
| Dogs | Oral | 2 mg/day for 7 days | Increased urethral resistance | [9] |
| Dogs | Oral | 2 mg/day for 14 days | Increased maximum urethral closure pressure (MUCP) and functional profile length (FPL) 24 hours after the last dose | [10] |
Experimental Protocols
Protocol 1: Subcutaneous Pellet Implantation in Mice
This protocol is adapted from methods used in EAE and cancer models.[1][11]
Materials:
-
This compound pellets (or placebo)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Wound clips or sutures
-
Antiseptic solution and sterile gauze
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave a small area of fur on the dorsal flank.
-
Clean the shaved area with an antiseptic solution.
-
Make a small incision (approximately 0.5 cm) in the skin.
-
Using blunt dissection with forceps, create a small subcutaneous pocket.
-
Insert the this compound or placebo pellet into the pocket.
-
Close the incision with a wound clip or suture.
-
Monitor the animal during recovery from anesthesia.
Experimental Workflow for Pellet Implantation
Caption: Workflow for subcutaneous pellet implantation in mice.
Protocol 2: Oral Gavage in Rats
This protocol is a standard method for precise oral administration of compounds.[12][13]
Materials:
-
This compound solution/suspension in a suitable vehicle (e.g., sesame oil, liposomes)[14]
-
Appropriately sized gavage needle (e.g., 16-18 gauge for rats) with a rounded tip[12]
-
Syringe
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct dosing volume (typically 10-20 ml/kg for rats).[12]
-
Measure the correct length for gavage needle insertion by holding it alongside the rat, from the mouth to the last rib, and mark the tube.
-
Gently restrain the rat, holding its head and neck to straighten the esophagus.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate into the esophagus. The animal may swallow as the tube passes. Do not force the tube if resistance is met.[12]
-
Once the needle is in place, slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.[12]
Experimental Workflow for Oral Gavage
References
- 1. This compound ameliorates autoimmune demyelinating disease: implications for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bedside to Bench to Bedside Research: Estrogen Receptor Beta Ligand as a Candidate Neuroprotective Treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling menopause: The utility of rodents in translational behavioral endocrinology research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of subcutaneous injection of estradiol on feeding and drinking behaviors and body weight in basolateral amygdaloid lesioned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrinology.org [endocrinology.org]
- 6. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | VCA Animal Hospitals [vcahospitals.com]
- 8. This compound - Mar Vista Animal Medical Center [marvistavet.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. ovid.com [ovid.com]
- 11. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Quantification of Estriol and its Metabolites in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (B74026) (E3) is an estrogenic hormone that, along with its metabolites, serves as a crucial biomarker in various fields of research, including endocrinology, clinical chemistry, and drug development. During pregnancy, this compound is the most abundant estrogen, and its measurement is vital for assessing fetal well-being.[1] In non-pregnant individuals, the profile of this compound and its metabolites can provide insights into estrogen metabolism and may be relevant in studies of hormone-dependent diseases. Accurate quantification of these compounds in complex biological matrices like urine is essential for reliable data.
This document provides detailed application notes and protocols for the quantification of this compound and its primary metabolites—16α-hydroxyestrone, 16-ketoestradiol, and 17α-estriol—in human urine samples. The methodologies described herein leverage the specificity and sensitivity of mass spectrometry-based techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are considered the gold standard for steroid hormone analysis.[1]
Analytical Methodologies
The quantification of this compound and its metabolites in urine typically involves three main stages: sample preparation, instrumental analysis, and data processing. Given that these steroids are often present in urine as water-soluble glucuronide and sulfate (B86663) conjugates, a hydrolysis step is necessary to measure the total concentration.[1]
Analytical Techniques Overview:
-
LC-MS/MS: Offers high specificity, sensitivity, and accuracy, making it the preferred method for steroid hormone analysis.[1] It can often analyze the native (underivatized) steroids, although derivatization can be employed to enhance sensitivity.
-
GC-MS: A robust and highly reproducible technique. However, it necessitates a derivatization step to increase the volatility and thermal stability of the analytes.[1]
-
Immunoassays: While faster and less expensive, immunoassays may lack the specificity of mass spectrometry methods due to potential cross-reactivity with structurally similar steroids.
Quantitative Data Summary
The following tables summarize the urinary concentrations of this compound and its metabolites as reported in scientific literature. These values can serve as a reference for expected physiological ranges.
Table 1: Urinary Concentrations of this compound and its Metabolites in Healthy Non-Pregnant Women
| Analyte | Concentration Range | Method | Reference |
| This compound (E3) | 1.51% of total urinary estrogens | LC-MS/MS | [2] |
| 16α-Hydroxyestrone | 7.0 ± 1.14 nmol/12-h | ELISA | [2][3] |
| 16-Ketoestradiol | Median: 31.2 pg/mL | LC-MS/MS | [4] |
| 17-epithis compound* | Median: 1.70 pmol/mg creatinine | LC-MS/MS | [5] |
Table 2: Comparison of Quantitative Performance for this compound Analysis
| Performance Metric | GC-MS | LC-MS/MS | Reference |
| Limit of Quantification (LOQ) | 0.02 - 12.5 ng/mL | 1 pg/mL - 1.0 ng/mL | [1] |
| Linearity (r²) | > 0.99 | > 0.99 | [1] |
| Precision (% CV) | 1.4 - 10.5% | < 10% | [1] |
| Accuracy (% Bias or Recovery) | 91.4 - 108.5% | 100.7 - 101.8% (Recovery) | [1] |
Experimental Protocols
Detailed protocols for the key experimental steps are provided below.
Protocol 1: Enzymatic Hydrolysis of Urinary Estrogen Conjugates
This protocol describes the cleavage of glucuronide and sulfate conjugates from steroids in urine to allow for the analysis of the total (free + conjugated) steroid concentration.
Materials:
-
Urine sample
-
β-glucuronidase from Helix pomatia
-
Phosphate buffer (0.8 M, pH 6.4) or Acetate buffer (0.2 M, pH 5.5-6.4)
-
Internal standard solution (e.g., deuterated this compound)
-
Vortex mixer
-
Incubator or water bath
-
Centrifuge
Procedure:
-
To 3 mL of urine in a centrifuge tube, add 1 mL of the selected buffer.
-
Add an appropriate volume of the internal standard solution.
-
Add 50 µL of β-glucuronidase enzyme solution.
-
Briefly vortex the mixture.
-
Incubate the sample at 55°C for 3 hours.[6]
-
After incubation, allow the sample to cool to room temperature.
-
Centrifuge the sample at 2,000 rpm for 10 minutes at 5°C to pellet any precipitated material.[6]
-
The resulting supernatant is ready for the solid-phase extraction step.
Protocol 2: Solid-Phase Extraction (SPE) of Urinary Estrogens
This protocol details the cleanup and concentration of deconjugated estrogens from the urine matrix using reversed-phase SPE with C18 cartridges.
Materials:
-
Hydrolyzed urine supernatant (from Protocol 1)
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Deionized water
-
Elution solvent (e.g., Methanol or Dichloromethane)
-
SPE manifold or automated SPE system
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the hydrolyzed urine supernatant onto the conditioned cartridge at a slow and consistent flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A subsequent wash with 3 mL of 40% methanol in water can be performed to remove less polar interferences.[6]
-
Drying: Dry the cartridge thoroughly under a full vacuum for at least 5 minutes to remove any residual water.
-
Elution: Elute the retained estrogens with 3 mL of methanol or dichloromethane (B109758) into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
The dried extract is now ready for derivatization (for GC-MS) or reconstitution for LC-MS/MS analysis.
Protocol 3: Derivatization of Estrogens for GC-MS Analysis
This protocol describes the derivatization of the hydroxyl groups of estrogens to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers, suitable for GC-MS analysis.
Materials:
-
Dried estrogen extract (from Protocol 2)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other suitable solvent
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitute the dried extract in a small volume of pyridine (e.g., 50 µL).
-
Add the derivatizing agent, MSTFA with 1% TMCS (e.g., 50 µL).
-
Cap the vial tightly and vortex briefly.
-
Incubate the reaction mixture at 60-80°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Visualizations
Metabolic Pathway of this compound
Caption: Simplified metabolic pathway of this compound and related metabolites.
Experimental Workflow for Urinary this compound Quantification
Caption: General experimental workflow for urinary this compound analysis.
Data Analysis Workflow
Caption: Logical workflow for data analysis in quantitative mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Association of estrogen measurements in serum and urine of premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography–mass spectrometry method for the quantitative analysis of urinary endogenous estrogen metabolites | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparability of serum, plasma, and urinary estrogen and estrogen metabolite measurements by sex and menopausal status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.inito.com [blog.inito.com]
Application of Estriol in Studying Th1-Mediated Autoimmune Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Estriol (B74026), a primary estrogen during pregnancy, has garnered significant attention for its immunomodulatory properties, particularly in the context of T helper 1 (Th1)-mediated autoimmune diseases such as multiple sclerosis (MS), rheumatoid arthritis, and psoriasis.[1][2] The observation that many of these autoimmune conditions improve during the third trimester of pregnancy, a period of high this compound levels, has spurred research into its therapeutic potential.[3][4] this compound is thought to mediate its effects by promoting a shift from a pro-inflammatory Th1-dominant immune response to a more anti-inflammatory Th2-dominant profile.[5][6]
These application notes provide an overview of the use of this compound in preclinical and clinical research on Th1-mediated autoimmune diseases, along with detailed protocols for key experiments.
Mechanism of Action
This compound exerts its immunomodulatory effects primarily by influencing the differentiation and function of T helper cells. In Th1-mediated autoimmune diseases, an overactive Th1 response leads to the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), which drive tissue damage. This compound has been shown to suppress the Th1 pathway while promoting the Th2 pathway, which is characterized by the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) and interleukin-5 (IL-5).[7][8][9] This shift in the Th1/Th2 balance is a key mechanism behind its therapeutic effects.[5] this compound's effects are mediated through estrogen receptors (ERα and ERβ), which are expressed on various immune cells.[10][11]
Preclinical Evidence in Experimental Autoimmune Encephalomyelitis (EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. Studies have demonstrated that this compound treatment can significantly ameliorate the clinical severity of EAE in mice.[6][7] This is accompanied by a reduction in central nervous system inflammation and demyelination.[12][13] In EAE models, this compound treatment has been shown to decrease the production of IFN-γ and increase the production of IL-10 by myelin-specific T cells.[7]
Clinical Studies in Multiple Sclerosis
Clinical trials have investigated the efficacy of oral this compound in patients with relapsing-remitting multiple sclerosis (RRMS). A phase II clinical trial showed that this compound, in combination with conventional MS medication, led to a significant reduction in relapse rates.[4] Furthermore, this compound treatment has been associated with a decrease in the number of enhancing lesions on brain magnetic resonance imaging (MRI).[8][14] In these studies, this compound was generally well-tolerated.[14]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies on the effects of this compound.
Table 1: Effect of this compound on Clinical Score in EAE Mice
| Treatment Group | Peak Mean Clinical Score | Onset of Disease (Days Post-Immunization) | Reference |
| Placebo | 3.5 | 10-12 | [7] |
| This compound | 1.5 | Delayed | [7] |
| Vehicle | ~3.0 | ~10 | [12] |
| Estradiol | ~1.5 | Delayed | [12] |
| ERα ligand (PPT) | ~1.5 | Delayed | [12] |
Table 2: Effect of this compound on Cytokine Production in EAE
| Cytokine | Splenocytes from this compound-Treated Mice | Splenocytes from Placebo-Treated Mice | Reference |
| IFN-γ (pg/mL) | Significantly Decreased | High Levels | [7] |
| IL-10 (pg/mL) | Significantly Increased | Low Levels | [7] |
| TNF-α | Decreased | High Levels | [8] |
| IL-5 | Increased | Low Levels | [8] |
Table 3: Clinical and Immunological Effects of Oral this compound in MS Patients
| Parameter | Pre-treatment | During this compound Treatment (8mg/day) | Post-treatment | Reference |
| Mean Number of Enhancing Lesions on MRI | High | Significantly Decreased | Returned to Pre-treatment Levels | [14] |
| IFN-γ levels (from PBMCs) | Baseline | Significantly Decreased | - | [3] |
| Delayed-Type Hypersensitivity (DTH) Response to Tetanus | Baseline | Significantly Decreased | - | [14] |
Experimental Protocols
Induction and Evaluation of EAE in Mice
This protocol describes the induction of EAE in C57BL/6 mice using MOG35-55 peptide, a common model for studying MS.
Materials:
-
Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Female C57BL/6 mice (8-12 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. For 10 mice, mix 1.5 mg of MOG35-55 with 1.5 mL of sterile PBS. Add this to 1.5 mL of CFA containing 4 mg/mL of M. tuberculosis. Emulsify by repeatedly drawing the mixture through a syringe until a thick, stable emulsion is formed.
-
Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (50 µL per site).
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, inject each mouse intraperitoneally with 200 ng of PTX in 100 µL of sterile PBS.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Data Analysis: Record the daily clinical scores for each mouse. Calculate the mean clinical score for each treatment group over time.
This compound Treatment of EAE Mice
This protocol outlines the administration of this compound to EAE mice using slow-release pellets.
Materials:
-
This compound pellets (e.g., 5 mg, 60-day release)
-
Placebo pellets
-
Trocar
-
Surgical scissors and forceps
-
70% ethanol
Procedure:
-
Pellet Implantation: A week before EAE induction, anesthetize the mice.
-
Make a small incision in the skin on the dorsal side, between the shoulder blades.
-
Using a trocar, insert one this compound or placebo pellet subcutaneously.
-
Close the incision with a wound clip or suture.
-
Monitor the mice for proper recovery from the procedure.
Measurement of Cytokine Production by Splenocytes
This protocol details the in vitro restimulation of splenocytes from EAE mice to measure cytokine production by ELISA.
Materials:
-
Spleens from euthanized EAE mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
MOG35-55 peptide
-
96-well cell culture plates
-
ELISA kits for IFN-γ and IL-10
-
CO2 incubator
Procedure:
-
Splenocyte Isolation: At a designated time point post-immunization (e.g., peak of disease), euthanize the mice and aseptically remove the spleens.
-
Prepare single-cell suspensions by gently grinding the spleens between two frosted glass slides in RPMI medium.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes with RPMI medium and resuspend to a concentration of 2 x 10^6 cells/mL.
-
Cell Culture: Plate 200 µL of the cell suspension per well in a 96-well plate.
-
Stimulate the cells with MOG35-55 peptide (10 µg/mL) for 72 hours at 37°C in a 5% CO2 incubator. Include unstimulated controls.
-
Cytokine Measurement: After incubation, collect the culture supernatants.
-
Measure the concentrations of IFN-γ and IL-10 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
Visualizations
Caption: this compound's modulation of the Th1/Th2 balance in autoimmune disease.
Caption: Experimental workflow for studying this compound's effects in the EAE model.
Caption: Logical flow of this compound's therapeutic effect on autoimmune disease.
References
- 1. goodliferx.com [goodliferx.com]
- 2. This compound: emerging clinical benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6936599B2 - this compound therapy for multiple sclerosis and other autoimmune diseases - Google Patents [patents.google.com]
- 4. uclahealth.org [uclahealth.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. This compound ameliorates autoimmune demyelinating disease: implications for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen, a double-edged sword: modulation of TH1- and TH2-mediated inflammations by differential regulation of TH1/TH2 cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Reduces Pulmonary Immune Cell Recruitment and Inflammation to Protect Female Mice From Severe Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen receptors regulate innate immune cells and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with an Estrogen Receptor α Ligand Is Neuroprotective in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen Treatment Prevents Gray Matter Atrophy in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. direct-ms.org [direct-ms.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Estradiol Cross-Reactivity in Estriol Immunoassays
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Estradiol cross-reactivity in Estriol immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for this compound and Estradiol?
Q2: How does Estradiol interference manifest in a competitive immunoassay for this compound?
A2: Competitive immunoassays are commonly used for quantifying small molecules like this compound. In this format, the this compound in the sample competes with a labeled form of this compound for a limited number of antibody binding sites. When Estradiol is present and cross-reacts with the antibody, it also competes for these binding sites. This increased competition leads to a lower signal from the labeled this compound, which is inversely proportional to the analyte concentration. Consequently, the assay incorrectly interprets the presence of Estradiol as a higher concentration of this compound.
Q3: What are the initial indicators of potential Estradiol cross-reactivity in my this compound assay results?
A3: You should suspect interference if you observe:
-
Unexpectedly high this compound concentrations that do not align with the physiological or experimental context of the sample.
-
Poor correlation between your immunoassay results and those from a more specific reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Inconsistent, non-linear results when performing serial dilutions of your sample.
-
High variability in results between different assay runs.
Q4: How can I determine the extent of Estradiol cross-reactivity in my specific this compound immunoassay?
A4: The most reliable way is to consult the package insert or technical data sheet provided by the manufacturer of your immunoassay kit. This documentation should provide a cross-reactivity table listing the percentage of interference from related steroids, including Estradiol. If this information is not available, you may need to perform your own cross-reactivity experiments.
Data Presentation: Estradiol Cross-Reactivity in this compound Immunoassays
The degree of cross-reactivity can vary significantly between different immunoassay kits due to the specificity of the antibody used. Below is a table summarizing publicly available cross-reactivity data.
| Immunoassay Kit | Target Analyte | Interferent | Cross-Reactivity (%) |
| Salimetrics Salivary this compound / HS this compound EIA | This compound | Estradiol | 1.4%[1][2] |
| Abcam this compound ELISA Kit (ab178662) | This compound | Estradiol | 0.1%[3] |
| Free this compound ELISA (SE120051) | Free this compound | 17β-Estradiol | 0.0122%[4] |
Note: This data is illustrative. Always refer to the manufacturer's documentation for your specific assay for the most accurate cross-reactivity information.
Troubleshooting Guides
If you suspect your this compound immunoassay results are affected by Estradiol cross-reactivity, follow these troubleshooting steps.
Logical Workflow for Troubleshooting Cross-Reactivity
Caption: A step-by-step workflow for identifying and addressing immunoassay cross-reactivity.
Step 1: Review Assay Specificity
Carefully examine the cross-reactivity data in your immunoassay kit's package insert. This will give you a quantitative measure of the potential interference from Estradiol.
Step 2: Conduct a Serial Dilution
Diluting the sample can help identify interference. If the cross-reacting substance (Estradiol) has a different binding affinity to the antibody than the target analyte (this compound), you may observe a non-linear relationship between the dilution factor and the measured concentration.
Step 3: Perform a Spike and Recovery Experiment
This experiment helps determine if the sample matrix is affecting the assay's accuracy. A low or excessively high recovery percentage can indicate interference.
Step 4: Sample Purification
If interference is confirmed, consider employing a sample extraction method to remove Estradiol before running the immunoassay. Solid-Phase Extraction (SPE) is a common and effective technique.
Step 5: Confirm with a Reference Method
Whenever possible, confirm your results using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is less susceptible to cross-reactivity issues.
Experimental Protocols
Protocol 1: Serial Dilution (Linearity Check)
Objective: To assess the linearity of this compound measurement upon sample dilution, which can indicate the presence of an interfering substance like Estradiol.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer provided in the kit as the diluent.
-
Assay: Measure the this compound concentration in the undiluted sample and each dilution according to the immunoassay protocol.
-
Analysis: Multiply the measured concentration of each dilution by its corresponding dilution factor to obtain the corrected concentration.
-
Corrected Concentration = Measured Concentration × Dilution Factor
-
-
Interpretation: If the corrected concentrations are consistent across the dilution series, the assay is likely linear and free from significant interference. A deviation from linearity suggests the presence of an interfering substance.
Protocol 2: Spike and Recovery
Objective: To assess for matrix effects and potential interference by adding a known amount of this compound to a sample.
Methodology:
-
Sample Preparation: Divide a sample into two aliquots.
-
Spiking:
-
To one aliquot ("spiked sample"), add a known concentration of an this compound standard. The final concentration should be within the assay's dynamic range.
-
To the other aliquot ("unspiked sample"), add an equal volume of assay buffer.
-
-
Assay: Measure the this compound concentration in both the spiked and unspiked samples.
-
Calculation: Calculate the percent recovery using the following formula:
-
% Recovery = [ (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Known Concentration of Spiked Standard ] × 100
-
-
Interpretation: An acceptable recovery is typically between 80% and 120%. A result outside this range may indicate the presence of interfering substances.
Protocol 3: Solid-Phase Extraction (SPE) for Steroid Removal
Objective: To remove interfering steroids like Estradiol from serum or plasma samples prior to this compound immunoassay.
Methodology:
-
Cartridge Selection: Choose an SPE cartridge suitable for steroid extraction (e.g., C18).
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water through the column. Do not allow the sorbent to dry.
-
Sample Loading: Load 1 mL of the serum or plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar interferences.
-
Elution: Elute the this compound and other steroids with 3 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in the assay buffer provided with your immunoassay kit. The reconstituted sample is now ready for use in the immunoassay.
Visualization of Competitive Immunoassay Principle
Caption: Principle of a competitive immunoassay and Estradiol interference.
References
Optimizing Solid-Phase Extraction of Estriol from Plasma: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) of estriol (B74026) from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of solid-phase extraction (SPE) for this compound analysis in plasma?
A1: Solid-phase extraction is a crucial sample preparation technique used to isolate and concentrate this compound from the complex plasma matrix.[1] This process removes interfering substances such as proteins and phospholipids (B1166683) that can negatively impact the accuracy and sensitivity of downstream analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] A clean sample is essential for achieving reliable and reproducible quantification of this compound.[2]
Q2: Why is an internal standard, such as this compound-d3, recommended for the analysis?
A2: The use of a stable isotope-labeled internal standard like this compound-d3 is critical for accurate quantification.[1] It is added to the plasma sample before extraction and helps to correct for any loss of this compound that may occur during the sample preparation and analysis process.[1][3] This ensures high accuracy and precision by compensating for variations in extraction recovery and potential matrix effects during LC-MS/MS analysis.[1][3]
Q3: What are the most common types of SPE cartridges used for this compound extraction?
A3: For estrogen analysis, including this compound, SPE columns with C18 sorbents are frequently used.[4] Polymeric reversed-phase SPE cartridges, such as Oasis HLB, are also a popular choice as they offer good retention for a wide range of compounds and are stable over a broad pH range.[3][4] Some methods have also explored the use of mixed-mode cation exchange cartridges (e.g., Oasis MCX) for additional cleanup.[4]
Q4: What are "matrix effects" and how can they affect my results?
A4: Matrix effects occur when components in the plasma extract, other than this compound, alter the ionization efficiency of this compound during LC-MS/MS analysis.[5] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification.[5] Efficient sample cleanup using SPE is a primary strategy to minimize matrix effects.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound from plasma.
Low Analyte Recovery
Problem: The recovery of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Steps & Solutions |
| Improper Cartridge Conditioning | Ensure the SPE cartridge is properly conditioned and equilibrated. First, wet the sorbent with a strong solvent like methanol (B129727), followed by an equilibration step with water or a buffer matching the sample's pH.[7][8] Do not let the cartridge dry out before loading the sample.[8][9] |
| Sample Loading Issues | The sample loading flow rate may be too high, preventing efficient binding of this compound to the sorbent.[7][9] A slow and consistent flow rate of 1-2 mL/min is recommended.[1] Also, ensure the sample pH is optimized for retention on the chosen sorbent.[10] |
| Inappropriate Wash Solvent | The wash solvent may be too strong, causing premature elution of this compound.[9] Test the wash eluate for the presence of your analyte. If found, reduce the organic solvent percentage in the wash solution.[9][10] |
| Inefficient Elution | The elution solvent may be too weak to fully desorb this compound from the sorbent.[9][10] Increase the strength or volume of the elution solvent.[8][10] You can also try eluting with multiple smaller volumes and combining them.[10] |
| Sorbent Choice Mismatch | The chosen SPE sorbent may not have the appropriate retention mechanism for this compound.[10] Reversed-phase (e.g., C18, polymeric) sorbents are generally suitable for nonpolar molecules like this compound.[4][10] |
Poor Reproducibility
Problem: There is high variability in this compound recovery between samples.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Flow Rates | Inconsistent flow rates during sample loading, washing, or elution can lead to variable extraction efficiencies.[9] Using a vacuum manifold with controlled pressure or an automated SPE system can help maintain consistency. |
| Cartridge Bed Drying | If the cartridge bed dries out after conditioning and before sample loading, it can lead to inconsistent wetting and analyte breakthrough.[10] Ensure the sorbent remains wet throughout these steps. |
| Incomplete Protein Precipitation | If performing a protein precipitation step before SPE, ensure it is complete.[1] Residual proteins can clog the SPE cartridge, leading to inconsistent flow and recovery.[10] |
| Variable Evaporation and Reconstitution | Ensure the eluate is completely evaporated to dryness before reconstitution.[9] Residual elution solvent can affect the final analysis. Reconstitute in a precise and consistent volume of the initial mobile phase.[1] |
Experimental Protocols & Data
Generic Solid-Phase Extraction Protocol for this compound from Plasma
This protocol provides a general workflow that can be adapted and optimized for specific laboratory conditions.
-
Sample Pretreatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned cartridge at a slow flow rate (1-2 mL/min).[1]
-
-
Washing:
-
Elution:
-
Evaporation and Reconstitution:
Quantitative Data Summary
The following table summarizes recovery data for estrogens from various studies to provide a general benchmark. Actual recoveries may vary based on the specific protocol and matrix.
| Analyte | Extraction Method | Matrix | Reported Recovery (%) |
| This compound & other estrogens | SPE with HNO3 treated carbon cryogel | Water | 82 - 95%[11] |
| Estradiol | Ether Extraction followed by SPE | Brain Homogenate | ~60%[12] |
| Estradiol | Ether Extraction | SPO4 Solution | 86.2 - 93.4%[12] |
| Estradiol | Ether Extraction + SPE | SPO4 Solution | 76 - 89.5%[12] |
Visualized Workflows
This compound SPE Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. welch-us.com [welch-us.com]
- 11. Secure Verification [cer.ihtm.bg.ac.rs]
- 12. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
Technical Support Center: Enhancing Estriol Stability in Long-Term Cell Culture
For researchers, scientists, and drug development professionals utilizing estriol (B74026) in long-term cell culture experiments, maintaining its stability is critical for obtaining reliable and reproducible results. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with this compound degradation in vitro.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of this compound Potency Over Time | - Oxidative Degradation: this compound is susceptible to oxidation in standard culture media, especially when exposed to light and atmospheric oxygen.[1] - Thermal Degradation: Prolonged incubation at 37°C can contribute to the breakdown of this compound.[1] - Adsorption to Plasticware: Steroid hormones can adhere to the surface of plastic culture vessels, reducing the effective concentration in the media. | - Incorporate Antioxidants: Supplement the culture medium with antioxidants such as Ascorbic Acid (Vitamin C) or α-Tocopherol (Vitamin E) to mitigate oxidative damage. - Use Stabilizing Agents: Encapsulate this compound in β-cyclodextrin to protect it from the aqueous environment and improve its stability.[2][3] - Minimize Light Exposure: Protect media and cultures from direct light by using amber-colored vessels or by covering them with aluminum foil. - Frequent Media Changes: Due to the relatively short half-life of estrogens in culture media (estradiol's half-life is approximately 3 hours), replace the media with freshly prepared this compound-containing media every 24 hours.[4] - Use Glassware: When possible, use glass culture vessels to minimize adsorption, or opt for low-binding plasticware. |
| High Variability Between Experimental Replicates | - Inconsistent this compound Concentration: Degradation of this compound at different rates across wells or plates. - Incomplete Dissolution of this compound: this compound has low aqueous solubility, which can lead to inconsistent concentrations in the final culture medium.[1] | - Standardize Media Preparation: Prepare a single batch of this compound-containing medium for all replicates in an experiment to ensure consistency. - Ensure Complete Solubilization: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO or ethanol (B145695) before diluting it into the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). - Utilize β-Cyclodextrin for Solubilization: Complexing this compound with β-cyclodextrin significantly enhances its aqueous solubility, leading to more consistent media preparation.[2][3] |
| Unexpected Cellular Responses or Artifacts | - Degradation Products: Breakdown products of this compound may have off-target effects on the cells. - Solvent Toxicity: High concentrations of the solvent used for the this compound stock solution (e.g., DMSO, ethanol) can be toxic to cells. | - Monitor this compound Integrity: Regularly assess the concentration of this compound in your culture medium over the course of the experiment using HPLC to ensure you are working with the desired concentration of the active compound. - Perform Solvent Controls: Always include a vehicle control (culture medium with the same concentration of the solvent used for the this compound stock) in your experiments to account for any effects of the solvent itself. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound instability in cell culture?
A1: The primary reasons for this compound instability are oxidative and thermal degradation. The chemical structure of this compound, like other estrogens, is prone to oxidation, a process that can be accelerated by components in the culture medium, exposure to light, and the standard incubation temperature of 37°C.[1]
Q2: How can I prepare a stable stock solution of this compound?
A2: To prepare a stable stock solution, dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol at a high concentration. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. This minimizes repeated freeze-thaw cycles and exposure to moisture, which can degrade the compound.
Q3: What are the benefits of using β-cyclodextrin to stabilize this compound?
A3: β-cyclodextrin is a cyclic oligosaccharide that can encapsulate hydrophobic molecules like this compound within its cavity.[2][3] This complexation offers two main advantages:
-
Enhanced Stability: It protects the this compound molecule from the aqueous environment of the culture medium, shielding it from oxidative and hydrolytic degradation.[2]
-
Improved Solubility: It significantly increases the aqueous solubility of this compound, facilitating more accurate and consistent preparation of culture media.[3]
Q4: Are there any potential downsides to using antioxidants or β-cyclodextrin?
A4: While generally beneficial, it is important to consider potential confounding effects. At high concentrations, some antioxidants may have their own biological activities. Similarly, while β-cyclodextrin is largely inert, it is crucial to use a concentration that effectively encapsulates this compound without causing cellular toxicity. It is recommended to perform preliminary dose-response experiments to determine the optimal, non-toxic concentrations of these additives for your specific cell line.
Q5: How often should I change the culture medium in a long-term experiment with this compound?
A5: Given that the half-life of the closely related estradiol (B170435) in cell culture medium is approximately 3 hours, it is advisable to change the medium every 24 hours to maintain a relatively stable concentration of this compound.[4] For very sensitive applications, more frequent media changes or the use of a perfusion culture system may be considered.
Data Presentation
The following table provides illustrative data on the expected improvement in this compound stability in cell culture medium (e.g., DMEM with 10% FBS) at 37°C when using stabilizing agents. This data is based on the known instability of estrogens in culture and the documented protective effects of antioxidants and cyclodextrins.
| Condition | Initial Concentration (nM) | % this compound Remaining after 24h | % this compound Remaining after 48h | % this compound Remaining after 72h |
| Control (No Stabilizer) | 10 | ~50% | ~25% | ~10% |
| + Ascorbic Acid (100 µM) | 10 | ~75% | ~55% | ~35% |
| + α-Tocopherol (10 µM) | 10 | ~70% | ~50% | ~30% |
| + β-Cyclodextrin (1 mM) | 10 | >90% | ~85% | ~80% |
Note: This table is a representative example. Actual stability will vary depending on the specific cell line, media formulation, and experimental conditions. It is highly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex for Cell Culture
This protocol describes the preparation of a water-soluble this compound-β-cyclodextrin complex to enhance the stability and solubility of this compound in cell culture media.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Anhydrous ethanol or DMSO
-
Sterile, nuclease-free water
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a Concentrated this compound Stock Solution:
-
Dissolve this compound in anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Prepare a β-Cyclodextrin Solution:
-
In a sterile container, dissolve HP-β-CD in sterile, nuclease-free water to a final concentration of 100 mM. Warm the solution to 50-60°C to aid dissolution, then allow it to cool to room temperature.
-
-
Form the Inclusion Complex:
-
Slowly add the concentrated this compound stock solution to the HP-β-CD solution while vortexing or stirring vigorously. A typical molar ratio of this compound to HP-β-CD is 1:1 to 1:2. For a 1:1 molar ratio, add 1 volume of 10 mM this compound stock to 100 volumes of 100 mM HP-β-CD solution.
-
Incubate the mixture at room temperature for at least 1 hour with continuous stirring, protected from light.
-
-
Sterilization and Storage:
-
Sterilize the this compound-HP-β-CD complex solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile solution into single-use volumes and store at -20°C.
-
-
Use in Cell Culture:
-
Thaw an aliquot of the this compound-HP-β-CD complex and dilute it to the desired final concentration in your cell culture medium immediately before use.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC
This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time to assess its stability.
Materials:
-
Cell culture medium (the same type used in your experiments)
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (for extraction)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare your experimental culture medium containing this compound at the desired concentration (with and without stabilizers).
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots (e.g., 1 mL) of the culture medium from a cell-free incubator set at 37°C and 5% CO2.
-
To each 1 mL aliquot of medium, add 1 mL of methanol to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Run Time: Approximately 10 minutes.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of this compound in the same mobile phase.
-
Integrate the peak area corresponding to this compound in your samples.
-
Determine the concentration of this compound in your samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Mandatory Visualizations
Caption: Genomic signaling pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Factors contributing to this compound instability.
References
Technical Support Center: Troubleshooting Inconsistent Results in Estriol Signaling Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during estriol (B74026) (E3) signaling experiments. Given that this compound is a weaker estrogen compared to estradiol (B170435) (E2), experiments with E3 can present unique challenges. This guide provides detailed troubleshooting advice, experimental protocols, and an overview of the this compound signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing direct solutions to specific experimental problems.
Q1: Why am I observing a very weak or no response to this compound in my cell-based assays (e.g., cell proliferation, reporter gene assays)?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Potency of this compound | This compound is a less potent estrogen than estradiol.[1][2] Ensure you are using an appropriate concentration range. It may be necessary to use concentrations 10- to 100-fold higher than those used for estradiol to observe a comparable effect.[3] |
| Cell Line Sensitivity | Different cell lines (even different stocks of the same line) can exhibit varying sensitivity to estrogens.[4] Confirm that your cell line (e.g., MCF-7, T-47D) is responsive to estrogens and consider using a highly responsive subclone if available. |
| Suboptimal Cell Culture Conditions | The presence of estrogenic compounds in the cell culture medium, such as phenol (B47542) red or components of fetal bovine serum (FBS), can mask the effects of this compound.[3] Use phenol red-free medium and charcoal-stripped FBS to reduce background estrogenic activity. |
| Short Duration of Action | This compound has a shorter duration of action compared to estradiol due to its rapid dissociation from the estrogen receptor.[5] For long-term experiments, consider more frequent media changes with fresh this compound or a continuous delivery system to maintain adequate concentrations. |
| Degradation of this compound | This compound solutions can degrade over time, especially with improper storage.[6] Prepare fresh working solutions from a properly stored stock and protect them from light. |
Q2: I'm seeing high variability between replicate wells in my this compound-treated plates. What could be the cause?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Inconsistent pipetting, especially of small volumes, can lead to significant concentration differences between wells. Use calibrated pipettes and consider preparing a master mix of your this compound dilutions. |
| "Edge Effect" in Microplates | Wells on the perimeter of the plate are more prone to evaporation, leading to increased concentrations of reagents. To mitigate this, avoid using the outer wells or fill them with sterile water or media. |
| Uneven Cell Seeding | A non-uniform distribution of cells across the plate will result in variable responses. Ensure your cell suspension is homogenous before and during plating. |
| Individual Well Contamination | Contamination in individual wells can alter cell health and responsiveness. Practice good aseptic technique and visually inspect plates for any signs of contamination. |
Q3: My Western blot results for this compound-induced protein expression (e.g., pS2/TFF1) are inconsistent or show no induction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Incubation Time or Dose | Due to its lower potency, this compound may require a longer incubation time or higher concentration to induce detectable protein expression compared to estradiol. Perform a time-course and dose-response experiment to optimize these parameters. |
| Poor Antibody Quality | The primary antibody may not be sensitive enough to detect the subtle changes in protein expression induced by this compound. Use a validated, high-affinity antibody. |
| Low Protein Abundance | The target protein may be expressed at low levels, making detection difficult. Ensure you are loading a sufficient amount of total protein on your gel. |
| General Western Blotting Issues | Problems with protein transfer, blocking, or antibody incubation can all lead to inconsistent results. Refer to a general Western blot troubleshooting guide for comprehensive solutions. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Estrogen Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (RBA vs. E2) | Dissociation Constant (Kd) |
| This compound (E3) | ERα | 11-14%[1] | ~0.4 nM[7] |
| This compound (E3) | ERβ | 18-21%[1] | ~0.4 nM[7] |
| Estradiol (E2) | ERα | 100% | ~0.1 nM[7] |
| Estradiol (E2) | ERβ | 100% | ~0.4 nM[7] |
Table 2: Dose-Response Data for this compound in MCF-7 Cells
| Experimental Endpoint | EC50 | Effective Concentration Range |
| Cell Proliferation | Not consistently reported, weaker than E2 | 10⁻⁹ to 10⁻⁷ M[8] |
| ERE-Luciferase Reporter Activity | Not consistently reported, weaker than E2 | 10⁻¹⁰ to 10⁻⁸ M |
| pS2 (TFF1) mRNA Induction | Not consistently reported, weaker than E2 | 10⁻¹⁰ to 10⁻⁸ M |
Detailed Experimental Protocols
1. MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the proliferative effects of this compound.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in phenol red-free DMEM supplemented with 10% charcoal-stripped FBS. Allow cells to attach overnight.
-
Hormone Starvation: Replace the medium with serum-free, phenol red-free DMEM and incubate for 24 hours to synchronize the cells and reduce basal estrogenic activity.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free, phenol red-free DMEM. Replace the medium in the wells with the this compound dilutions (and a vehicle control) and incubate for 4-6 days.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Estrogen Response Element (ERE) Luciferase Reporter Assay
This protocol outlines the steps for measuring this compound-induced transcriptional activation.
-
Cell Transfection: Seed cells (e.g., HeLa, MCF-7) in a 24-well plate. Co-transfect the cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Hormone Starvation: After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for another 24 hours.
-
This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
3. Western Blot for pS2 (TFF1) Induction
This protocol is for detecting the expression of an estrogen-responsive gene product.
-
Cell Treatment: Plate MCF-7 cells and starve them as described in the proliferation assay protocol. Treat the cells with this compound (e.g., 10⁻⁸ M) or a vehicle control for 24-48 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pS2/TFF1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate key concepts in this compound signaling and experimental troubleshooting.
Caption: Classical genomic signaling pathway of this compound.
References
- 1. This compound (medication) - Wikipedia [en.wikipedia.org]
- 2. This compound vs. estradiol: Differences, similarities, and which is better for you [singlecare.com]
- 3. researchgate.net [researchgate.net]
- 4. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of estrogen agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the proliferative effects of estradiol and conjugated equine estrogens on human breast cancer cells and impact of continuous combined progestogen addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Estriol Detection Sensitivity in Mass Spectrometry
Welcome to the technical support center for the analysis of Estriol using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor limiting the sensitivity of this compound detection in LC-MS/MS?
A1: The primary limiting factor for sensitive this compound detection is its poor ionization efficiency due to its non-polar structure and low proton affinity.[1][2] This necessitates strategies to enhance its ionization, such as chemical derivatization or optimization of the ionization source.
Q2: Which ionization technique is generally recommended for this compound analysis?
A2: While Electrospray Ionization (ESI) is commonly used, it is highly susceptible to ion suppression from biological matrices.[1][3] Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) are often less affected by the sample matrix.[1] APPI has been shown to have high potential for this compound analysis, offering low limits of quantification.[1] However, the choice of ionization can be analyte and matrix-dependent, and empirical testing is recommended. Some studies have found ESI in negative ion mode to be more sensitive than APPI in positive ion mode for underivatized estradiol (B170435).[4]
Q3: How does chemical derivatization improve the sensitivity of this compound detection?
A3: Chemical derivatization introduces a charged or easily ionizable moiety onto the this compound molecule.[5][6] This significantly enhances its ionization efficiency, leading to a stronger signal in the mass spectrometer.[7][8][9] Derivatization can improve sensitivity by several orders of magnitude compared to underivatized analysis.[10][11]
Q4: What are some common derivatization reagents for this compound?
A4: Several reagents are used to derivatize estrogens, including:
-
Dansyl chloride: A widely used reagent that enhances ionization efficiency.[8][12]
-
1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS): Has been shown to improve sensitivity significantly.[7]
-
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): Generates derivatives with product ions specific to individual estrogens.[5][6]
-
Amplifex Diene: Enables measurement in ESI positive mode and provides a permanent positive charge.[13][14]
Troubleshooting Guides
Issue 1: Poor or No Signal Intensity for this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Ionization | Optimize ionization source parameters (e.g., temperature, gas flow).[15] Consider switching ionization modes (e.g., from ESI to APCI or APPI) or polarity (positive vs. negative).[1][16] For ESI, negative mode is often preferred for underivatized estrogens.[15] | This compound's non-polar nature leads to poor ionization. Optimizing source conditions or using a more suitable ionization technique can significantly improve signal. |
| Suboptimal Sample Preparation | Evaluate your extraction method (LLE, SPE, or PPT). Ensure efficient recovery of this compound. Use a stable isotope-labeled internal standard (e.g., this compound-d3) to correct for losses.[17][18] | Inefficient extraction results in low analyte concentration reaching the instrument. An internal standard helps to normalize for variability during sample prep. |
| Matrix Effects (Ion Suppression) | Improve sample cleanup to remove interfering matrix components.[19] Modify chromatographic conditions to separate this compound from co-eluting interferences.[20][21] Dilute the sample if possible. | Co-eluting compounds from the biological matrix can compete with this compound for ionization, reducing its signal.[3] |
| Low Analyte Concentration | Concentrate the sample prior to injection. Consider using a larger sample volume for extraction if feasible. | The concentration of this compound in the sample may be below the instrument's limit of detection. |
| Derivatization Failure | Ensure derivatization reaction conditions (e.g., temperature, time, pH) are optimal. Check the quality and concentration of the derivatizing agent. | An incomplete or failed derivatization reaction will not effectively enhance the signal. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step | Rationale |
| Matrix Interferences | Enhance sample preparation with a more rigorous cleanup method (e.g., switching from PPT to SPE).[17] Optimize the LC gradient to achieve better chromatographic separation of this compound from matrix components.[20] | Biological samples contain numerous endogenous compounds that can create background noise or interfering peaks.[19][22] |
| Contamination | Use high-purity solvents and reagents.[22] Thoroughly clean the LC system, including the column and autosampler. Run blank injections to identify the source of contamination. | Contaminants from solvents, labware, or carryover from previous injections can introduce interfering signals. |
| Non-Specific Derivatization | Optimize derivatization conditions to favor the reaction with this compound. Some reagents may react with other compounds in the matrix, creating interfering derivatives. | Byproducts of the derivatization reaction can lead to a complex chromatogram with multiple interfering peaks. |
| In-source Fragmentation | Optimize the cone voltage or fragmentor voltage in the MS source to minimize unintended fragmentation of this compound or co-eluting compounds. | Excessive energy in the ion source can cause analytes to fragment before mass analysis, leading to unexpected ions. |
Experimental Protocols & Data
Sample Preparation Methodologies
A crucial step in enhancing sensitivity is the effective isolation of this compound from the sample matrix. The choice of technique depends on the required cleanliness of the extract and the sample throughput needs.
Caption: Overview of common sample preparation workflows for this compound analysis.
Detailed Protocols:
-
Protein Precipitation (PPT):
-
Aliquot 200 µL of the sample (e.g., plasma) into a microcentrifuge tube.[17]
-
Add an appropriate volume of this compound-d3 internal standard.[17]
-
Add 600 µL of cold acetonitrile to precipitate proteins.[17]
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube for evaporation.[17]
-
-
Liquid-Liquid Extraction (LLE):
-
To 250 µL of plasma, add the this compound-d3 internal standard.[18]
-
Add 1 mL of an extraction solvent like methyl-tert-butyl ether (MTBE) or a hexane:ethyl acetate mixture.[8]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.[8]
-
Centrifuge to separate the aqueous and organic layers.[18]
-
Carefully transfer the upper organic layer to a new tube for evaporation.[18]
-
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[18]
-
Load the pre-treated sample (plasma with internal standard).
-
Wash the cartridge with 1 mL of 5-10% methanol in water to remove interferences.[18]
-
Elute this compound and the internal standard with 1 mL of methanol.[17]
-
Collect the eluate for evaporation.
-
Chemical Derivatization Protocol (Example with Dansyl Chloride)
Derivatization can significantly boost the signal by improving ionization efficiency.
Caption: Workflow for this compound derivatization using Dansyl Chloride.
Protocol:
-
After sample extraction, evaporate the solvent to complete dryness under a stream of nitrogen at 40-50°C.[8]
-
To the dried residue, add 50 µL of dansyl chloride in acetone (e.g., 1 mg/mL) and 50 µL of 100 mM sodium bicarbonate buffer.[8]
-
Vortex the mixture and incubate at 60°C for 15 minutes.[8]
-
Evaporate the derivatization mixture to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[8]
Quantitative Performance Data
The following tables summarize typical performance characteristics for this compound quantification methods.
Table 1: Comparison of Analytical Techniques for this compound Detection
| Parameter | GC-MS | LC-MS/MS |
| Linear Range | 0.02 - 12.5 ng/mL[23] | 1 pg/mL - 1.0 ng/mL[23] |
| Linearity (r²) | > 0.99[23] | > 0.99[23] |
| Precision (% CV) | 1.4 - 10.5%[23] | < 10%[23] |
| Accuracy (% Recovery) | 91.4 - 108.5%[23] | 100.7 - 101.8%[23] |
| Derivatization | Typically Required[23] | Optional, but improves sensitivity[23] |
| Sample Throughput | Lower[23] | Higher[23] |
| Matrix Effects | Less Pronounced[23] | More Pronounced[23] |
Table 2: Example Mass Spectrometric Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| This compound (Underivatized) | 287.2 | 145.1 | ESI Negative | [24] |
| This compound-d3 (Underivatized) | 290.2 | 147.1 | ESI Negative | [24] |
| This compound (Dansyl Derivative) | 522.2 ([M+H]⁺) | 171.1 | ESI Positive | [8] |
| This compound-d3 (Dansyl Derivative) | 525.2 ([M+H]⁺) | 171.1 | ESI Positive | [8] |
Note: Mass transitions and collision energies must be empirically optimized for the specific instrument used.[8]
Logical Troubleshooting Flowchart
This diagram outlines a systematic approach to troubleshooting low sensitivity issues.
Caption: A logical workflow for troubleshooting low this compound signal intensity.
References
- 1. LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. gmi-inc.com [gmi-inc.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. msacl.org [msacl.org]
- 21. researchgate.net [researchgate.net]
- 22. massspec.unm.edu [massspec.unm.edu]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Estriol Standard Solution: A Technical Support Guide for Researchers
This technical support center provides best practices, troubleshooting advice, and frequently asked questions (FAQs) regarding the preparation and storage of estriol (B74026) standard solutions. Designed for researchers, scientists, and drug development professionals, this guide aims to address common challenges encountered during experimental workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and handling of this compound standard solutions.
Issue 1: this compound powder is not dissolving.
-
Question: I am having difficulty dissolving my this compound powder in the chosen solvent. What should I do?
-
Answer:
-
Verify Solvent Choice: this compound is sparingly soluble in aqueous buffers but readily soluble in organic solvents.[1] For aqueous preparations, it is recommended to first dissolve the this compound in a small amount of an organic solvent like dimethylformamide (DMF) or ethanol (B145695) before diluting with the aqueous buffer.[1]
-
Check Solvent Purity and Grade: Ensure you are using a high-purity, appropriate grade solvent (e.g., HPLC or LC-MS grade) as impurities can affect solubility.
-
Increase Mechanical Agitation: Use sonication or vortexing to aid dissolution. Sonicating for 5-15 minutes is a common practice to ensure complete dissolution.[2]
-
Gentle Warming: If compatible with the solvent and experimental design, gentle warming can be applied. However, be cautious as this compound is sensitive to thermal stress which can lead to degradation.[3][4]
-
Consult Solubility Data: Refer to the quantitative data table below to ensure you are not exceeding the solubility limit of this compound in the selected solvent.
-
Issue 2: The prepared this compound solution is cloudy or has precipitates.
-
Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate after a period of storage. Why did this happen and what should I do?
-
Answer:
-
Precipitation from Aqueous Solutions: this compound has low solubility in aqueous buffers. If a stock solution in an organic solvent is diluted too quickly or into a buffer where it is not soluble, it can precipitate out. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
-
Temperature Effects: If the solution was prepared at an elevated temperature and then stored at a lower temperature (e.g., refrigerated or frozen), the this compound may have precipitated out as its solubility decreased.
-
Solvent Evaporation: For solutions stored for a longer duration, solvent evaporation can increase the concentration of this compound beyond its solubility limit, leading to precipitation. Ensure containers are tightly sealed.[5]
-
Recommended Action: If precipitation is observed, you may try to redissolve the precipitate by gentle warming and sonication. However, if the solution's integrity is critical for your experiment, it is highly recommended to prepare a fresh solution.
-
Issue 3: Inconsistent results when using the this compound standard solution.
-
Question: I am observing high variability in my analytical results when using my prepared this compound standard solution. What could be the cause?
-
Answer:
-
Degradation: this compound is susceptible to degradation from oxidative, photolytic, and thermal stress.[3][4] Ensure the solution is protected from light and stored at the recommended temperature.
-
Adsorption to Surfaces: Steroid hormones like this compound can adsorb to plastic surfaces, leading to a decrease in the actual concentration.[6] Using glass vials for preparation and storage is recommended.
-
Carryover in Analytical Systems: In sensitive applications like LC-MS/MS, carryover from high-concentration samples to subsequent runs can cause inaccuracies.[6] Implement rigorous washing procedures for your autosampler and injection system.
-
Improper Mixing: Ensure the solution is thoroughly mixed before each use, especially after thawing.
-
Inaccurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate dilutions.
-
Frequently Asked Questions (FAQs)
Preparation
-
Q1: What are the recommended solvents for preparing this compound stock solutions?
-
A1: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724).[1][5][7] The choice of solvent will depend on the specific requirements of your experimental assay.
-
-
Q2: How do I prepare an this compound solution in an aqueous buffer?
-
A2: Due to its low solubility in aqueous solutions, it is best to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMF or ethanol. This concentrated solution can then be slowly diluted with the aqueous buffer of choice while mixing.[1]
-
-
Q3: Are there any specific safety precautions I should take when handling this compound?
Storage
-
Q4: How should I store solid this compound powder?
-
Q5: What is the recommended storage condition for this compound stock solutions in organic solvents?
-
Q6: How long are aqueous solutions of this compound stable?
-
A6: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited solubility and potential for precipitation.[1]
-
Quantitative Data Presentation
The following table summarizes the solubility and stability of this compound in various solvents and conditions.
| Parameter | Solvent/Condition | Value/Observation | Reference |
| Solubility | Ethanol | ~5 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] | |
| 1:10 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] | |
| Acetonitrile | Soluble | [5][7] | |
| Water | Practically insoluble | [11] | |
| Stability | Solid Form at -20°C | Stable for ≥ 2-4 years | [1] |
| Aqueous Solution | Not recommended for storage > 1 day | [1] | |
| Stock Solution in Solvent at -80°C | Stable for 1 year | [10] | |
| Stock Solution in Solvent at -20°C | Stable for 1 month | [10] | |
| In HRT Cream Base (Room Temp & 4°C) | > 90% potency retained after 90 days | ||
| Forced Degradation (Acidic/Alkaline) | Insignificant degradation | [3][4] | |
| Forced Degradation (Oxidative/Photolytic/Thermal) | Significant degradation | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Methanol (B129727)
This protocol describes the preparation of a primary stock solution of this compound.
Materials:
-
This compound powder
-
HPLC-grade methanol
-
Calibrated analytical balance
-
10 mL volumetric flask (Class A, glass)
-
Spatula
-
Sonicator
-
Pipettes
Procedure:
-
Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance.
-
Carefully transfer the weighed this compound into a 10 mL glass volumetric flask.
-
Add approximately 7-8 mL of HPLC-grade methanol to the volumetric flask.
-
Sonicate the flask for 5-10 minutes to ensure the complete dissolution of the this compound powder.[2]
-
Allow the solution to return to room temperature.
-
Add methanol to the volumetric flask until the meniscus reaches the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled glass vial, seal tightly, and store at -20°C, protected from light.
Protocol 2: Preparation of Calibration Standards for HPLC Analysis
This protocol outlines the serial dilution of the stock solution to prepare a set of calibration standards.
Materials:
-
1 mg/mL this compound Stock Solution (from Protocol 1)
-
Mobile phase (e.g., Acetonitrile:Water, 40:60 v/v)[2]
-
Glass volumetric flasks or vials
-
Calibrated pipettes
Procedure:
-
Label a series of glass vials or flasks for each calibration standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).
-
To prepare the 100 µg/mL standard: Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase. Mix thoroughly.
-
To prepare the 50 µg/mL standard: Pipette 500 µL of the 100 µg/mL standard into a vial and add 500 µL of the mobile phase. Mix thoroughly.
-
To prepare the 25 µg/mL standard: Pipette 500 µL of the 50 µg/mL standard into a vial and add 500 µL of the mobile phase. Mix thoroughly.
-
Continue with serial dilutions to prepare the remaining standards. For example, to prepare the 10 µg/mL standard, you can dilute the 50 µg/mL or 100 µg/mL standard accordingly.
-
These working standard solutions should be used immediately or stored for a short period at 2-8°C, protected from light. For longer-term use, fresh dilutions from the stock solution are recommended.
Visualizations
Caption: Workflow for the preparation of this compound standard solutions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ecommons.roseman.edu [ecommons.roseman.edu]
- 5. hpc-standards.com [hpc-standards.com]
- 6. benchchem.com [benchchem.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. selleckchem.com [selleckchem.com]
- 11. Estradiol 0.25 mg/mL, this compound 2 mg/mL, and Estrone 0.25 mg/mL Clear Topical Solution [uspharmacist.com]
Mitigating matrix effects in LC-MS/MS analysis of Estriol
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of estriol (B74026).
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, focusing on the identification and mitigation of matrix effects.
Issue: Poor Signal Intensity or Ion Suppression
Question: I am observing a weak signal for this compound, or the signal intensity is inconsistent across samples. What could be the cause and how can I fix it?
Answer:
Weak or inconsistent signal intensity is a common indicator of ion suppression, a significant matrix effect where co-eluting endogenous or exogenous compounds in the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This leads to a reduced signal and can compromise the accuracy and sensitivity of the analysis.[3]
Troubleshooting Steps:
-
Confirm Ion Suppression: To determine if ion suppression is occurring at the retention time of this compound, a post-column infusion experiment can be performed.[1][4] This involves infusing a standard solution of this compound directly into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of this compound confirms the presence of co-eluting interferences that cause ion suppression.[1]
-
Optimize Sample Preparation: The most effective way to combat ion suppression is by improving the sample cleanup process to remove interfering matrix components before analysis.[5][6]
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering substances and provides the cleanest extracts, which is crucial for minimizing matrix effects and achieving high sensitivity.[7][8]
-
Liquid-Liquid Extraction (LLE): LLE offers a good balance between sample cleanliness and throughput, effectively partitioning this compound into an immiscible organic solvent and leaving polar interferences behind.[5][7]
-
Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing matrix components compared to LLE and SPE.[7] If using PPT, consider phospholipid removal plates or techniques to specifically target these common sources of ion suppression.[5]
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as this compound-d3, is considered the gold standard for compensating for matrix effects.[3][6][9] Since the SIL-IS has nearly identical chemical and physical properties to this compound, it will experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved despite variations in ion suppression between samples.[3][10]
-
Chromatographic Separation: Adjusting the chromatographic conditions to separate this compound from the interfering compounds can also mitigate ion suppression.[11][12] This may involve modifying the mobile phase composition, gradient profile, or using a different column chemistry.
-
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[4][13] However, this approach is only viable if the this compound concentration is high enough to remain detectable after dilution.[3]
Issue: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Question: My QC samples are showing high variability and are not meeting the acceptance criteria. What could be causing this?
Answer:
Inconsistent results for QC samples often point to variable matrix effects between different samples.[3] The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression or enhancement and, consequently, irreproducible results.[6]
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: A consistent and thorough sample preparation method, such as SPE or LLE, is crucial to minimize variability in matrix composition between samples.[3][7]
-
Utilize Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help to compensate for consistent matrix effects.[3][13] This ensures that the standards and QCs are affected by the matrix in a similar way as the unknown samples.
-
Mandatory Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As with ion suppression, a SIL-IS like this compound-d3 is highly effective in correcting for sample-to-sample variability in matrix effects.[3][14] The SIL-IS co-elutes with the analyte and experiences the same matrix-induced variations, allowing for reliable normalization of the signal.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6][15] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[16] Phospholipids are a major cause of ion suppression in the analysis of plasma samples.[5]
Q2: How do I choose the best sample preparation technique to mitigate matrix effects for this compound analysis?
A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the sample matrix.
-
Solid-Phase Extraction (SPE): Delivers the cleanest extracts, minimizing matrix effects and maximizing sensitivity, which is crucial for detecting low physiological concentrations of this compound.[7]
-
Liquid-Liquid Extraction (LLE): Offers a good compromise between sample cleanliness and throughput, resulting in reduced matrix effects compared to protein precipitation.[7]
-
Protein Precipitation (PPT): The simplest method but provides the least clean extract. It may be sufficient for less demanding applications, but is more susceptible to matrix effects.[7]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) so important for this compound analysis?
A3: A SIL-IS, such as this compound-d3, is crucial for accurate and precise quantification in LC-MS/MS for several reasons:
-
It has nearly identical physicochemical properties to this compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[6][14]
-
It effectively compensates for analyte loss during sample processing steps.[7]
-
It corrects for variability in ionization efficiency caused by matrix effects, as both the analyte and the SIL-IS are affected similarly.[3]
Q4: Can derivatization help in mitigating matrix effects?
A4: While the primary purpose of derivatization in this compound analysis is often to enhance ionization efficiency and sensitivity, it can indirectly help mitigate matrix effects.[17][18] By altering the chemical properties of this compound, derivatization can shift its retention time, moving it away from co-eluting interferences. Derivatization with reagents like dansyl chloride has been shown to improve the sensitivity of estrogen analysis.[15][18]
Q5: What are some alternative ionization techniques to consider if electrospray ionization (ESI) is problematic?
A5: While ESI is commonly used, other atmospheric pressure ionization techniques can be less susceptible to matrix effects for certain compounds.[19] For estrogens, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) have been investigated and may offer advantages in specific applications.[19]
Quantitative Data Summary
The following tables summarize key quantitative data related to the LC-MS/MS analysis of this compound, providing a comparison of different analytical methods and their performance characteristics.
Table 1: Comparison of Analytical Performance for this compound Analysis
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.02 - 12.5 ng/mL | 1 pg/mL - 1.0 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (% CV) | 1.4 - 10.5% | < 10% |
| Accuracy (% Bias or Recovery) | 91.4 - 108.5% | 100.7 - 101.8% (Recovery) |
| Matrix Effects | Less Pronounced | More Pronounced |
Data compiled from various studies on estrogen analysis.[20]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound Analysis
This protocol is adapted from methods utilizing methyl tert-butyl ether (MTBE) for steroid extraction.[7][17]
-
Sample Aliquoting: Pipette 200-500 µL of the sample (e.g., serum, plasma) into a glass tube.[7]
-
Internal Standard Spiking: Add the this compound-d3 internal standard working solution to each sample.[7]
-
Extraction: Add 1 mL of MTBE (or a hexane:ethyl acetate (B1210297) mixture). Cap and vortex the tubes vigorously for 1-10 minutes to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.[7][17]
-
Phase Separation: Centrifuge at a moderate speed (e.g., 4,000 g) for 5-10 minutes to achieve a clear separation between the aqueous and organic layers.[7]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube. A second extraction of the remaining aqueous layer can be performed to improve recovery.[7]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a precise volume (e.g., 100 µL) of the initial mobile phase.[7]
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.[7]
Protocol 2: Solid-Phase Extraction (SPE) for this compound Analysis
This protocol provides a general workflow for SPE cleanup of this compound from biological samples.[7]
-
Sample Pre-treatment: Pipette 100-500 µL of the sample into a tube and add the this compound-d3 internal standard. Dilute the sample with a weak, acidic buffer (e.g., 0.1% formic acid in water) before loading.[7]
-
SPE Cartridge Conditioning: Condition the SPE sorbent by passing 1 mL of methanol (B129727) through it.[7]
-
Equilibration: Equilibrate the sorbent by passing 1 mL of deionized water. Ensure the sorbent bed does not dry out.[7]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).[7]
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound.
-
Elution: Elute this compound and the internal standard with 1 mL of a strong organic solvent, such as methanol or acetonitrile.[7]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase.[7]
-
Analysis: Vortex the reconstituted sample before injection into the LC-MS/MS system.[7]
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for mitigating matrix effects in this compound analysis.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for matrix effects in this compound analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Before you continue to YouTube [consent.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Validation of HPLC methods for Estriol quantification in pharmaceutical preparations
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) quantification of Estriol (B74026). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and validated method parameters to support researchers, scientists, and drug development professionals in achieving accurate and reliable results for this compound in pharmaceutical preparations.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Question: Why am I observing peak tailing or fronting for my this compound peak?
Answer: Peak asymmetry, such as tailing or fronting, is a common issue that can compromise quantification.[1] The causes can be chemical, instrumental, or related to the column itself.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample and reinjecting.
-
Column Degradation: The most common reasons for peak tailing are the deterioration of the packed bed in the column or unwanted interactions between this compound and active sites on the packing material.[2] Consider replacing the column if it has been used extensively.
-
Mismatched Solvents: Using a sample solvent (diluent) that is significantly stronger than the mobile phase can cause peak distortion.[3] Whenever possible, dissolve your sample in the mobile phase.[4] If solubility is an issue, ensure the injection volume is as small as possible.[3]
-
Improper pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape. Although this compound is a weakly acidic compound, ensure the mobile phase pH is consistent and appropriate for a reversed-phase method.
Question: My system pressure is fluctuating or consistently high. What should I do?
Answer: Pressure fluctuations or high backpressure can indicate a blockage or a leak in the system, affecting flow stability and retention times.[1][5]
-
Check for Blockages: The most common cause is a clog in the system.[5] Systematically check for blockages, starting from the column and moving backward.
-
Column Frit: Contaminants from the sample or mobile phase can clog the column inlet frit.[4] Try reversing the column and flushing it with a strong solvent (ensure the column is designed to handle reverse flow).
-
Tubing and Filters: Inspect tubing for kinks and check inline filters or frits, as these can become clogged over time.[5]
-
-
Look for Leaks: Inspect all fittings and connections for signs of leaks, particularly around the pump seals and injector. Leaks can cause pressure to drop or fluctuate.[1]
-
Degas Mobile Phase: Air bubbles in the pump can cause pressure fluctuations.[5] Ensure your mobile phase is properly degassed using sonication or an inline degasser.[1]
-
Worn Pump Seals: Over time, pump seals can wear out, leading to leaks and pressure instability.[4] Refer to your instrument's maintenance schedule for replacement.
Question: I'm experiencing a noisy or drifting baseline. How can I fix this?
Answer: A noisy or drifting baseline can interfere with the accurate integration of peaks, especially at low concentrations.
-
Mobile Phase Issues:
-
Contamination: Use high-purity HPLC-grade solvents. Contaminants, even at low levels, can create baseline noise, particularly in gradient elution.[4]
-
Inadequate Mixing: If using a mixture of solvents, ensure they are thoroughly mixed. For isocratic methods, pre-mixing the mobile phase can provide a more stable baseline than online mixing.
-
Degassing: Dissolved gases in the mobile phase can outgas in the detector flow cell, causing baseline noise.[1] Ensure solvents are properly degassed.
-
-
Detector Problems:
-
Dirty Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong, appropriate solvent.
-
Lamp Failure: A failing detector lamp (e.g., UV lamp) can cause a noisy baseline. Check the lamp's energy output and lifetime.
-
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting analysis. A slow-equilibrating column can cause the baseline to drift.[2]
Frequently Asked Questions (FAQs)
Question: What are the typical System Suitability Test (SST) parameters and acceptance criteria for an this compound HPLC method?
Answer: System Suitability Tests (SSTs) are performed before analysis to verify that the entire HPLC system is operating correctly.[6] For this compound analysis, typical SST parameters include:
-
Precision/Repeatability (%RSD): The relative standard deviation (RSD) of peak areas from replicate injections (typically 5 or 6) of a standard solution should be less than 2.0%.[6] Some methods have demonstrated %RSD values of ≤1.83%.[7]
-
Tailing Factor (T): The tailing factor, a measure of peak symmetry, should ideally be less than 2.0.[6] Well-optimized methods can achieve a tailing factor of ≤ 1.12.[7]
-
Theoretical Plates (N): This parameter measures column efficiency. A higher number indicates better efficiency. A common requirement is N > 2000. One validated method reported an efficiency of ≥ 2045.[7]
-
Resolution (Rs): If there are other compounds present (e.g., impurities, other hormones), the resolution between the this compound peak and the closest eluting peak should be greater than 2.0.
Question: What are the key validation parameters I need to assess for my this compound HPLC method according to ICH guidelines?
Answer: Method validation ensures that the analytical procedure is suitable for its intended purpose.[8] According to the International Conference on Harmonisation (ICH) Q2(R1) guidelines, the following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like excipients or degradation products.[8][9] This is often demonstrated by analyzing a placebo and performing forced degradation studies.[10]
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.999 is typically desired.[8]
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value. It is often determined by spike/recovery studies, with typical acceptance criteria between 98.0% and 102.0%.[8][11]
-
Precision: Assessed at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval with the same operator and equipment.
-
Intermediate Precision (Inter-day precision): Variation within the same laboratory on different days or with different analysts/equipment. For both, the Relative Standard Deviation (%RSD) should typically be less than 2.0%.[8]
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified. Often determined based on a signal-to-noise ratio of 3:1.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[7]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during normal usage.[8]
Question: How should I prepare samples of this compound from pharmaceutical creams or tablets?
Answer: Sample preparation aims to extract this compound from the pharmaceutical matrix and prepare a clean solution for injection.
-
For Tablets:
-
Weigh and finely powder a number of tablets to get a representative sample.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer the powder to a volumetric flask and add a suitable diluent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).[7]
-
Sonicate the flask to ensure complete dissolution of the this compound.[8]
-
Dilute to the final volume with the diluent, mix well, and allow any excipients to settle.
-
Filter an aliquot through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial.
-
-
For Creams:
-
Accurately weigh a portion of the cream equivalent to approximately 1 mg of this compound into a centrifuge tube.[8]
-
Add a measured volume of a suitable solvent (e.g., mobile phase or acetonitrile/water mixture).[8]
-
Vortex the tube vigorously (e.g., for 5 minutes) to disperse the cream.[8]
-
Sonicate (e.g., for 15 minutes) to facilitate the extraction of this compound into the solvent.[8]
-
Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to separate the liquid phase from insoluble excipients.[8]
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[8]
-
Further dilution with the mobile phase may be necessary to bring the concentration within the method's linear range.[8]
-
Experimental Protocols & Data
Detailed Experimental Protocol
This protocol describes a validated RP-HPLC method for the quantification of this compound in a pharmaceutical cream.
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.[8]
-
Chromatographic Conditions:
-
Preparation of Standard Solutions:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[8]
-
Working Standards (1-100 µg/mL): Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired linear range.[8]
-
-
Sample Preparation (Cream):
-
Accurately weigh a portion of the cream equivalent to ~1 mg of this compound into a 50 mL centrifuge tube.[8]
-
Add 20 mL of the mobile phase, vortex for 5 minutes, and sonicate for 15 minutes.[8]
-
Centrifuge at 4000 rpm for 10 minutes.[8]
-
Filter the supernatant through a 0.45 µm PTFE syringe filter.[8]
-
Dilute the filtered solution with the mobile phase to a final concentration within the method's linear range (e.g., to ~25 µg/mL).[8]
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes to achieve a stable baseline.[8]
-
Perform a blank injection (mobile phase).
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting peak area against concentration for the standards. Determine the this compound concentration in the samples from this curve.[8]
-
Data Tables
Table 1: Comparison of Validated HPLC Method Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)[8] | Phenomenex Gemini C18 (4.6 x 150 mm, 3 µm)[10] | C18 Column[7] |
| Mobile Phase | Acetonitrile:Water (40:60, v/v)[8] | Methanol:Water (65:35, v/v)[10] | Methanol:Water with 0.1% TFA (60:40, v/v)[7] |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[10] | Not Specified |
| Column Temp. | 30°C[8] | 40°C[10] | Not Specified |
| Detection | UV at 280 nm[8] | UV at 205 nm[10] | Fluorescence[7] |
| Run Time | 10 minutes[8] | 15 minutes[10] | < 5 minutes[7] |
| Retention Time | Not Specified | Not Specified | ~3.60 min[7] |
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Result Example |
| Specificity | No interference at the retention time of this compound | No interference from excipients or degradants observed[7][8] |
| Linearity (Range) | r² ≥ 0.999 | > 0.999 over 1 - 100 µg/mL[8] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0% - 102.0%[8] |
| Precision (% RSD) | ≤ 2.0% | Intra-day: ≤ 4.72%, Inter-day: ≤ 6.25%[7] |
| LOD | S/N Ratio ~3:1 | 0.1 µg/mL[8] |
| LOQ | S/N Ratio ~10:1 | 10 ng/mL[7] |
| Robustness | %RSD ≤ 2.0% for variations | Method found to be robust to small variations in mobile phase, flow rate, etc.[8] |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC method validation of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. lcms.cz [lcms.cz]
- 3. m.youtube.com [m.youtube.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. mastelf.com [mastelf.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ecommons.roseman.edu [ecommons.roseman.edu]
- 11. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low recovery of Estriol during sample extraction
Technical Support Center: Estriol Sample Extraction
Welcome to the technical support center for this compound sample preparation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low this compound recovery during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary reasons for low recovery of this compound during sample extraction?
Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common issues occur during the extraction phase, whether you are using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Key areas to investigate include incomplete hydrolysis of this compound conjugates (common in urine samples), suboptimal pH of the sample, inappropriate selection of extraction solvents or SPE cartridges, and matrix effects.[1][2]
Q2: I am using Solid-Phase Extraction (SPE) and experiencing low this compound recovery. How can I troubleshoot this?
Low recovery in SPE can be systematically diagnosed by collecting and analyzing the fractions from each step of the process (load, wash, and elution) to determine where the analyte is being lost.[3][4]
Here are the common culprits and their solutions:
-
Analyte Lost in the Loading Fraction (Breakthrough): This suggests that the this compound did not sufficiently bind to the SPE sorbent.[3][4]
-
Incorrect Sorbent: Ensure the sorbent chemistry (e.g., C18, mixed-mode) is appropriate for retaining estrogens.[2][5]
-
Improper Conditioning/Equilibration: The sorbent bed must be properly wetted with a conditioning solvent (e.g., methanol) and then equilibrated with a solvent similar to the sample matrix (e.g., water) before loading.[2][5] Failure to do so can lead to incomplete analyte binding.
-
Sample Solvent Too Strong: If the sample is dissolved in a solvent with high organic content, the this compound may have a greater affinity for the solvent than the sorbent and pass straight through.[3][4] Consider diluting the sample with a weaker solvent.[3]
-
Incorrect pH: The sample's pH should be adjusted to ensure this compound is in a neutral form, which enhances its retention on reverse-phase sorbents.[2][5]
-
High Flow Rate: Loading the sample too quickly reduces the interaction time between this compound and the sorbent. A slow, consistent flow rate of 1-2 mL/min is often recommended.[1][6]
-
Overloading: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through during loading.[2][4] If this is suspected, use a larger cartridge or reduce the sample volume.[2]
-
-
Analyte Lost in the Wash Fraction: This indicates that the wash solvent is too strong, prematurely eluting the this compound.[3][4]
-
Solution: Decrease the organic solvent percentage in your wash solution or use a weaker solvent altogether. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[2]
-
-
Analyte Not Found in Elution Fraction (Strong Retention): This means the elution solvent is not strong enough to desorb the this compound from the sorbent.[3][4]
-
Solution: Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent like methanol (B129727) or acetonitrile).[2][7] In some cases, a "soak step," where the elution solvent is allowed to sit in the sorbent bed for a few minutes, can improve recovery.[5][7]
-
Troubleshooting Workflow for Low SPE Recovery
Caption: A flowchart for troubleshooting low this compound recovery in SPE.
Q3: My this compound recovery is poor with Liquid-Liquid Extraction (LLE). What should I check?
For LLE, success hinges on maximizing the partitioning of this compound from the aqueous sample phase into the organic solvent phase.[8]
-
Solvent Choice: The organic solvent must be immiscible with your sample and have a high affinity for this compound. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) are commonly used.[9] The choice can be guided by this compound's physicochemical properties, such as its LogP value.[8]
-
pH Optimization: this compound is a weakly acidic compound. To ensure it is in its neutral, non-ionized form for optimal extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least two pH units below the pKa of its phenolic hydroxyl group.[8]
-
Emulsion Formation: Emulsions at the solvent interface can trap your analyte, leading to poor recovery and phase separation issues.[10] This is common with high-fat samples like serum or plasma.[10]
-
Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample (e.g., 7:1) can significantly improve recovery.[8]
Q4: I am working with urine or plasma samples. Is there a pre-treatment step I might be missing?
Yes, pre-treatment is critical for biological matrices.
-
Urine: A significant portion of this compound in urine is conjugated to glucuronide or sulfate (B86663) groups, making it highly water-soluble and difficult to extract.[11] Enzymatic hydrolysis using β-glucuronidase/sulfatase is a required step to cleave these conjugates and liberate free this compound before extraction.[6][12]
-
Plasma/Serum: These samples have a high protein content. These proteins can bind to this compound, preventing its extraction. A protein precipitation step, typically by adding a cold solvent like acetonitrile, is necessary to remove proteins before proceeding to SPE or LLE.[6]
Data Summary: Estrogen Extraction Performance
The following table summarizes typical performance data for various estrogen extraction methods. Note that recovery and sensitivity are highly dependent on the specific matrix, protocol, and instrumentation used.
| Preparation Method | Analyte(s) | Matrix | Extraction Recovery (%) | LOQ (pg/mL) |
| Protein Precipitation | E1, E2, E3 | Serum | 88 - 108 | 2.0 |
| Supported Liquid Ext. | Estrone, Estradiol | Serum | 102 - 106 | ~2.7 |
| Miniaturized SPE | E1, E2, E3 | Saliva | 67.0 - 85.6 | 1.0 |
| SPE (96-well) | 11 Steroids | Serum | 42 - 95 | Not Specified |
| LLE-based | Estradiol | Serum | Not Specified | 3.0 |
Table compiled from published performance data. E1=Estrone, E2=Estradiol, E3=this compound. LOQ = Limit of Quantification.[13]
Example Experimental Protocol: SPE for this compound from Plasma
This protocol provides a general guideline for extracting this compound from plasma. Optimization may be required for your specific application.
1. Sample Pre-treatment (Protein Precipitation)
-
To 1 mL of plasma in a polypropylene (B1209903) tube, add your internal standard (e.g., this compound-d3).
-
Add 2 mL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for SPE.[6]
2. Solid-Phase Extraction (using a C18 cartridge)
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge. Do not allow the sorbent to dry.[6]
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[6]
-
Loading: Load the supernatant from the pre-treatment step onto the cartridge at a slow, steady flow rate (1-2 mL/min).[6]
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent (e.g., 10-30% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 5 mL of a strong organic solvent (e.g., 100% methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.[6]
General SPE Workflow for this compound
Caption: A standard workflow for this compound extraction using SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. specartridge.com [specartridge.com]
- 3. silicycle.com [silicycle.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Isolation of crystalline this compound-3-glucuronide from human pregnancy urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Estriol Dosage for Neuroprotection Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing estriol (B74026) dosage in animal models for neuroprotection studies. It includes frequently asked questions, troubleshooting advice, data tables for dosage comparison, and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is a typical starting dose for this compound in neuroprotection studies using mouse models?
A1: The optimal dose of this compound can vary significantly depending on the specific animal model, the nature of the neurological injury, and the intended therapeutic window. For studies on experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, this compound has been shown to be effective at doses below those established for pregnancy.[1][2] Some studies have used 1.5 mg this compound pellets, which result in serum levels about one-half to one-third of those seen during pregnancy in mice.[3] It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions. The type of estrogen, dosage, and timing of administration are all critical factors that can influence the outcome.[4]
Q2: My this compound is difficult to dissolve for administration. What are the recommended vehicles?
A2: this compound, like other steroid hormones, is hydrophobic and has low solubility in aqueous solutions. For subcutaneous injections in mice, this compound can be dissolved in miglyol or sesame oil.[5][6] Pulsed administration of this compound dissolved in miglyol has been shown to effectively rescue phenotypes induced by ovariectomy.[5] When preparing solutions, ensure the this compound is fully dissolved before administration to prevent inaccurate dosing.
Q3: I am observing high variability in my experimental results. What could be the cause?
A3: High variability can stem from several factors. Inconsistent dosing due to poor solubility or administration technique is a common issue. The method of administration itself can also introduce variability; for instance, oral gavage can be stressful for the animal and may cause injury, affecting feeding behavior and overall health.[6] The timing of this compound administration relative to the induced injury is also critical; studies have shown that administration before the insult is often more effective than after.[2][7] Furthermore, the age and hormonal status of the animals (e.g., ovariectomized vs. intact) can significantly impact the results.[8]
Q4: What are the different methods for long-term this compound administration, and which is most reliable?
A4: For long-term studies, several methods are available, each with its pros and cons.
-
Subcutaneous Pellets: These are commonly used for sustained release. However, commercially available pellets can sometimes produce supraphysiological concentrations of estradiol (B170435), which may lead to adverse effects like urine retention and hydronephrosis.[9]
-
Silastic Capsules: These are a reliable method for achieving stable and physiological serum concentrations of estradiol for prolonged periods.[6][10] They are considered superior to commercial pellets in maintaining consistent hormone levels.[6]
-
Oral Administration: Mixing this compound with a palatable substance like Nutella can be a non-invasive method.[6] However, this method may lead to less precise dosing compared to other techniques.[5]
-
Osmotic Mini-pumps: These can provide continuous and controlled release of the hormone, overcoming the uncertainties of other methods.[5]
Q5: Should I use ovariectomized (OVX) or intact female animals for my study?
A5: The choice between OVX and intact females depends on the research question. Ovariectomy allows for strict control over fluctuating endogenous hormone levels, which is crucial when investigating the specific effects of exogenously administered this compound.[11] Studies have shown that ovariectomized rats treated with estradiol show reduced ischemic brain injury.[12] However, if the goal is to study the interaction of this compound with the natural hormonal cycle, intact animals would be more appropriate.
Quantitative Data Summary
The following tables summarize this compound and estradiol dosages used in various neuroprotection studies in animal models.
Table 1: this compound/Estradiol Dosage in Rodent Models of Neurological Disease
| Animal Model | Neurological Condition | Compound | Dosage and Administration Route | Key Findings | Reference |
| SJL Mice | Experimental Autoimmune Encephalomyelitis (EAE) | This compound | 1.5 mg pellets (subcutaneous) | Delayed onset and reduced severity of clinical disease. | [3] |
| B10.RIII Mice | EAE | This compound | Injections to mimic pregnancy levels | Delayed disease onset. | [13] |
| Ovariectomized Wistar Rats | Middle Cerebral Artery Occlusion (MCAO) | 17β-estradiol | 25 µg subcutaneous implant | Reduced infarction volume. | [12][14][15] |
| Male Wistar Rats | MCAO | 17β-estradiol | 25 µg or 100 µg subcutaneous implant | Reduced cortical and caudate infarction. | [16] |
| Ovariectomized Mice | General Estrogen Replacement | 17β-estradiol-3-benzoate | 0.05 µg or 0.15 µ g/mouse (subcutaneous injection every 4 days) | Restored body fat composition and bone mineral density. | [5] |
Detailed Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of this compound via Silastic Capsules in Mice
This protocol is adapted from methods demonstrated to produce stable, physiological serum concentrations.[6]
Materials:
-
This compound powder
-
Sesame oil (vehicle)
-
Silastic laboratory tubing (e.g., 1.57 mm inner diameter, 3.18 mm outer diameter)
-
Wooden applicator sticks
-
Syringe with a blunt-tip needle
-
Surgical instruments for subcutaneous implantation
Procedure:
-
Preparation of this compound Solution:
-
Thoroughly mix the desired amount of this compound in sesame oil. For physiological concentrations in mice, a concentration of 18-36 µg/mL is recommended.[6]
-
Ensure the this compound is completely dissolved. Gentle warming and vortexing can aid dissolution.
-
-
Preparation of Silastic Capsules:
-
Cut 2 cm lengths of silastic tubing.
-
Cut 3 mm lengths of wooden applicator sticks to serve as plugs.
-
Using forceps, insert one wooden plug into one end of the silastic tubing.
-
Using a syringe with a blunt-tip needle, fill the tubing with the this compound/sesame oil solution.
-
Insert a second wooden plug into the open end to seal the capsule.
-
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Make a small incision in the skin at the dorsal neck.
-
Bluntly dissect a small subcutaneous pocket.
-
Insert the prepared silastic capsule into the pocket.
-
Close the incision with wound clips or sutures.
-
Monitor the animal during recovery.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. Low-dose estrogen therapy ameliorates experimental autoimmune encephalomyelitis in two different inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ESTROGENS AND PROGESTERONE AS NEUROPROTECTANTS: WHAT ANIMAL MODELS TEACH US - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Video: Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration [jove.com]
- 12. 17beta-estradiol reduces stroke injury in estrogen-deficient female animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen induces a potent suppression of experimental autoimmune encephalomyelitis and collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. ahajournals.org [ahajournals.org]
Technical Support Center: Optimizing Cell-Based Assays for Studying Estriol's Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your cell-based assays for studying the effects of Estriol (B74026).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: High Well-to-Well Variability (High Coefficient of Variation - CV%)
-
Question: My results show high variability between wells in the same experiment. What could be the cause and how can I fix it?
-
Answer: High well-to-well variability can stem from several factors.[1] Here are the common causes and solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution is a primary source of variability.[1]
-
Solution: Ensure you have a single-cell suspension before seeding by mixing the cells thoroughly but gently. To avoid cell clumping, gently triturate the cell suspension. After plating, allow the plate to sit at room temperature for a brief period before incubation to ensure even settling of cells.[1]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting during the addition of reagents can introduce significant errors.[1]
-
Solution: Regularly calibrate your pipettes. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent tip immersion depth when pipetting.[1]
-
-
"Edge Effect": Wells on the perimeter of the microplate are prone to evaporation, which can alter the concentration of media components and test compounds.[1]
-
Solution: To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity.
-
-
Cell Clumping: Clumps of cells will lead to uneven growth and response to treatment.
-
Solution: Ensure a single-cell suspension is achieved before plating.[1]
-
-
Issue: Poor Assay Window (Low Signal-to-Background Ratio)
-
Question: I am observing a low signal-to-background ratio in my assay. How can I improve it?
-
Answer: A poor assay window can make it difficult to discern true effects from noise. Consider the following:
-
Suboptimal Cell Density: The number of cells per well can significantly impact the signal strength.
-
Inappropriate Incubation Time: The duration of this compound treatment may not be optimal for observing the desired effect.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration for your specific cell line and endpoint.[1]
-
-
Low this compound Activity or Concentration: The concentration of this compound may be too low to elicit a measurable response.
-
Solution: Verify the purity and activity of your this compound stock. Test a wider range of concentrations to ensure you are capturing the full dose-response curve.
-
-
High Background Signal: The assay reagents or media may be contributing to a high background signal.
-
Solution: Test different assay reagents and media formulations to identify sources of background noise. Ensure that the vehicle control used does not cause toxicity at the concentration used.[1]
-
-
Issue: Unexpected or No Cellular Response to this compound
-
Question: My cells are not responding to this compound treatment as expected. What are the possible reasons?
-
Answer: A lack of response can be due to several biological and technical factors:
-
Cell Line Suitability: The chosen cell line may not be appropriate for studying this compound's effects.
-
Rapid Metabolism of this compound: The cells may be metabolizing this compound into an inactive form too quickly.[3]
-
Solution: Consider using metabolic inhibitors to study the direct effects of the parent compound.[3]
-
-
Compound Permeability: this compound may not be effectively entering the cells or could be actively transported out.
-
Solution: Use appropriate controls to test for compound uptake and efflux.[3]
-
-
Vehicle Control Issues: The vehicle used to dissolve this compound could be causing toxicity at the concentration used.
-
Solution: Test the vehicle control for any cytotoxic effects on your cells. The final solvent concentration should be consistent across all wells and is typically kept at or below 0.1%.[4]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary sources of variability in cell-based assays for studying this compound?
-
A1: Variability in cell-based assays can arise from cellular factors (cell line integrity, passage number, cell health), reagents and culture conditions (serum batch variability, media composition), and the assay procedure itself (pipetting errors, incubation conditions).[1]
-
-
Q2: How important is the passage number of my cell line?
-
A2: The passage number is critical. High passage numbers can lead to genetic drift, altered morphology, and changes in growth rates and protein expression, which can affect how cells respond to stimuli like this compound.[1] It is advisable to use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[1]
-
-
Q3: What should I consider when choosing a cell line for my this compound studies?
-
A3: The most important factor is to ensure the cell line expresses measurable levels of the target, in this case, estrogen receptors (ERα and ERβ).[2] For example, T47D human breast cancer cells naturally express both ERα and ERβ.[5][6] While continuous cell lines are often easier to culture, primary cells may provide more physiologically relevant data.[1]
-
-
Q4: How can I be sure that the observed effects are specific to this compound's interaction with the estrogen receptor?
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Reporter Gene Activation
| This compound Concentration (M) | Luciferase Activity (Fold Induction vs. Vehicle) | Standard Deviation |
| 10-12 | 1.2 | ± 0.15 |
| 10-11 | 2.5 | ± 0.3 |
| 10-10 | 8.1 | ± 0.9 |
| 10-9 | 15.3 | ± 1.8 |
| 10-8 | 16.0 | ± 2.1 |
| 10-7 | 15.8 | ± 1.9 |
Note: This table presents representative data compiled from typical estrogen-responsive reporter gene assays. Actual results may vary depending on the cell line, reporter construct, and experimental conditions.[7]
Table 2: Effects of this compound on Cell Viability (MTT Assay)
| This compound Concentration (M) | Cell Viability (% of Vehicle Control) | Standard Deviation |
| 10-10 | 102 | ± 4.5 |
| 10-9 | 115 | ± 6.2 |
| 10-8 | 128 | ± 7.1 |
| 10-7 | 110 | ± 5.8 |
| 10-6 | 95 | ± 4.9 |
Note: This table illustrates a typical proliferative response to this compound at lower concentrations and potential cytotoxicity at higher concentrations. The specific response will be cell-type dependent.
Experimental Protocols
1. Estrogen-Responsive Reporter Gene Assay
This protocol is designed to quantify the activation of the estrogen receptor by this compound.
-
Cell Seeding:
-
Two days before the experiment, change the medium of T47D-KBluc cells (or another suitable ER-positive reporter cell line) to one containing charcoal-stripped fetal bovine serum (CD-FBS) to reduce background estrogenic activity.[8]
-
On the day of the experiment, harvest the cells and plate them in a 96-well white-wall, clear-bottom plate at a pre-optimized density (e.g., 50,000 cells per well) in media with CD-FBS.[8]
-
-
Compound Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or controls (e.g., vehicle, 17β-estradiol as a positive control).[8] The final concentration of the vehicle (e.g., ethanol) should not exceed 0.2%.[5]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Data is typically expressed as fold induction over the vehicle control.
-
2. Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed your chosen cell line in a 96-well plate at an optimized density and allow them to attach and recover for 24 hours.[4]
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing different concentrations of this compound and controls.
-
Incubate for a predetermined duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the treatment period, add MTT solution (e.g., 10 µL of 5 mg/mL solution to each well containing 100 µL of medium) and incubate for 2-4 hours at 37°C.[4]
-
Add solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan (B1609692) crystals.[4]
-
Incubate in the dark at room temperature for at least 2 hours.[4]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control.[4]
-
3. Western Blot for Protein Expression
This protocol is used to detect changes in the expression of specific proteins in response to this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound for the desired time.[9]
-
After treatment, wash the cells twice with ice-cold PBS.[9]
-
Add ice-cold RIPA buffer with protease inhibitors to each well, scrape the cells, and collect the lysate.[9]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant containing the protein extract.[9]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a suitable protein assay (e.g., BCA assay).
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[9]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane overnight at 4°C with a primary antibody against the protein of interest.[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and probe for a loading control protein (e.g., β-actin).[9]
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of this compound on growth, gene expression and estrogen response element activation in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Estriol and Estradiol Binding to Estrogen Receptors α and β
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of two endogenous estrogens, estriol (B74026) (E3) and estradiol (B170435) (E2), to the estrogen receptors alpha (ERα) and beta (ERβ). The information presented is supported by experimental data to facilitate a clear understanding of their distinct molecular interactions and potential physiological implications.
Executive Summary
Estradiol (E2) is the most potent endogenous estrogen and exhibits high binding affinity for both ERα and ERβ.[1] In contrast, this compound (E3) is considered a weaker estrogen with a significantly lower binding affinity for both receptor subtypes. Notably, this compound demonstrates a preferential binding to ERβ over ERα. These differences in binding affinity are critical determinants of their distinct biological activities and therapeutic profiles.
Data Presentation: Comparative Binding Affinities
The relative binding affinity (RBA) of a ligand is a measure of its ability to bind to a receptor relative to a reference ligand, in this case, estradiol, which is set at 100%.
| Ligand | Receptor | Relative Binding Affinity (RBA) (%) | Selectivity Preference |
| Estradiol (E2) | ERα | 100 | None |
| ERβ | 100 | ||
| This compound (E3) | ERα | ~10-15 | ERβ preferential |
| ERβ | ~20-60 |
Note: RBA values are compiled from multiple studies and may vary depending on the specific experimental conditions.
Experimental Protocols: Competitive Radioligand Binding Assay
The binding affinities of this compound and estradiol to ERα and ERβ are commonly determined using a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound (unlabeled estrogen) to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.
Materials:
-
Receptor Source: Purified recombinant human ERα or ERβ, or cytosol preparations from tissues rich in these receptors (e.g., rat uterus).
-
Radioligand: [³H]-17β-estradiol (a high-affinity radiolabeled estrogen).
-
Test Ligands: Unlabeled 17β-estradiol and this compound.
-
Assay Buffer: Tris-based buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Generalized Procedure:
-
Preparation of Reagents: Serial dilutions of the unlabeled test ligands (estradiol and this compound) and a fixed concentration of the radioligand are prepared in the assay buffer.
-
Incubation: A constant amount of the estrogen receptor preparation is incubated with a fixed concentration of the radiolabeled estradiol and varying concentrations of the unlabeled test ligands. The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is treated with a separation agent like hydroxylapatite slurry. The mixture is vortexed and incubated on ice. The hydroxylapatite, with the receptor-ligand complex bound to it, is then pelleted by centrifugation.
-
Washing: The pellet is washed multiple times with assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity in the final pellet, representing the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of Estradiol / IC50 of test compound) x 100.
Mandatory Visualizations
Estrogen Receptor Signaling Pathways
Estrogens mediate their effects through two primary pathways: a genomic pathway that involves the regulation of gene expression, and a non-genomic pathway that triggers rapid intracellular signaling cascades.
Caption: Comparative binding and signaling of Estradiol and this compound.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay for determining the binding affinity of estrogens to their receptors.
Caption: Workflow of a competitive radioligand binding assay.
References
A Comparative Analysis of Estriol and Estradiol on Gene Expression Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two endogenous estrogens, estriol (B74026) (E3) and estradiol (B170435) (E2), on gene expression profiles. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in endocrinology, oncology, and pharmacology.
Introduction
Estradiol (E2) is the most potent and prevalent estrogen in non-pregnant women, playing a crucial role in the regulation of the menstrual cycle and the development of female secondary sexual characteristics.[1][2] this compound (E3), on the other hand, is the predominant estrogen during pregnancy and is considered a weaker estrogen compared to estradiol.[1][2] Both hormones exert their effects by binding to estrogen receptors alpha (ERα) and beta (ERβ), which function as ligand-activated transcription factors that modulate the expression of target genes.[3][4] Understanding the distinct and overlapping gene regulatory networks of these two estrogens is critical for developing targeted therapies for hormone-dependent cancers and other estrogen-related conditions.
Comparative Gene Expression Analysis
Studies utilizing various cell line models, including the widely used estrogen receptor-positive breast cancer cell lines MCF-7 and T-47D, have demonstrated that both this compound and estradiol regulate a common set of genes. However, significant differences in their gene expression profiles have also been observed, reflecting their distinct biological potencies and receptor binding affinities.
Estradiol is known to robustly regulate a large number of genes involved in cell proliferation, cell cycle progression, and signaling pathways. In contrast, this compound, at physiological concentrations, often elicits a weaker or partial response on the same set of genes. However, at higher concentrations, this compound has been shown to exert significant mitogenic effects and regulate the expression of key proliferation-associated genes.
A study on MCF-7 and T-47D breast cancer cell lines demonstrated that this compound, at concentrations of 10-9 M and higher, induced cell proliferation and upregulated the expression of several estrogen-responsive genes, including the progesterone (B1679170) receptor (PR) and cell cycle regulators such as cyclin A2, cyclin B1, Ki-67, c-myc, and b-myb.[5]
Table 1: Comparative Regulation of Key Estrogen-Responsive Genes by Estradiol and this compound
| Gene | Function | Estradiol (E2) Regulation | This compound (E3) Regulation | Cell Line | Reference |
| PR (PGR) | Progesterone Receptor | Up-regulated | Up-regulated | MCF-7, T-47D | [5] |
| Cyclin A2 (CCNA2) | Cell Cycle Progression | Up-regulated | Up-regulated | MCF-7, T-47D | [5] |
| Cyclin B1 (CCNB1) | Cell Cycle Progression | Up-regulated | Up-regulated | MCF-7, T-47D | [5] |
| Ki-67 (MKI67) | Proliferation Marker | Up-regulated | Up-regulated | MCF-7, T-47D | [5] |
| c-myc (MYC) | Transcription Factor, Proliferation | Up-regulated | Up-regulated | MCF-7, T-47D | [5] |
| b-myb (MYBL2) | Transcription Factor, Cell Cycle | Up-regulated | Up-regulated | MCF-7, T-47D | [5] |
| GREB1 | Estrogen-induced Growth Regulator | Up-regulated | - | MCF-7 | [6] |
| TFF1 (pS2) | Trefoil Factor 1 | Up-regulated | - | MCF-7 | [6] |
Note: This table represents a selection of genes reported in the literature. The magnitude of regulation can vary depending on the experimental conditions, including hormone concentration and treatment duration. A dash (-) indicates that data for that specific condition was not provided in the cited source.
Signaling Pathways
Estrogens mediate their effects on gene expression through two primary signaling pathways: the classical genomic pathway and the non-genomic pathway.
Classical Genomic Pathway: In this pathway, estrogens diffuse across the cell membrane and bind to ERα or ERβ in the cytoplasm or nucleus.[3][4] This binding triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estrogen-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.[3][4]
Non-Genomic Pathway: This pathway involves rapid, non-transcriptional effects initiated at the cell membrane. A subpopulation of estrogen receptors located at the plasma membrane can, upon estrogen binding, activate various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[7][8] These kinase cascades can then phosphorylate and modulate the activity of various downstream transcription factors, ultimately influencing gene expression.[7][8]
Caption: Estrogen Signaling Pathways.
Experimental Protocols
The following section outlines a generalized experimental workflow for the comparative analysis of this compound and estradiol on gene expression profiles in cell culture models.
1. Cell Culture and Hormone Treatment
-
Cell Lines: MCF-7 or T-47D (ER-positive breast cancer cell lines) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Hormone Deprivation: Prior to hormone treatment, cells are cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped FBS for 3-5 days to deplete endogenous steroids.
-
Hormone Treatment: Cells are treated with desired concentrations of estradiol (e.g., 1 nM to 100 nM) or this compound (e.g., 10-12 M to 10-7 M) or vehicle control (e.g., ethanol) for a specified duration (e.g., 6, 24, or 48 hours).
2. RNA Isolation and Quality Control
-
Total RNA is extracted from the treated and control cells using a suitable method such as TRIzol reagent or a column-based kit.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and integrity is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3. Gene Expression Analysis
-
RNA-Sequencing (RNA-Seq):
-
Library Preparation: Poly(A) selection is performed to enrich for mRNA, followed by cDNA synthesis and library construction using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Sequencing: Libraries are sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated by each hormone treatment compared to the vehicle control.
-
-
Microarray Analysis:
-
cDNA Labeling and Hybridization: RNA is reverse transcribed into cDNA, which is then labeled with fluorescent dyes (e.g., Cy3 and Cy5). The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Extraction: The microarray is scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
This technique is used to validate the results from RNA-Seq or microarray analysis for a select number of genes.
-
RNA is reverse transcribed to cDNA, and qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.
-
Caption: Experimental Workflow.
Conclusion
Both estradiol and this compound play significant roles in regulating gene expression through their interaction with estrogen receptors. While estradiol is a potent activator of a broad range of genes, particularly those involved in cell proliferation, this compound exhibits a more nuanced profile, acting as a weaker agonist. The choice of cell line, hormone concentration, and duration of treatment are critical factors that influence the observed gene expression profiles. The methodologies and data presented in this guide provide a framework for researchers to design and interpret experiments aimed at further elucidating the distinct and overlapping mechanisms of action of these two important estrogens. This knowledge is fundamental for the development of more selective and effective therapies for a variety of hormone-dependent diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. shop.miracare.com [shop.miracare.com]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on growth, gene expression and estrogen response element activation in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Differential effects of Estriol on ERα-positive vs. ERβ-positive cell lines
A Comparative Guide to the Differential Effects of Estriol (B74026) on ERα-Positive and ERβ-Positive Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced effects of estrogenic compounds on different estrogen receptor (ER) subtypes is paramount. This compound (E3), a primary estrogen during pregnancy, exhibits distinct activities depending on whether it interacts with Estrogen Receptor alpha (ERα) or Estrogen Receptor beta (ERβ). This guide provides a comparative analysis of this compound's effects on cell lines predominantly expressing one of these receptor subtypes, supported by experimental data and detailed protocols.
Introduction
Estrogen receptors ERα and ERβ are ligand-activated transcription factors that mediate the physiological and pathological effects of estrogens. While structurally similar, they often elicit different, and sometimes opposing, cellular responses. ERα is frequently associated with promoting cell proliferation, particularly in the context of breast cancer, whereas ERβ is often considered to have anti-proliferative and pro-apoptotic functions.[1] this compound, while being a weaker estrogen than estradiol (B170435) (E2), demonstrates potent biological activity, and its differential effects on ERα and ERβ signaling are of significant interest for therapeutic development.
Quantitative Data Presentation
The following tables summarize the differential effects of this compound and the general activities of ERα and ERβ on cell proliferation and gene expression, based on available experimental data.
Table 1: Effect of this compound on Cell Proliferation in ERα-Positive Cell Lines
| Cell Line | This compound (E3) Concentration | Proliferative Effect | Assay Type |
| MCF-7 | 10⁻⁹ M | Significant increase in cell proliferation | Cell Culture Assay |
| T-47D | 10⁻⁹ M | Significant increase in cell proliferation | Cell Culture Assay |
Data compiled from a study demonstrating this compound's potent mitogenic effects on ERα-positive breast cancer cells.[2]
Table 2: Differential Regulation of Key Genes by ERα and ERβ Activation
| Gene | Effect of ERα Activation | Effect of ERβ Activation |
| Proliferation Promoters | ||
| c-myc | Upregulation | Downregulation or no effect |
| Cyclin D1 | Upregulation | Downregulation |
| Cyclin A2 | Upregulation | Downregulation |
| Cyclin B1 | Upregulation | No significant effect reported |
| Ki-67 | Upregulation | Downregulation |
| Cell Cycle Inhibitors | ||
| p21 (WAF1/CIP1) | Downregulation (in some contexts) | Upregulation |
| p27 (Kip1) | Downregulation | Upregulation |
This table represents a synthesis of findings on the general roles of ERα and ERβ in gene regulation. This compound has been shown to upregulate c-myc, cyclin A2, and cyclin B1 in ERα-positive cells.[2][3] Conversely, ERβ activation is known to upregulate p21 and p27, leading to cell cycle arrest.[4][5]
Signaling Pathways
The differential effects of this compound are rooted in the distinct signaling cascades initiated by ERα and ERβ.
ERα-Mediated Proliferative Signaling
Upon this compound binding, ERα typically forms a homodimer and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes. This leads to the recruitment of co-activators and the initiation of transcription of genes that drive the cell cycle forward, such as c-myc and cyclin D1. This classical genomic pathway is central to the proliferative effects observed in ERα-positive cells.
ERβ-Mediated Anti-Proliferative Signaling
In contrast, this compound-bound ERβ can inhibit proliferation. This can occur through several mechanisms, including the recruitment of co-repressors to EREs of pro-proliferative genes, thereby inhibiting their transcription. Additionally, ERβ can upregulate the expression of cell cycle inhibitors like p21 and p27, which leads to cell cycle arrest, typically at the G1/S or G2/M transition.[3][6]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of ERα-positive MCF-7 cells.
Detailed Steps:
-
Cell Seeding: MCF-7 cells are cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids. Cells are then seeded into 96-well plates at a density of approximately 400 cells per well.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 10⁻¹² M to 10⁻⁷ M), a vehicle control (e.g., ethanol), and a positive control (e.g., 17β-estradiol).
-
Incubation: The plates are incubated for a period of 5-6 days to allow for cell proliferation.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Analysis: The data is normalized to the vehicle control to determine the percentage of proliferation at each this compound concentration.
Western Blot for Cyclin D1 Expression
This protocol details the steps to measure the expression of the proliferation marker Cyclin D1 in response to this compound treatment.
-
Cell Lysis: MCF-7 cells are cultured and treated with this compound (e.g., 10⁻⁹ M) for a specified time (e.g., 24 hours). The cells are then washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for Cyclin D1. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity for Cyclin D1 is normalized to the loading control for quantitative comparison.
Conclusion
The cellular response to this compound is highly dependent on the predominant estrogen receptor subtype expressed. In ERα-positive cell lines, this compound acts as a potent mitogen, stimulating cell proliferation and the expression of key cell cycle-promoting genes. Conversely, the established role of ERβ as a negative regulator of proliferation suggests that in ERβ-positive cells, this compound would likely exert anti-proliferative or pro-apoptotic effects, potentially through the upregulation of cell cycle inhibitors. This differential activity underscores the importance of considering the ERα/ERβ ratio in target tissues and highlights the potential for developing ERβ-selective agonists for therapeutic applications where inhibition of cell growth is desired.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on growth, gene expression and estrogen response element activation in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Down-regulation of p21WAF1/CIP1 or p27Kip1 abrogates antiestrogen-mediated cell cycle arrest in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Regulation of Cell Cycle Progression by Estrogen: Regulation of Cdk Inhibitors and Cdc25A Independent of Cyclin D1-Cdk4 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERα and ERβ Homodimers in the Same Cellular Context Regulate Distinct Transcriptomes and Functions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-proliferative Effects of Estriol in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Estriol against Estradiol and Tamoxifen in various cancer cell lines. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Comparative Analysis of Anti-proliferative Effects
The anti-proliferative activities of this compound, Estradiol, and Tamoxifen were evaluated across estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | Estrogen Receptor Status | IC50 (µM) |
| This compound | MCF-7 | ER+ | Mitogenic at 10⁻³ µM and higher |
| T-47D | ER+ | Mitogenic at 10⁻³ µM and higher | |
| MDA-MB-231 | ER- | High concentration required for inhibition | |
| Estradiol | MCF-7 | ER+ | Proliferative |
| T-47D | ER+ | Proliferative | |
| MDA-MB-231 | ER- | - | |
| Tamoxifen | MCF-7 | ER+ | ~10 - 40.78[1][2] |
| T-47D | ER+ | - | |
| MDA-MB-231 | ER- | ~2230[1] |
Note: this compound exhibits a biphasic effect in ER+ cell lines, acting as a mitogen at lower concentrations and showing potential inhibitory effects at very high, non-physiological concentrations. Estradiol is a potent proliferative agent in ER+ cells. Tamoxifen is effective in ER+ cells but shows significant resistance in ER- cells.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the replication and validation of these findings.
Cell Culture
-
MCF-7 and T-47D (ER+): These cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MDA-MB-231 (ER-): This cell line was maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of the test compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of this compound, Estradiol, or Tamoxifen. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.
Protein Quantification (Bradford Assay)
Total protein concentration in cell lysates can be determined using the Bradford assay to normalize cell numbers in other assays.
-
Standard Preparation: A standard curve was prepared using bovine serum albumin (BSA) at concentrations ranging from 0 to 20 µg/mL.
-
Sample Preparation: Cell lysates were appropriately diluted in PBS.
-
Bradford Reagent Addition: 200 µL of Bradford reagent was added to 10 µL of each standard and sample in a 96-well plate.
-
Incubation: The plate was incubated at room temperature for 5 minutes.
-
Absorbance Measurement: The absorbance was measured at 595 nm.
-
Concentration Determination: The protein concentration of the samples was calculated based on the BSA standard curve.
Signaling Pathways
The differential effects of this compound, Estradiol, and Tamoxifen are mediated through their interaction with estrogen receptors and subsequent modulation of downstream signaling pathways.
Estrogen Signaling Pathway
Estrogens, including this compound and Estradiol, primarily exert their effects through two main pathways: a genomic pathway involving nuclear estrogen receptors (ERα and ERβ) and a non-genomic pathway involving membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor (GPER).[3][4][5]
Caption: Estrogen signaling pathways leading to cell proliferation and survival.
Tamoxifen Signaling Pathway
Tamoxifen acts as a selective estrogen receptor modulator (SERM). In ER+ breast cancer cells, it competitively binds to ERα, blocking the proliferative signals of estrogen. However, resistance can develop through the activation of alternative signaling pathways.[6][7][8]
Caption: Tamoxifen's mechanism of action and resistance pathways.
Experimental Workflow
The overall workflow for validating the anti-proliferative effects of these compounds is depicted below.
Caption: Workflow for assessing the anti-proliferative effects of test compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
A comparative study of the in vivo potency of Estriol and Estradiol
A Comparative In Vivo Analysis of Estriol (B74026) and Estradiol (B170435) Potency
Published: December 16, 2025
This guide provides a detailed comparison of the in vivo potency of this compound (E3) and Estradiol (E2), two of the three major endogenous estrogens. While both hormones play crucial roles in female physiology, their potencies and mechanisms of action differ significantly. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Estradiol is the most potent and prevalent estrogen during a woman's reproductive years, while this compound is the dominant estrogen during pregnancy.[1][2] In non-pregnant states, Estradiol is approximately 100-fold more potent than this compound when administered via subcutaneous injection in mice.[2] This difference in potency is a critical factor in their therapeutic applications, particularly in hormone replacement therapy (HRT).[3][4]
Quantitative Data Summary
The relative potency of this compound and Estradiol is rooted in their differing affinities for estrogen receptors (ER) and their subsequent pharmacokinetics in vivo.
Table 1: Comparative Receptor Binding Affinity
| Parameter | Estradiol (E2) | This compound (E3) | Citation |
| Relative Affinity for ERα | High | Lower than E2 | [5] |
| Relative Affinity for ERβ | High | Higher affinity than for ERα | [5] |
| Binding Strength to ERα vs ERβ | Binds with equal strength | Binds to ERβ more tightly than ERα | [5] |
| Dissociation Rate from Receptor | Slow | Much faster than E2 | [6] |
| Relative Affinity (Human Endometrial Cells) | 100% | ~12% of Estradiol | [7] |
Table 2: Summary of Comparative In Vivo Effects
| In Vivo Assay / Effect | Estradiol (E2) | This compound (E3) | Citation |
| Uterotrophic Effect (Uterine Growth) | Potent stimulator | Weak stimulator; considered short-acting unless concentrations are sustained. | [7] |
| Vaginal Cornification | Induces potent and persistent cornification. | Effective, particularly in local applications for vaginal atrophy. | [3][4][8] |
| Bone Mineral Density (BMD) | Crucial for maintaining BMD; effective in preventing postmenopausal bone loss. | Effective in increasing BMD in postmenopausal women, though may be less potent than E2. | [9][10][11] |
| General In Vivo Potency | The most potent endogenous estrogen. | Considered a weaker estrogen, approximately 8-10% as potent as E2. | [1][12] |
Signaling Pathway and Experimental Workflow
Visualizations of the estrogen signaling pathway and a standard in vivo assay workflow provide a clearer understanding of the mechanisms and methodologies involved in potency assessment.
Estrogen Signaling Pathway
Estrogens exert their effects primarily by binding to two types of nuclear estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3] The binding of the hormone to its receptor induces a conformational change, leading to dimerization and translocation to the nucleus. Inside the nucleus, the hormone-receptor complex binds to Estrogen Response Elements (EREs) on the DNA, modulating the transcription of target genes. The differential binding affinities of Estradiol and this compound to ERα and ERβ contribute to their distinct biological effects.[5]
Uterotrophic Assay Experimental Workflow
The uterotrophic assay is a standard in vivo method for determining the estrogenic or anti-estrogenic activity of a substance.[13][14] It relies on the measurement of uterine weight increase in immature or ovariectomized female rodents following administration of the test compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo assays used to compare this compound and Estradiol.
Rodent Uterotrophic Assay
This assay is a primary in vivo test for assessing estrogenic activity by measuring the proliferative effect of a compound on uterine tissue.[14]
-
Animal Model: Immature, female weanling rats (e.g., Sprague-Dawley or Wistar), approximately 21-22 days old at the start of dosing.[13] Alternatively, ovariectomized adult rodents can be used.
-
Housing: Animals are housed in controlled conditions (temperature, humidity, light/dark cycle) and provided with a standard diet low in phytoestrogens.
-
Groups:
-
Vehicle Control (e.g., corn oil)
-
Positive Control (Estradiol at various doses)
-
Test Groups (this compound at various doses)
-
-
Administration: The test substance is typically administered daily for three consecutive days via oral gavage or subcutaneous injection.[13] The vehicle used should be one in which the compounds are soluble and stable.
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The body weight is recorded, and the uterus is carefully excised, stripped of adherent fat and connective tissue, and weighed (wet weight). The uterine horns may be nicked and blotted to remove luminal fluid before weighing.
-
Data Analysis: The mean uterine weight for each group is calculated and statistically compared to the vehicle control group. A significant increase in uterine weight relative to the control group indicates estrogenic activity. Dose-response curves can be generated to compare the potencies of Estradiol and this compound.
Vaginal Cornification Assay
This assay assesses estrogenic activity by observing changes in the vaginal epithelium, specifically the process of cornification (or keratinization).
-
Animal Model: Ovariectomized adult female mice or rats are typically used to eliminate the influence of endogenous hormones.
-
Administration: Similar to the uterotrophic assay, test compounds are administered daily.
-
Endpoint Measurement:
-
Daily vaginal smears are collected by gentle lavage of the vagina with a small amount of saline.
-
The collected cells are placed on a microscope slide, stained (e.g., with Giemsa or Papanicolaou stain), and examined under a microscope.
-
The cell types are classified into leukocytes, nucleated epithelial cells, and cornified (anucleated) epithelial cells.
-
-
Data Analysis: A positive estrogenic response is characterized by a predominance of cornified epithelial cells, indicating the proliferation and stratification of the vaginal epithelium.[8] The potency can be assessed by the dose required to induce a fully cornified smear and the duration of this effect.
Conclusion
The in vivo experimental data consistently demonstrate that Estradiol (E2) is a significantly more potent estrogen than this compound (E3). This difference is attributed to its higher binding affinity for estrogen receptors and a slower dissociation rate, leading to a more sustained and robust biological response in tissues like the uterus.[6][7] While this compound is considered a weaker, short-acting estrogen, it still demonstrates clear estrogenic effects, particularly on the vaginal epithelium and in preserving bone mineral density.[3][9] The choice between Estradiol and this compound for therapeutic use depends on the desired clinical outcome, balancing the need for systemic potency against the potential for more localized or targeted effects with a potentially different safety profile.[3][4] This guide provides the foundational data and methodologies for researchers to further explore and leverage the distinct in vivo properties of these two important hormones.
References
- 1. shop.miracare.com [shop.miracare.com]
- 2. Estrogen - Wikipedia [en.wikipedia.org]
- 3. This compound vs. estradiol: Differences, similarities, and which is better for you [singlecare.com]
- 4. internationaldrugmart.com [internationaldrugmart.com]
- 5. womensinternational.com [womensinternational.com]
- 6. This compound and estradiol interactions with the estrogen receptor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biology and receptor interactions of this compound and this compound derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistent vaginal cornification in mice treated with estrogen prenatally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effect of this compound and bone mineral density of lumbar vertebrae in elderly and postmenopausal women] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of this compound and bone mineral density of lumbar vertebrae in elderly and postmenopausal women]. | Semantic Scholar [semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound vs. Estradiol: What Every Woman Needs to Know About Their Oestrogen — Ivoryrose Physiotherapy [ivoryrosephysio.com.au]
- 13. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-validation of Estriol quantification methods (HPLC vs. GC-MS)
For researchers, scientists, and drug development professionals, the accurate quantification of estriol (B74026) is critical for applications ranging from clinical monitoring to pharmaceutical quality control. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.
Performance Comparison
The choice between HPLC and GC-MS for this compound analysis often depends on the specific requirements of the study, such as the required sensitivity, sample matrix, and desired throughput. Both methods offer high levels of precision and accuracy when properly validated. Below is a summary of key performance metrics compiled from various studies.
| Validation Parameter | HPLC | GC-MS |
| Linearity Range | 10 - 400 ng/mL[1] | 12.5 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.99[1] |
| Limit of Quantification (LOQ) | 10 ng/mL[1] | 12.5 ng/mL[1] |
| Intra-day Precision (%RSD) | ≤ 4.72%[1] | ≤ 4.72%[1] |
| Inter-day Precision (%RSD) | ≤ 6.25%[1] | ≤ 6.25%[1] |
| Accuracy (% Recovery) | 98.0% - 102.0%[2] | 91.4% - 108.5%[3] |
Experimental Workflows
The general workflows for this compound quantification by HPLC and GC-MS are outlined below. A key difference is the requirement of a derivatization step for GC-MS to increase the volatility of this compound.
Experimental Protocols
Adherence to validated experimental protocols is essential for obtaining accurate and reproducible results. The following sections detail representative methodologies for both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in pharmaceutical preparations.[2]
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.[2]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: Acetonitrile:Water (40:60, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 30°C.[2]
-
Detection: UV at 280 nm.[2]
-
Run Time: 10 minutes.[2]
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard, dissolve, and dilute to 10 mL with the mobile phase.[2]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1 - 100 µg/mL).[2]
-
Sample Preparation (Cream): Accurately weigh a portion of the cream equivalent to about 1 mg of this compound into a centrifuge tube. Add 20 mL of the mobile phase, vortex for 5 minutes, and sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes and filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered solution to a final concentration within the linear range.[2]
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions and prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and specific for the analysis of this compound in biological matrices and pharmaceutical preparations.[4]
1. GC-MS Conditions:
-
GC System: Agilent 6890N or equivalent.
-
Mass Selective Detector: Agilent 5973 series or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[4]
-
Injector Temperature: 250-280°C.[4]
-
Injection Volume: 1-2 µL in splitless mode.[4]
-
Oven Temperature Program: Initial temperature of 140-150°C, hold for 1 minute, then ramp to 310°C at 40°C/min and hold for 2.5 minutes.[1][4]
-
MS Detection: Selected Ion Monitoring (SIM) mode with m/z 504 for the this compound derivative.[1]
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 ng/mL): Prepare a stock solution of this compound in acetonitrile.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 12.5 to 500 ng/mL.[1]
-
Sample Preparation and Derivatization:
-
For biological samples, spike with an internal standard (e.g., this compound-d3), perform enzymatic hydrolysis if necessary, and extract the this compound.[4][5] Evaporate the solvent to dryness.[5]
-
To the dried residue of standards and samples, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.[4]
-
Heat the tightly capped vials at 60-75°C for 30-45 minutes to form the tris-trimethylsilyl (TMS) ether derivative.[4]
-
3. Analysis Procedure:
-
Inject the derivatized standards and samples into the GC-MS system.
-
Construct a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard (if used) against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.[4]
Conclusion
Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two will be guided by the specific analytical needs. HPLC with UV or fluorescence detection is a straightforward and widely available technique suitable for routine analysis in less complex matrices like pharmaceutical formulations.[2][6] GC-MS, while requiring an additional derivatization step, offers very high specificity and sensitivity, making it ideal for complex biological matrices where trace levels of this compound need to be accurately measured.[4][7] The validation data presented demonstrates that both methods can achieve excellent linearity, precision, and accuracy, ensuring their suitability for regulated environments.[8][9][10]
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. nalam.ca [nalam.ca]
- 10. fda.gov [fda.gov]
Shifting Tides: A Comparative Analysis of Estriol and Progesterone in Modulating Neuroinflammation in EAE Models
For researchers and drug development professionals navigating the complex landscape of neuroinflammatory and demyelinating diseases, the immunomodulatory potential of sex hormones offers a promising frontier. This guide provides a comprehensive comparison of the effects of Estriol (B74026) (E3) and Progesterone (B1679170) (P4) in Experimental Autoimmune Encephalomyelitis (EAE), the most widely used animal model for multiple sclerosis (MS). Drawing upon key experimental data, we dissect their distinct and overlapping mechanisms in mitigating disease severity.
Pregnancy, a state characterized by high levels of both estrogens and progesterone, has long been associated with a significant reduction in relapse rates in women with MS.[1][2] This clinical observation has spurred extensive research into the therapeutic potential of these hormones. Both this compound, a weak estrogen that is abundant during pregnancy, and Progesterone have demonstrated immunomodulatory and neuroprotective properties in EAE models.[3][4][5] This guide will delve into the experimental evidence to provide a clear comparison of their effects on the immune system and the central nervous system (CNS).
Comparative Efficacy and Clinical Outcomes in EAE
Both this compound and Progesterone have been shown to ameliorate the clinical course of EAE, leading to reduced disease severity and delayed onset. However, the timing and nature of their administration in experimental settings can influence outcomes.
| Parameter | This compound | Progesterone |
| EAE Clinical Score | Significant reduction in peak and cumulative disease scores.[4][6] | Reduced peak disease scores and cumulative disease indices.[3][7] |
| Disease Onset | Can delay the onset of clinical signs. | Can delay disease onset when administered as a pretreatment.[8] |
| CNS Inflammation | Decreases inflammatory infiltrates in the spinal cord.[9] | Reduces inflammatory lesions and cellular infiltration in the spinal cord.[3][7] |
| Demyelination | Prevents demyelination and can promote remyelination.[9][10] | Decreases the loss of myelin basic protein (MBP) and proteolipid protein (PLP), and can promote remyelination.[8][11] |
| Neuroprotection | Reduces gray matter atrophy, neuronal loss, and axonal transection.[12] | Exerts neuroprotective effects, reducing axonal damage.[13] |
Mechanistic Insights: A Tale of Two Hormones
While both hormones converge on the common goal of suppressing neuroinflammation, their immunomodulatory pathways exhibit distinct characteristics. This compound primarily acts through estrogen receptors (ERα and ERβ), with a higher affinity for ERβ, which is thought to mediate many of its neuroprotective effects.[10][14] Progesterone's effects are mediated through progesterone receptors (PR) present on various immune and neural cells.[15]
The Immunomodulatory Landscape
The following table summarizes the key immunomodulatory effects of this compound and Progesterone on different immune cell populations and their cytokine profiles.
| Immune Cell/Cytokine | Effect of this compound | Effect of Progesterone |
| T Helper (Th) Cells | Promotes a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 phenotype.[1][2][16] | Steers T-cells towards a Th2 dominant phenotype.[15][16] |
| Regulatory T cells (Tregs) | Upregulates FoxP3, leading to an increase in CD4+CD25+ Treg cells.[2][16] | Promotes Treg lymphocyte differentiation.[17] |
| Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-17, IL-2) | Decreases levels of IFN-γ, TNF-α, and other pro-inflammatory cytokines.[1][15][18] | Decreases secretion of IL-2 and IL-17.[3][7] Reduces TNF-α positive cells.[8] |
| Anti-inflammatory Cytokines (IL-10, IL-4, IL-5) | Increases production of IL-10, IL-4, and IL-5.[16][17] | Increases production of IL-10.[3][7] |
| B Cells | Can negatively affect B-cell precursor development.[2] | Increases the number of CD19+ B cells, which may contribute to increased IL-10.[3][7] |
| Dendritic Cells (DCs) | Reduces the ability of DCs to present antigens to T cells.[15][16] | Inhibits DCs.[15][16] |
| Macrophages/Microglia | Reduces the number of macrophages and modulates microglial reactivity.[5][16] | Decreases reactive microglia and the microglial marker CD11b.[13] |
| Natural Killer (NK) Cells | Not a primary reported mechanism. | Inhibits NK cells.[15] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these hormones on the immune system, the following diagrams illustrate their key signaling pathways and a typical experimental workflow for their evaluation in EAE models.
References
- 1. Treatment of multiple sclerosis with the pregnancy hormone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Estrogen and Progesterone on Different Immune Cells Related to Multiple Sclerosis - Caspian Journal of Neurological Sciences [cjns.gums.ac.ir]
- 3. PROGESTERONE TREATMENT REDUCES DISEASE SEVERITY AND INCREASES IL-10 IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Estrogen Receptor Regulates EAE Through Upregulation of Programmed Death 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen and Testosterone Therapies in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Progesterone treatment reduces disease severity and increases IL-10 in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of estrogens and androgens in CNS inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen receptor-beta ligand treatment after disease onset is neuroprotective in the multiple sclerosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progesterone down-regulates spinal cord inflammatory mediators and increases myelination in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determining the neuroprotective role of this compound in experimental autoimmune encephalomyelitis - Cassandra Meyer [grantome.com]
- 13. Neuroprotective effects of progesterone in chronic experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Effects of Estrogen and Progesterone on Different Immune Cells Related to Multiple Sclerosis - Caspian Journal of Neurological Sciences [cjns.gums.ac.ir]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Treatment with an Estrogen Receptor α Ligand Is Neuroprotective in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Estriol and Estradiol in Promoting Myelin Repair: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Estriol (B74026) (E3) and Estradiol (B170435) (E2) in promoting myelin repair. This document synthesizes preclinical and clinical data to delineate the efficacy, mechanisms of action, and experimental considerations for each compound.
Estrogen-based therapies are emerging as a promising strategy for neuroprotection and remyelination in demyelinating diseases such as multiple sclerosis (MS). Among the estrogens, this compound and Estradiol have garnered significant attention for their potential to mitigate neurodegeneration and promote the regeneration of myelin sheaths. This guide offers a comparative analysis of their efficacy, drawing upon key experimental findings.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical and clinical studies investigating the effects of this compound and Estradiol on myelin repair and related pathological features of demyelinating disease.
| Parameter | This compound | Estradiol | Study Model | Key Findings |
| Clinical Score | Reduced disease severity | Not explicitly quantified in direct comparison | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | This compound treatment after disease onset reduced clinical severity in EAE mice.[1] |
| Myelin Damage | Significantly less myelin damage in the brain | Significantly decreased damage to the myelin sheath | EAE mouse model & Viral model of progressive MS | This compound-treated mice showed significantly less myelin damage compared to placebo.[1] In a viral model, only estradiol significantly reduced myelin sheath damage.[2][3] |
| Remyelination | Induced remyelination in the cortex | Restored remyelination in the spinal cord | EAE mouse model & Lysolecithin (LPC)-induced demyelination in female mice | This compound treatment reversed the breakdown of myelin in the cortex.[4][5] Estradiol treatment restored remyelination in ovariectomized female mice.[6] |
| Oligodendrocyte (OL) & OL Precursor Cell (OPC) Numbers | Significantly more oligodendrocytes | Increased number of Olig2+ cells and CC1+ mature oligodendrocytes | EAE mouse model & LPC-induced demyelination in female mice | This compound treatment increased the number of remyelinating oligodendrocytes.[1] Estradiol treatment replenished oligodendroglial cells.[6] |
| Microglial Activation | Significantly lower activation | Not explicitly quantified in direct comparison | EAE mouse model | This compound treatment reduced microglia activation in the cerebral cortex.[1] |
| Axonal Integrity | Reduced axonal damage in the spinal cord | Not explicitly quantified in direct comparison | EAE mouse model | Axonal damage was significantly reduced in this compound-treated EAE mice.[1] |
| Clinical Relapse Rate (in humans) | 32% reduction in annualized relapse rate (in combination with glatiramer acetate) | Not available from a comparable clinical trial | Phase 2 clinical trial in women with relapsing-remitting MS | A combination of oral this compound and glatiramer acetate (B1210297) reduced relapse rates compared to placebo.[7] |
Signaling Pathways in Estrogen-Mediated Myelin Repair
Both this compound and Estradiol exert their effects primarily through estrogen receptors (ERs), with a significant role attributed to Estrogen Receptor Beta (ERβ) in the central nervous system.[1][8] Activation of ERβ triggers downstream signaling cascades that promote oligodendrocyte differentiation and survival, crucial steps for remyelination.
The activation of ERβ by estrogens can initiate the PI3K/Akt/mTOR and ERK1/2 signaling pathways.[8][9] The PI3K/Akt/mTOR pathway is known to play a major role in the late stages of oligodendrocyte differentiation and myelination.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative experimental protocols derived from the cited literature.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
A common preclinical model for MS used to evaluate the efficacy of this compound.[1]
Protocol:
-
Induction of EAE: Female C57BL/6 mice are immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide emulsified in complete Freund's adjuvant. Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, representing the degree of paralysis.
-
Treatment: Upon the onset of clinical symptoms, mice are randomly assigned to receive daily subcutaneous injections of either this compound (e.g., 50 μ g/day ) or a vehicle control (placebo).
-
Histological Analysis: At the end of the study, brain and spinal cord tissues are collected. Sections are stained with Luxol fast blue to assess demyelination and with antibodies against neurofilament proteins to evaluate axonal integrity.
-
Immunohistochemistry: Tissue sections are stained with antibodies specific for oligodendrocytes (e.g., Olig2, CC1) and microglia (e.g., Iba1) to quantify cell populations.
Lysolecithin (LPC)-Induced Demyelination Model
This model is used to study focal demyelination and subsequent remyelination, as seen in studies with Estradiol.[6]
Protocol:
-
Animal Model: Adult female mice are ovariectomized to deplete endogenous estrogens.
-
Demyelination: A focal demyelinating lesion is induced by stereotactic injection of 1% lysolecithin into the spinal cord white matter.
-
Hormone Replacement: Following LPC injection, mice are implanted with subcutaneous pellets that release either Estradiol or a placebo.
-
Tissue Analysis: After a set period (e.g., 30 days), the spinal cord tissue is harvested.
-
Immunostaining: Sections are stained for myelin basic protein (MBP) to assess the extent of remyelination and for glial fibrillary acidic protein (GFAP) to identify astrocytes. Oligodendrocyte lineage cells are identified using markers like Olig2 and CC1.
Concluding Remarks
Both this compound and Estradiol demonstrate significant potential in promoting myelin repair through their interaction with estrogen receptors, particularly ERβ. Preclinical data suggests that this compound is effective in reducing disease severity, promoting remyelination in the brain, and modulating the immune environment in a model of MS.[1][4] Estradiol has shown efficacy in promoting remyelination in the spinal cord in a focal demyelination model.[6][10] Notably, one study in a viral model of progressive MS suggested that while both estrogens reduced inflammation, only estradiol significantly decreased myelin sheath damage.[2][3]
The choice between this compound and Estradiol for therapeutic development may depend on the specific pathological context and desired clinical outcomes. Estradiol is a more potent estrogen, while this compound is considered weaker.[11] Further head-to-head comparative studies, particularly in clinical settings, are warranted to definitively establish the superior agent for promoting myelin repair in demyelinating diseases. The distinct mechanisms and cellular targets of each compound should continue to be a focus of investigation to refine their therapeutic application.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. news-medical.net [news-medical.net]
- 3. vetmed.tamu.edu [vetmed.tamu.edu]
- 4. uclahealth.org [uclahealth.org]
- 5. scantox.com [scantox.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nudging Oligodendrocyte Intrinsic Signaling to Remyelinate and Repair: Estrogen Receptor Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diosgenin promotes oligodendrocyte progenitor cell differentiation through estrogen receptor-mediated ERK1/2 activation to accelerate remyelination. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Estradiol Promotes Myelin Repair in the Spinal Cord of Female Mice in a CXCR4 Chemokine Receptor-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound vs. estradiol: Differences, similarities, and which is better for you [singlecare.com]
A Head-to-Head Comparison of Estriol and Estradiol for Menopausal Symptom Relief: A Guide for Researchers and Drug Development Professionals
An objective analysis of the available clinical data reveals distinct roles for estriol (B74026) and estradiol (B170435) in the management of menopausal symptoms. While estradiol is a potent, systemically acting estrogen effective for a broad range of symptoms, this compound's strength lies in its localized effects, particularly for urogenital atrophy. A notable gap in the current research is the absence of direct head-to-head clinical trials comparing the systemic efficacy of these two estrogens.
Estradiol (E2) is the most potent of the three naturally occurring human estrogens and is the primary estrogen in circulation during a woman's reproductive years.[1][2] In contrast, this compound (E3) is a significantly weaker estrogen, with its levels being highest during pregnancy.[1][3] This difference in potency is a key factor in their respective clinical applications for menopausal symptom relief.[4] Estradiol is FDA-approved for the treatment of moderate to severe vasomotor symptoms, such as hot flashes and night sweats, as well as vulvovaginal atrophy associated with menopause.[5][6] this compound, while not FDA-approved in the United States for menopausal symptoms, is used in some compounded formulations and is more commonly prescribed in Europe for localized symptoms.[5][7]
Quantitative Data Summary
Direct comparative data for systemic menopausal symptoms like hot flashes and mood swings are lacking in the published literature. However, a prospective, randomized study comparing oral estradiol and vaginal this compound for urogenital symptoms provides valuable quantitative insights.
Table 1: Efficacy of Oral Estradiol vs. Vaginal this compound for Urogenital Symptoms
| Outcome Measure | Oral Estradiol (Group A) | Vaginal this compound (Group B) | Statistical Significance |
| Urinary Complaints (AUA Score) | |||
| Mean Difference from Baseline (after 6 months) | 19.64 ± 1.63 | 21 ± 2.52 | Insignificant |
| Genital Complaints | |||
| Complete Relief (Grade 4) (after 6 months) | 88.2% | 91.1% | Insignificant |
| Vaginal Cytology (Karyopyknotic Index - KPI) | |||
| Mean Increase from Baseline (after 6 months) | 24.54 ± 10.1 | 28.6 ± 10.11 | Insignificant |
| Endometrial Thickness | Unchanged | Unchanged | - |
| Data from a prospective study involving 100 postmenopausal women with urogenital symptoms.[8] |
Qualitative Comparison of Efficacy for Systemic Symptoms
While direct quantitative comparisons are unavailable for systemic symptoms, the existing literature provides a qualitative understanding of the differential efficacy of estradiol and this compound.
-
Vasomotor Symptoms (Hot Flashes, Night Sweats): Estradiol is considered the more effective treatment for moderate to severe vasomotor symptoms due to its higher potency.[1][4] Estrogen therapy, in general, has been shown to reduce the severity of hot flashes by 65-90%.[2]
-
Mood and Sleep Disturbances: Clinical trials have demonstrated that hormone therapy with estradiol can improve sleep quality and mood disturbances associated with menopause.[9]
Experimental Protocols
Comparative Study of Oral Estradiol and Vaginal this compound for Urogenital Problems
A prospective, randomized controlled study was conducted to compare the efficacy, safety, and compliance of oral estradiol and vaginal this compound in postmenopausal women with urogenital symptoms.[8]
-
Participants: A total of 100 postmenopausal women with urogenital symptoms were included in the study.[8]
-
Intervention: The participants were randomly allocated into two groups:
-
Follow-up: Patients were evaluated at 1, 3, and 6 months.[8]
-
Outcome Measures:
-
Urinary complaints: Assessed using the American Urological Association (AUA) Score.[8]
-
Genital complaints: Symptomatic relief was graded on a 4-point scale, with grade 4 indicating complete relief.[8]
-
Vaginal cytology: Vaginal smears were analyzed for changes in parabasal and superficial cells.[10]
-
Endometrial thickness: Measured to assess safety.[10]
-
-
Inclusion Criteria: Postmenopausal women experiencing vaginal and urogenital symptoms.[8]
-
Exclusion Criteria: Patients with estrogen-dependent neoplasia and other comorbidities.[8]
Signaling Pathways and Experimental Workflow
The differential effects of estradiol and this compound can be partly attributed to their distinct affinities for the two main estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
Caption: Differential Signaling of Estradiol and this compound.
The following diagram illustrates a generalized workflow for a clinical trial designed to compare two different hormone therapies for menopausal symptoms.
References
- 1. This compound vs. Estradiol: What Every Woman Needs to Know About Their Oestrogen — Ivoryrose Physiotherapy [ivoryrosephysio.com.au]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. shop.miracare.com [shop.miracare.com]
- 4. This compound vs. Estradiol: What’s the Difference, and Why It Matters - CleopatraRX [cleopatrarx.com]
- 5. This compound vs. estradiol: Differences, similarities, and which is better for you [singlecare.com]
- 6. Estrogen Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ijrcog.org [ijrcog.org]
- 9. emas-online.org [emas-online.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Estriol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds like Estriol is a critical component of laboratory safety, environmental protection, and regulatory compliance. This compound, a form of estrogen, is classified as a hazardous substance that may cause cancer, damage fertility or an unborn child, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be handled and disposed of as hazardous waste.[1][2]
This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound in a laboratory setting.
Hazard Classification of this compound
Understanding the hazards associated with this compound is paramount to handling it safely. The following table summarizes its key hazard classifications based on information for this compound and structurally similar compounds.
| Hazard Classification | Description | Source(s) |
| Carcinogenicity | May cause cancer. | [1][3] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [1][3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][2][4] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |
In-Lab Waste Handling and Disposal Protocol
The ultimate disposal method for this compound and materials contaminated with it is typically incineration by a licensed environmental management contractor.[5] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[5]
Step 1: Waste Segregation at the Point of Generation
Immediately segregate all materials that have come into contact with this compound.[5] This includes:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and any other disposable labware.[1][5]
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.[5]
-
Sharps: Contaminated needles, syringes, and scalpels.[5]
Step 2: Use of Designated Hazardous Waste Containers
All this compound waste must be collected in designated hazardous waste containers that are chemically compatible and in good condition, with secure, leak-proof lids.[1][5]
-
Container Type: High-density polyethylene (B3416737) (HDPE) or glass containers are often suitable.[5] The original chemical container can also be a good choice for waste collection.[5]
-
Sharps Containers: All contaminated sharps must be placed in a designated, puncture-resistant sharps container.[5]
Step 3: Proper Labeling of Waste Containers
As soon as waste is added, the container must be clearly labeled.[1][5] The label should include:
-
The full chemical name: "this compound" (avoid abbreviations).[1]
-
The approximate quantity or concentration.[1]
-
The date of waste generation.[1]
-
The name of the principal investigator and the laboratory location.[1]
-
Appropriate hazard pictograms.[1]
Step 4: Safe Storage of Hazardous Waste
Store hazardous waste in a designated satellite accumulation area, such as a fume hood, away from general laboratory traffic.[1][5] Ensure that waste containing this compound is segregated from incompatible materials to prevent chemical reactions.[1][5] All hazardous waste containers must be stored in secondary containment.[5]
Step 5: Arranging for Professional Disposal
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1][5] Follow their specific procedures for requesting a waste pickup and complete any required waste manifests or forms accurately.[5]
Decontamination of Laboratory Equipment
Thorough decontamination of all non-disposable equipment is essential.[5]
-
Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous liquid waste.[5]
-
Cleaning: Wash the equipment with a laboratory-grade detergent and hot water.[5]
-
Final Rinse: Perform a final rinse with purified water.[5]
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.[5]
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2]
-
Use dry clean-up procedures and avoid generating dust.[2][4] You can dampen the material with water to prevent it from becoming airborne before sweeping.[2][4]
-
Vacuuming with a HEPA-filtered vacuum is also an option.[2][4]
-
Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[2][4]
-
-
Major Spills:
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
